molecular formula C9H14O4 B3024026 trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester CAS No. 32529-79-6

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Cat. No.: B3024026
CAS No.: 32529-79-6
M. Wt: 186.2 g/mol
InChI Key: ZQJNPHCQABYENK-UHFFFAOYSA-N
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Description

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167365. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJNPHCQABYENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905945, DTXSID401224382
Record name 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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Record name trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-85-4, 15177-67-0, 32529-79-6
Record name 1011-85-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167365
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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Record name trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Monomethyl trans-1,4-Cyclohexanedicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Scientist-Authored Guide to the Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, a critical building block in the development of advanced polymers and pharmaceutical intermediates. This document, prepared by a senior application scientist, offers a detailed exploration of synthetic strategies, reaction mechanisms, and practical, field-tested protocols.

Executive Summary

trans-1,4-Cyclohexanedicarboxylic acid and its derivatives are indispensable in the creation of high-performance polyesters and polyamides, lending these materials enhanced thermal and mechanical stability.[1][2] The monomethyl ester of this diacid is a particularly valuable intermediate, enabling selective chemical modifications essential for the synthesis of complex molecules. This guide focuses on the two primary synthetic routes to this compound: selective mono-esterification of the corresponding diacid and partial hydrolysis of the dimethyl ester. Each method is evaluated for its efficiency, selectivity, and scalability, providing researchers with the critical information needed to make informed decisions in a laboratory or manufacturing setting.

Foundational Synthetic Strategies

The synthesis of this compound is predominantly achieved through two distinct chemical pathways. The selection of a particular method is often governed by factors such as the availability of starting materials, desired product purity, and economic considerations.

Method 1: Selective Monomethyl Esterification

This approach involves the direct reaction of trans-1,4-cyclohexanedicarboxylic acid with methanol under acidic conditions. The primary challenge of this method is to control the reaction to favor the formation of the monoester over the diester byproduct.

Mechanistic Insights: The core of this transformation is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[6] A subsequent nucleophilic attack by methanol leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the ester.[7] To achieve mono-selectivity, the stoichiometry of methanol is carefully controlled, and the reaction temperature is moderated to minimize the formation of the diester.

Experimental Workflow for Selective Monomethyl Esterification

G start start A Combine Diacid, Methanol (1.1 eq), & Catalyst start->A 1. Reagents end end B Reflux at 65-70°C A->B 2. Reaction C TLC Analysis B->C 3. Monitoring D Quench & Extract C->D 4. Work-up E Column Chromatography D->E 5. Purification E->end 6. Product

Caption: A streamlined workflow for the selective mono-esterification of trans-1,4-cyclohexanedicarboxylic acid.

Method 2: Partial Hydrolysis of Dimethyl trans-1,4-Cyclohexanedicarboxylate

An alternative and often higher-yielding strategy begins with the corresponding dimethyl ester, which undergoes partial hydrolysis to afford the desired monoester.

Mechanistic Insights: This reaction is typically performed under basic conditions, where a hydroxide ion acts as a nucleophile, attacking one of the ester carbonyls. This forms a tetrahedral intermediate that subsequently collapses, expelling a methoxide ion. Precise control over the stoichiometry of the base is crucial to prevent the hydrolysis of both ester groups, which would result in the formation of the diacid.[8] A mixed solvent system, such as methanol and water, is often employed to ensure the solubility of both the substrate and the hydrolyzing agent.

Experimental Workflow for Partial Hydrolysis

G start start A Dissolve Diester in Methanol/Water start->A 1. Reagents end end B Add NaOH (1.0 eq) at 0°C to RT A->B 2. Hydrolysis C TLC Analysis B->C 3. Monitoring D Acidify & Extract C->D 4. Work-up E Recrystallization D->E 5. Purification E->end 6. Product

Sources

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 15177-67-0), a bifunctional organic molecule of significant interest to researchers in organic synthesis, polymer chemistry, and drug development. This document elucidates the compound's core properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, outlines robust analytical characterization methods, and discusses its applications as a versatile chemical intermediate. The protocols and workflows herein are designed to be self-validating, ensuring reproducibility and reliability for scientific professionals.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring substituted at the 1 and 4 positions with a carboxylic acid group and a methyl ester group, respectively.[1] The trans configuration, where these two functional groups are on opposite sides of the ring's plane, imparts specific steric and conformational properties that influence its reactivity and use in constructing well-defined molecular architectures.[1]

Table 1: Core Properties and Identifiers

PropertyValueSource(s)
CAS Number 15177-67-0[1][2][3][4]
Molecular Formula C₉H₁₄O₄[1][2][3][5]
Molecular Weight 186.21 g/mol [2][3][4][5]
Appearance White to almost white powder or crystalline solid[1][4]
Melting Point 124-128 °C[4]
Purity Typically ≥95-98%[2][6]
Solubility Moderately soluble in organic solvents; limited solubility in water.[1]
Canonical SMILES COC(=O)C1CCC(CC1)C(=O)O[7]
InChI Key ZQJNPHCQABYENK-LJGSYFOKSA-N[8]

Synthesis Pathway and Mechanistic Rationale

The synthesis of the target monoester from its corresponding diester is a multi-step process that requires precise control over reaction conditions to achieve high yield and isomeric purity. The most common route begins with dimethyl 1,4-cyclohexanedicarboxylate, which is often a mixture of cis and trans isomers.

The overall synthesis workflow is designed to first establish the desired trans stereochemistry and then selectively hydrolyze only one of the two ester groups.

G cluster_0 Synthesis Workflow Start Dimethyl 1,4-Cyclohexanedicarboxylate (cis/trans mixture) Step1 Step 1: Isomerization (Base Catalysis) Start->Step1 Pyridine, Methanol, 40°C Intermediate trans-Dimethyl 1,4-Cyclohexanedicarboxylate Step1->Intermediate Enriches trans isomer (9:1) Step2 Step 2: Selective Mono-hydrolysis (Stoichiometric KOH) Intermediate->Step2 KOH, Methanol, 20°C Salt Potassium trans-4-(methoxycarbonyl)cyclohexane-1-carboxylate (Water-soluble salt) Step2->Salt Step3 Step 3: Acidification & Isolation (HCl addition) Salt->Step3 Adjust pH to 1-2 End Final Product: trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester Step3->End Precipitation, Filtration, Drying

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Isomerization
  • Objective: To convert the cis isomer of dimethyl 1,4-cyclohexanedicarboxylate into the more thermodynamically stable trans isomer.

  • Mechanism & Rationale: The reaction is catalyzed by a base, such as pyridine.[9][10] The base facilitates an epimerization process at one of the stereocenters. By heating the reaction, equilibrium is established, which heavily favors the trans configuration where the bulky ester groups are in equatorial positions, minimizing steric strain. This step is critical for ensuring the final product has the correct stereochemistry. A typical outcome is an enrichment of the trans/cis ratio to over 9:1.[9][10]

Step 2: Selective Mono-hydrolysis
  • Objective: To hydrolyze one of the two methyl ester groups to a carboxylic acid without affecting the second.

  • Mechanism & Rationale: Saponification is achieved using a strong base like potassium hydroxide (KOH) in a controlled manner.[9][10] The key to selectivity is using a stoichiometric amount of base relative to the diester. The reaction is run at a moderate temperature (e.g., 20°C) to prevent the second, slower hydrolysis from occurring.[9] This step transforms the diester into the water-soluble potassium salt of the monoester.[9]

Step 3: Acidification and Isolation
  • Objective: To protonate the carboxylate salt, causing the neutral monoester product to precipitate out of the aqueous solution for isolation.

  • Mechanism & Rationale: The reaction mixture is acidified with a strong acid, typically concentrated hydrochloric acid (HCl), to a pH of 1-2.[9][10] This protonates the potassium carboxylate, forming the carboxylic acid. The resulting monoester has significantly lower solubility in water than its salt form and precipitates as a solid. An extraction with an organic solvent like toluene may be performed first to remove any unreacted diester.[9][10] The solid product is then isolated by filtration, washed, and dried under reduced pressure to yield the final, pure compound.[9]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established procedures.[9][10]

Materials:

  • Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)

  • Methanol (MeOH)

  • Pyridine

  • Potassium Hydroxide (KOH)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Isomerization:

    • In a reaction vessel, dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate in 200 g of methanol.

    • Warm the solution to 40°C with stirring.

    • Add 15 g of pyridine to the solution to act as the catalyst.

    • Maintain the reaction at 40°C for 2 hours to achieve a trans/cis isomer ratio of approximately 9/1.[9][10]

  • Monoester Hydrolysis:

    • Cool the resulting methanol solution to room temperature (approx. 20°C).

    • Slowly add 150 g of potassium hydroxide while stirring.

    • Continue stirring at 20°C for 3 hours to facilitate the selective hydrolysis of one ester group.[9][10]

  • Acidification and Workup:

    • To the reaction mixture, add 200 g of water and 100 g of toluene.

    • Transfer the mixture to a separatory funnel and extract to remove the organic phase containing unreacted diester and other organic impurities.[9][10]

    • Cool the remaining aqueous phase in an ice bath to 0-5°C.

    • Slowly add concentrated HCl to adjust the pH to 1-2, which will cause a white solid to precipitate.[9]

  • Isolation and Drying:

    • Collect the white solid precipitate by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove residual salts.

    • Dry the solid under reduced pressure at 50°C to a constant weight. A typical yield is around 71% with a purity of >98%.[9]

Protocol: Analytical Characterization by HPLC

While gas chromatography is cited for purity analysis, HPLC is also a powerful tool for analyzing non-volatile carboxylic acids and separating geometric isomers, as demonstrated for the parent diacid.[11]

Objective: To confirm the purity of the synthesized product and ensure the absence of starting diester and diacid impurities.

G cluster_1 HPLC Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection (e.g., 10 µL) Prep->Inject Column Separation (C18 Reversed-Phase Column) Inject->Column Mobile Phase: Acetonitrile/Water with 0.1% H₂SO₄ Detect Detection (UV at 200-210 nm) Column->Detect Data Data Analysis (Peak Integration & Purity Calculation) Detect->Data

Caption: Standard workflow for purity analysis via HPLC.

Instrumentation & Conditions:

  • HPLC System: Standard system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 10/90 v/v) with 0.1% sulfuric acid.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 200 nm.[11]

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve in 1 mL of the mobile phase.

Procedure:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject a standard of the starting material (dimethyl ester) to determine its retention time.

  • Inject a standard of the diacid by-product (trans-1,4-cyclohexanedicarboxylic acid) to determine its retention time.

  • Inject the prepared sample of the synthesized product.

  • Monitor the chromatogram. The product should appear as a single major peak at a distinct retention time from the starting material and diacid.

  • Integrate the peak areas to calculate the purity as a percentage of the total detected peak area.

Applications in Research and Drug Development

This compound serves as a valuable bifunctional building block. Its two distinct functional groups—a reactive carboxylic acid and a more stable methyl ester—allow for sequential and orthogonal chemical modifications.

  • Polymer Chemistry: The parent diacid is used to create polyesters and polyamides, imparting hardness and flexibility.[11] The monoester can be used to introduce specific end-groups or as a monomer in more complex polymer architectures.[1]

  • Metal-Organic Frameworks (MOFs): The trans-1,4-cyclohexanedicarboxylate ligand is an aliphatic linker used to construct MOFs, which have applications in gas storage and catalysis.[12] The monoester could serve as a modulator in MOF synthesis or to functionalize the surface of pre-formed crystals.

  • Drug Development Intermediate: The rigid cyclohexane scaffold is a common motif in medicinal chemistry. This compound can act as a versatile linker or scaffold.

    • The carboxylic acid can be readily coupled with amines to form amides, a key reaction in synthesizing active pharmaceutical ingredients (APIs).

    • The ester group can be carried through several synthetic steps as a protecting group for a second carboxylic acid, which can be deprotected later to reveal a new reactive site.

    • Derivatives of the closely related trans-4-aminocyclohexanecarboxylic acid are used as intermediates in the synthesis of Janus kinase (JAK) inhibitors, highlighting the utility of this chemical scaffold in modern drug discovery.[13]

Conclusion

This compound is a foundational chemical intermediate whose value lies in its rigid stereochemistry and orthogonal functional groups. The synthetic pathway, involving a controlled isomerization followed by a selective mono-hydrolysis, is a robust and scalable method for its production. Proper analytical characterization is essential to ensure high purity for subsequent applications in materials science and pharmaceutical synthesis. This guide provides the necessary technical foundation for researchers to confidently synthesize, analyze, and utilize this versatile compound in their work.

References

  • This compound - Electronics chemicals. (n.d.). CHEMFISH TOKYO CO.,LTD. Retrieved January 6, 2026, from [Link]

  • This compound|15177-67-0. (n.d.). Jiangsu Kangheng Chemical Co.,Ltd. Retrieved January 6, 2026, from [Link]

  • HPLC Separation of cis- and trans- 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

  • 1,4-Cyclohexanedicarboxylic acid. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. (2019). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

  • 1,4-Cyclohexanedicarboxylic acid | C8H12O4. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2022). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

Sources

molecular structure of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Introduction

This compound (CAS No: 15177-67-0) is a bifunctional organic molecule of significant interest in polymer chemistry and as a versatile intermediate in organic synthesis.[1] With the molecular formula C₉H₁₄O₄, this compound incorporates a rigid cyclohexane core functionalized with both a carboxylic acid and a methyl ester group.[2][3] The stereochemistry of these substituents, specifically their trans orientation, imparts distinct physical properties and conformational preferences that are critical to its application. Derivatives of 1,4-cyclohexanedicarboxylic acid are explored as monomers for polyesters and polyamides, contributing to materials with enhanced thermal stability and mechanical properties.[4]

This guide provides a comprehensive analysis of the . We will delve into the synthetic rationale that dictates its stereochemistry and detail the application of key analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm its structure. The discussion is framed from an application-centric viewpoint, explaining not just the data, but the causality behind the experimental observations, ensuring a self-validating approach to structural determination.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

PropertyValueReference
CAS Number 15177-67-0[2]
Molecular Formula C₉H₁₄O₄[2][3]
Molecular Weight 186.21 g/mol [2][3]
Appearance White to off-white solid/crystal[1][5]
Melting Point 124-128 °C[2][5]
Purity ≥95%[6]

Stereochemistry and Conformational Analysis: The trans Imperative

The structural foundation of this molecule is the cyclohexane ring. In the trans isomer of a 1,4-disubstituted cyclohexane, the two functional groups are positioned on opposite faces of the ring. To minimize steric hindrance, the cyclohexane ring adopts a stable chair conformation. In this conformation, the bulky methoxycarbonyl and carboxyl groups preferentially occupy the equatorial positions, leading to a thermodynamically stable structure. This diequatorial arrangement is a defining feature of the molecule's three-dimensional architecture and governs its reactivity and intermolecular interactions.

The synthesis of the monomethyl ester often starts from dimethyl 1,4-cyclohexanedicarboxylate, which is itself derived from the hydrogenation of terephthalic acid.[7] A selective mono-hydrolysis of the dimethyl ester under controlled basic conditions yields the target compound.[8] Alternatively, selective mono-esterification of the parent dicarboxylic acid can be achieved.[9] The choice of the trans isomer of the starting material is crucial for obtaining the desired stereochemistry in the final product.

Workflow for Structural Elucidation

The definitive confirmation of a molecule's structure relies on a multi-technique, self-validating workflow. Each analytical method provides a unique piece of the structural puzzle, and their combined data provide an unambiguous assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Syn Synthesis (e.g., Mono-hydrolysis) Pur Purification (Crystallization/Chromatography) Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR Pure Sample IR IR Spectroscopy Pur->IR Pure Sample MS Mass Spectrometry Pur->MS Pure Sample XRay X-Ray Crystallography (Definitive 3D Structure) Pur->XRay Pure Sample Final Confirmed Molecular Structure NMR->Final IR->Final MS->Final XRay->Final

Caption: Chair conformation of this compound.

Conclusion

The is definitively established through a synergistic application of modern analytical techniques. NMR spectroscopy confirms the carbon-hydrogen framework and the trans stereochemistry, IR spectroscopy validates the presence of the key carboxylic acid and ester functional groups, and mass spectrometry verifies the molecular weight and substructures. The molecule's preferred state as a chair conformer with diequatorial substituents is a direct consequence of minimizing steric strain, a fundamental principle that dictates its physical properties and utility as a chemical building block. This comprehensive and self-validating analytical approach ensures the highest degree of confidence in structural assignment, a critical requirement for its application in materials science and pharmaceutical development.

References

  • Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 50(23), 4444–4446. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0. Retrieved from [Link]

  • Wikipedia. (2023). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • Jiangsu Kangheng Chemical Co.,Ltd. (n.d.). This compound|15177-67-0. Retrieved from [Link]

  • MDPI. (2022). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 14(15), 3183. Available at: [Link]

Sources

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Introduction: A Molecule of Growing Interest

This compound (CAS No. 15177-67-0) is a dicarboxylic acid ester derivative increasingly utilized as a building block in organic synthesis, particularly in the development of novel polymers and as an intermediate for bulk drugs.[1][2][3] Its unique structure, featuring a rigid trans-cyclohexane ring, imparts specific stereochemical properties that are valuable in material science and medicinal chemistry.[3][4] As its application in research and development expands, a comprehensive understanding of its safety profile and handling requirements is paramount for protecting laboratory personnel and ensuring experimental integrity.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on risk mitigation. As Senior Application Scientists, our goal is not merely to list hazards but to explain the causality behind safety protocols, enabling researchers to build a self-validating system of safety around the use of this compound.

Chemical & Physical Identity

A foundational element of safety is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

The trans configuration indicates that the methoxycarbonyl and carboxylic acid groups are on opposite sides of the cyclohexane ring, influencing its packing in the solid state and its reactivity.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 15177-67-0[1][5][6][7]
Molecular Formula C₉H₁₄O₄[1][5][7][8]
Molecular Weight 186.21 g/mol [5][8]
Physical Form Solid, White to Almost White Powder/Crystal[3][6]
Melting Point 124-128 °C[5]
67.5-68.5 °C[1]
Boiling Point 303.15 °C (Predicted)[5]
Purity ≥95-98% (Typical commercial grades)[7][8]
IUPAC Name trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid[6]

Note on Discrepancies: The significant variation in reported melting points highlights the importance of consulting the specific SDS provided by the supplier for the batch in use. Impurities or residual cis-isomer can affect physical properties.

Hazard Identification and GHS Classification

Analysis of supplier safety data reveals a consensus on irritation hazards, with some variation in the specific classifications. For maximum safety, it is prudent to adopt the most comprehensive hazard profile.

Table 2: Consolidated GHS Hazard Classification

Hazard ClassHazard CodeHazard StatementPrimary Source(s)
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[6]
Serious Eye IrritationH319Causes serious eye irritation[1][6]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation[6]

The GHS pictograms associated with these hazards serve as an immediate visual warning.

Caption: GHS Pictogram for Irritation and Acute Toxicity.

A Proactive Approach to Risk Mitigation: The Hierarchy of Controls

Effective laboratory safety transcends the mere use of Personal Protective Equipment (PPE). A senior scientist's approach involves a systematic risk assessment based on the "Hierarchy of Controls," which prioritizes more effective, collective measures over individual ones.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Safe Handling cluster_examples Application to this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution ex_elim Not feasible for research use. Elimination->ex_elim Engineering Engineering Controls Substitution->Engineering ex_sub Use a less hazardous analogue (if chemically permissible). Substitution->ex_sub Administrative Administrative Controls Engineering->Administrative ex_eng Handle powder in a chemical fume hood or ventilated balance enclosure. Engineering->ex_eng PPE Personal Protective Equipment (Least Effective) Administrative->PPE ex_admin Develop SOPs, provide training, restrict access to authorized personnel. Administrative->ex_admin ex_ppe Safety goggles, lab coat, chemically resistant gloves. PPE->ex_ppe

Caption: Hierarchy of Controls applied to laboratory chemical handling.

Expert Insight: The primary risk associated with this compound is the generation of airborne dust, which can be inhaled or settle on surfaces and eyes.[1] Therefore, Engineering Controls are the most critical intervention. Handling the solid exclusively within a certified chemical fume hood or a ventilated balance enclosure (VBE) prevents the dispersion of dust into the laboratory environment.[9]

Standard Operating Protocol for Safe Handling

This protocol is a self-validating workflow designed for researchers. Each step builds upon the last to ensure a safe environment from preparation to cleanup.

I. Pre-Handling Preparation

  • Review Documentation: Read the supplier-specific Safety Data Sheet (SDS) for the lot number you are using. Note the specific hazard statements (H-statements) and precautionary statements (P-statements).

  • Assemble PPE: Don a laboratory coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles.[1][9] Ensure a face shield is available if there is a significant splash risk (e.g., during large-scale dissolution).

  • Prepare Engineering Controls: Verify that the chemical fume hood has a valid certification and that the airflow is functioning correctly.

  • Designate Workspace: Demarcate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) within the designated workspace to minimize movement in and out of the hood.

II. Weighing and Transfer

  • Tare Balance: If using a balance inside the hood, ensure it is stable and tared.

  • Minimize Dust: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid scooping actions that could aerosolize the powder.

  • Secure Container: Immediately and tightly close the main container.[1]

  • Controlled Transfer: Carefully add the weighed solid to the reaction vessel or solvent. If dissolving, add the solid to the solvent (rather than vice-versa, if possible) to minimize dust.

  • Initial Cleanup: Use a disposable wipe to gently clean the spatula and any minor dust from the work surface. Dispose of the wipe and weigh boat in a designated solid waste container inside the fume hood.

III. Post-Handling and Cleanup

  • Decontamination: Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., 70% ethanol or as dictated by experimental needs) and dispose of the bench paper in the designated waste container.

  • Doffing PPE: Remove gloves using the proper technique (peeling one off with the other) and dispose of them. Remove your lab coat and safety goggles.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water.[1][9] This is a critical final step to remove any potential residual contamination.

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is crucial.

Emergency_Response Start Exposure Event Occurs ExposureType What is the exposure route? Start->ExposureType Skin Skin Contact (H315) ExposureType->Skin Skin Eye Eye Contact (H319) ExposureType->Eye Eye Inhalation Inhalation (H335) ExposureType->Inhalation Inhalation Ingestion Ingestion (H302) ExposureType->Ingestion Ingestion ActionSkin Take off contaminated clothing. Wash skin with plenty of water. If irritation occurs, get medical advice. Skin->ActionSkin ActionEye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. Eye->ActionEye ActionInhalation Remove person to fresh air. Keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. Inhalation->ActionInhalation ActionIngestion Rinse mouth. Get medical help. Ingestion->ActionIngestion

Caption: Decision tree for first-aid response to exposure.

  • Fire-Fighting Measures: This compound is a solid and not highly flammable.[10] In case of a fire involving this chemical, use a standard dry chemical, CO₂, water spray, or foam extinguisher.

  • Accidental Release: For a small spill, prevent dust formation.[9] Gently sweep or vacuum the solid into a container for disposal. Avoid dry sweeping that creates dust. Ensure proper PPE is worn during cleanup.

Stability, Storage, and Disposal

  • Stability and Reactivity: The compound is generally stable under normal laboratory conditions.[10] The parent dicarboxylic acid is incompatible with strong oxidizing agents, and it is prudent to assume the same for the monomethyl ester.[10]

  • Storage Conditions: To ensure product integrity and safety, store the container tightly closed in a dry, cool, and well-ventilated place.[1] Room temperature storage is generally acceptable.[6]

  • Disposal: Dispose of unused material and containers in accordance with local, state, and federal regulations.[1] The P501 statement directs users to an appropriate treatment and disposal facility.[1] Do not dispose of down the drain.

Toxicological and Ecological Profile

Detailed toxicological and ecotoxicological studies for this compound are not widely available in public literature, which is common for specialized research chemicals.[10][11] The hazard classifications are based on data from structurally similar compounds or computational models. The primary known health effects are irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][6][12] No data is available to suggest it is a persistent, bioaccumulative, or toxic (PBT) substance.[9]

References

  • trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0. Available at: [Link]

  • SAFETY DATA SHEET - West Liberty University. Available at: [Link]

  • 1,4-Cyclohexanedicarboxylic acid - Wikipedia. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters - ResearchGate. Available at: [Link]

  • Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- - Substance Details - EPA. Available at: [Link]

  • Material Safety Data Sheet 1,4-Cyclohexanedicarboxylic Acid, 96% (Titr.) - West Liberty University. Available at: [Link]

  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization | Request PDF - ResearchGate. Available at: [Link]

Sources

solubility of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS: 15177-67-0) is a bifunctional organic compound featuring a rigid trans-cyclohexane backbone, a polar carboxylic acid group, and a moderately polar methyl ester group.[1] With a molecular formula of C₉H₁₄O₄ and a molecular weight of approximately 186.21 g/mol , this compound typically presents as a white to off-white crystalline solid.[1][2][3] Its unique structure makes it a valuable intermediate in organic synthesis, polymer chemistry, and as a building block for active pharmaceutical ingredients (APIs).[1][4]

A thorough understanding of the solubility of this molecule is paramount for its effective application. Solubility dictates the choice of reaction media, dictates purification strategies such as crystallization, and is a critical parameter in formulation science for drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Section 1: Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its three primary structural features: the nonpolar cyclohexane ring, the polar, protic carboxylic acid moiety, and the polar, aprotic methyl ester moiety. This amphiphilic character results in a nuanced solubility profile.

  • Influence of Molecular Structure : The molecule's solubility behavior is a direct consequence of its ability to interact with solvent molecules through various intermolecular forces.

    • Hydrogen Bonding : The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents like alcohols (e.g., methanol, ethanol) and water.

    • Dipole-Dipole Interactions : Both the carboxylic acid and the methyl ester (-COOCH₃) groups possess significant dipoles, enabling favorable interactions with polar aprotic solvents such as acetone or tetrahydrofuran (THF).

    • Van der Waals Forces : The nonpolar aliphatic cyclohexane ring interacts primarily through weaker van der Waals forces, favoring solubility in nonpolar or weakly polar solvents.

  • The "Like Dissolves Like" Principle : Based on the above, we can predict a general solubility trend. The compound is expected to exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding and/or strong dipole-dipole interactions. Conversely, its solubility will be limited in highly nonpolar solvents (e.g., hexanes) and, due to the hydrophobic cyclohexane ring, also limited in water.[1]

  • Effect of pH : The carboxylic acid group has a pKa that allows it to be deprotonated by a base. In the presence of an aqueous base (e.g., sodium hydroxide), the acid is converted to its corresponding carboxylate salt. This ionic form dramatically increases the molecule's polarity and its solubility in water or other highly polar solvents.[5][6] This principle is fundamental for extractive purification processes.

  • Effect of Temperature : For most solid solutes, solubility increases with temperature. This is because the dissolution process is typically endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent. For this compound, increased temperature is expected to significantly enhance solubility, particularly in solvents where it is only sparingly soluble at room temperature, such as hot methanol.[4]

Section 2: Qualitative Solubility Profile

While quantitative solubility data is scarce in the public literature, a qualitative profile can be constructed based on chemical principles and data from analogous structures, such as the parent trans-1,4-Cyclohexanedicarboxylic acid.[4] The following table summarizes the expected solubility of the monomethyl ester in common organic solvents.

Solvent ClassSpecific SolventPredicted SolubilityRationale & Causality
Polar Protic MethanolSoluble, especially when heatedThe alcohol can act as a hydrogen bond donor and acceptor, interacting favorably with both the acid and ester groups. The parent diacid is known to be soluble in hot methanol.[4]
EthanolSolubleSimilar mechanism to methanol, though the slightly larger alkyl chain may marginally decrease solubility compared to methanol.[4]
WaterSlightly SolubleThe hydrophobic cyclohexane ring limits solubility, despite the presence of two polar functional groups.[1][4] Solubility will increase significantly with the addition of a base to form the carboxylate salt.
Polar Aprotic AcetoneSolubleAcetone's strong dipole moment interacts well with the polar ester and acid groups. The parent diacid is soluble in acetone.[4]
Tetrahydrofuran (THF)Moderately SolubleAs a cyclic ether, THF is a good solvent for dissolving compounds with polar groups. It is used in purification processes for the parent diacid.[7]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor solubility elsewhere.
Nonpolar TolueneSparingly SolubleToluene has no hydrogen bonding capability and a weak dipole, leading to poor interaction with the polar functional groups of the solute. It is used in the synthesis workup to remove nonpolar impurities.[8]
Hexane / HeptaneInsoluble / Very Slightly SolubleThe large mismatch in polarity between the nonpolar alkane and the polar functional groups of the solute prevents significant dissolution.
Halogenated Dichloromethane (DCM)Moderately SolubleDCM's moderate polarity can solvate the molecule to a reasonable extent, making it a common choice for organic reactions and extractions.

Section 3: Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

To obtain reliable and reproducible quantitative solubility data, a rigorous experimental approach is essential. The isothermal equilibrium method is a gold-standard technique that ensures the solvent is fully saturated with the solute at a specific temperature.

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[9]

  • Perform all operations in a well-ventilated laboratory fume hood to avoid inhalation of solvent vapors or solid dust.[3]

Materials & Equipment
  • This compound (>97% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

  • Thermostatic shaker, orbital incubator, or magnetic stir plate with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum oven

Step-by-Step Methodology
  • Preparation : Accurately weigh an excess amount of this compound into a tared glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting mass of ~50-100 mg is typically sufficient for a 2-4 mL solvent volume.

  • Solvent Addition : Pipette a precise volume (e.g., 2.00 mL) of the desired organic solvent into the vial containing the solid.

  • Equilibration : Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the slurry to agitate for a minimum of 24 hours.

    • Expert Insight: This extended equilibration period is critical for achieving a true thermodynamic equilibrium between the dissolved and undissolved solute. Shorter durations risk under-reporting the maximum solubility.

  • Phase Separation : After equilibration, allow the vials to rest at the set temperature for 1-2 hours to let the excess solid settle. To ensure complete removal of particulate matter, which is a common source of error, two methods are recommended:

    • Centrifugation : Centrifuge the vials at high speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

    • Filtration : Carefully draw the supernatant into a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean, tared vial.

    • Expert Insight: Filtration is often preferred as it provides a more robust separation. The first few drops from the filter should be discarded to avoid any potential adsorption effects.

  • Quantification (Gravimetric Method) :

    • Accurately weigh the vial containing the clear, filtered supernatant.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 50 °C) until all the solvent has evaporated and a constant mass of the dried solid is achieved.

    • Weigh the vial again to determine the mass of the dissolved solid.

  • Calculation : Calculate the solubility using the following formula:

    • Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of solvent used in mL)

Section 4: Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

G cluster_prep 1. Preparation cluster_process 2. Processing cluster_analysis 3. Analysis Weigh_Solid Weigh Excess Solid Add_Solvent Add Known Volume of Solvent Weigh_Solid->Add_Solvent Creates Slurry Equilibrate Equilibrate at Constant Temp (e.g., 24h @ 25°C) Add_Solvent->Equilibrate Separate Separate Phases (Centrifuge / Filter) Equilibrate->Separate Quantify Quantify Solute (e.g., Gravimetric Analysis) Separate->Quantify Calculate Calculate Solubility (mg/mL or mol/L) Quantify->Calculate Result Final Solubility Data Calculate->Result

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Conclusion

The solubility of this compound is a complex function of its amphiphilic molecular structure. It exhibits favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding like methanol and ethanol, as well as polar aprotic solvents like acetone. Its solubility is limited in water and nonpolar hydrocarbons. The presence of the carboxylic acid group means that solubility can be dramatically increased in aqueous basic solutions. For researchers and developers, a quantitative understanding of these properties is essential for process optimization. By employing robust experimental protocols, such as the isothermal equilibrium method described herein, accurate and reliable solubility data can be generated to guide solvent selection for synthesis, purification, and formulation.

References

  • Molbase. (n.d.). This compound synthesis. Retrieved from [Link]

  • Jiangsu Kangheng Chemical Co.,Ltd. (n.d.). This compound|15177-67-0. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). trans-1,4-Cyclohexanedicarboxylic acid, 95% 1 g. Retrieved from [Link]

  • Santa Monica College. (n.d.). Experiment 20 Carboxylic Acids and Esters. Retrieved from [Link]

  • Scribd. (n.d.). Experiment No. 4 Carboxylic Acids and Esters (Final) | PDF. Retrieved from [Link]

  • DePauw University. (n.d.). Experiment #10 – Properties of Carboxylic Acids and Esters. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report | PDF. Retrieved from [Link]

  • West Liberty University. (2015). SAFETY DATA SHEET - 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (2002). JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid.

Sources

melting point of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Abstract: This technical guide provides a comprehensive analysis of the (CAS No. 15177-67-0), a key parameter for its identification, purity assessment, and application in research and development, particularly within the pharmaceutical industry. This document details the standardized methodology for accurate melting point determination, explores the critical factors influencing its value, and contextualizes its importance in quality control and drug development workflows. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this fundamental physicochemical property.

Introduction

This compound is an organic compound featuring a cyclohexane ring with carboxylic acid and methyl ester groups in a trans configuration.[1] As with any crystalline solid, its melting point is a critical and revealing physical constant. Defined as the temperature at which a substance transitions from the solid to the liquid phase, the melting point is intrinsically linked to the strength of the intermolecular forces within the crystal lattice.[2] For drug development professionals, this value is not merely a number; it is a rapid and reliable indicator of identity and purity.[3][4] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range, a phenomenon that serves as a foundational principle in quality control.[2][3][5]

This guide provides an in-depth examination of this property, moving from fundamental principles to practical laboratory application and its strategic importance in pharmaceutical science.

Physicochemical Properties

A summary of the key identifying properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 15177-67-0[1][6][7][8]
Molecular Formula C₉H₁₄O₄[1][6][7]
Molecular Weight 186.21 g/mol [6][7][9]
Appearance White to off-white solid, powder, or crystal[1][7][8][9]
Reported Melting Point Range 1: 124-128 °C Range 2: 67.5-68.5 °C (in Methanol)[6][7][9][10]

A Note on Discrepant Melting Point Values: The significant difference between the two reported melting point ranges is noteworthy. The higher range (124-128 °C) is more frequently cited by chemical suppliers. The lower value (67.5-68.5 °C) is explicitly reported from a determination using methanol as a solvent.[10] This suggests the possibility of polymorphism (the ability of a solid to exist in more than one crystal form) or, more likely, the formation of a methanol solvate, which would have a distinct crystal lattice and therefore a different melting point. Researchers should be aware of this discrepancy and meticulously document the solvent history and drying conditions of their sample.

Section 1: Experimental Determination of Melting Point (Capillary Method)

The capillary method is the most widely accepted and pharmacopeia-recognized technique for determining the melting point of a powdered solid.[11][12][13]

Principle

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled, constant rate. The temperatures at which the melting process begins (onset point) and completes (clear point) are recorded as the melting range. A pure substance typically exhibits a sharp melting range of 0.5-1.0 °C.[5]

Detailed Protocol
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and free of solvent.

    • Place a small amount of the solid on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder. This is critical for efficient and even heat transfer within the capillary.

    • Tamp the open end of a glass capillary tube (typically 1.3-1.8 mm outer diameter) into the powder until a small amount enters the tube.[13]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be 2-3 mm.[13]

  • Instrument Setup and Calibration:

    • Before measurement, ensure the melting point apparatus is calibrated using certified reference standards with known melting points (e.g., caffeine, vanillin). Calibration verifies the accuracy of the instrument's thermometer.[12]

    • Set the starting temperature to approximately 5-10 °C below the expected melting point (e.g., for the 124 °C value, a start temperature of 115 °C is appropriate).[12][13]

    • Set the heating ramp rate. For pharmacopeial methods, a rate of 1 °C/minute is standard.[12][13] A faster rate may be used for initial scouting but will not yield an accurate melting range.

  • Measurement:

    • Insert the prepared capillary tube into the heating block of the apparatus.

    • Initiate the heating program.

    • Observe the sample closely through the magnifying lens.

    • Record T₁ (Onset of Melting): The temperature at which the first drop of liquid becomes visible or when the column of solid is observed to collapse against the capillary wall.[12]

    • Record T₂ (Clear Point): The temperature at which the last solid particle melts, and the substance becomes a completely transparent liquid.[13]

  • Reporting:

    • The result is reported as the melting range, T₁ - T₂. For example, "125.5 - 126.5 °C".

Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_inst 2. Instrument Setup cluster_measure 3. Measurement & Reporting p1 Dry Sample p2 Crush to Fine Powder p1->p2 p3 Load Capillary (2-3 mm) p2->p3 m1 Insert Capillary p3->m1 i1 Calibrate with Standards i2 Set Start Temp (5-10°C below expected MP) i1->i2 i3 Set Ramp Rate (1°C/min) i2->i3 i3->m1 m2 Observe & Record T1 (Onset of Melting) m1->m2 m3 Observe & Record T2 (Clear Point) m2->m3 m4 Report as Range (T1 - T2) m3->m4

Caption: Standard Operating Procedure for Melting Point Determination.

Section 2: Factors Influencing Melting Point Accuracy

  • Purity: This is the most significant factor. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range. This principle, known as melting point depression, is a cornerstone of purity assessment.[3][4][11]

  • Heating Rate: A heating rate that is too fast does not allow for thermal equilibrium between the sample, the heating block, and the thermometer. This will result in a melting range that is artificially high and broad. A rate of 1-2 °C per minute near the melting point is crucial for accuracy.[11]

  • Isomeric Purity: The compound is the trans-isomer. The presence of the corresponding cis-isomer would act as an impurity, leading to a depressed and broadened melting range.

  • Polymorphism: As noted, different crystalline forms (polymorphs) of the same compound can have different melting points due to variations in their crystal lattice energies. The thermal history of the sample can influence which polymorph is present.

  • Sample Packing: A loosely packed sample will not conduct heat uniformly, leading to an inaccurate and broad melting range.

  • Instrument Calibration: An uncalibrated thermometer will provide systemically erroneous temperature readings. Regular calibration against certified standards is essential for trustworthy data.[12]

Melting Point Depression Diagram

G cluster_pure Pure Compound cluster_impure Impure Compound p1 Ordered Crystal Lattice p2 Uniform Intermolecular Forces p1->p2 p3 Sharp Melting Range (e.g., 126-127°C) p2->p3 i1 Disrupted Crystal Lattice i2 Weaker/Variable Forces i1->i2 i3 Broad & Depressed Range (e.g., 121-125°C) i2->i3 impurity Presence of Impurities impurity->i1

Caption: The effect of impurities on a compound's crystal lattice and melting point.

Section 3: Relevance in Drug Development

In the pharmaceutical industry, melting point determination is far more than a simple characterization test; it is a critical tool used throughout the drug development lifecycle.

  • Identity Verification: The melting point serves as a primary, rapid method to confirm the identity of raw materials (Active Pharmaceutical Ingredients and excipients), comparing the measured value against established standards.[2][3]

  • Purity Assessment: As a compendial method, it is a frontline test for purity. A sharp melting range close to the reference value indicates high purity, while a broad, depressed range signals the presence of impurities, triggering further investigation and purification.[2][5]

  • Polymorph and Solvate Screening: Different polymorphs and solvates of a drug can have drastically different solubilities, dissolution rates, and bioavailability. Melting point analysis, often in conjunction with techniques like Differential Scanning Calorimetry (DSC), is essential for identifying and characterizing these different solid-state forms.

  • Pre-formulation and Stability Studies: The melting point provides an indication of the thermal stability of a compound.[2] A low melting point may suggest potential challenges during manufacturing processes that involve heat, such as milling or granulation.

  • Predicting Bioavailability: Research has shown a relationship between the melting point and the passive intestinal absorption of poorly soluble drugs.[14] Generally, for a given dose, a lower melting point correlates with higher solubility and potentially better absorption, making it a useful parameter in early candidate selection.[14]

Conclusion

The is a fundamental physicochemical property with significant implications for its use in scientific research and pharmaceutical development. While a melting range of 124-128 °C is commonly reported, researchers must be cognizant of a potential lower melting polymorph or solvate near 67-69 °C . Accurate and reliable determination requires adherence to standardized protocols, including proper sample preparation, a controlled heating rate, and calibrated instrumentation. When performed correctly, melting point analysis serves as an indispensable, rapid, and cost-effective tool for verifying identity, assessing purity, and informing critical decisions throughout the drug development process.

References

  • trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0. Chemical-Suppliers.com. Available at: [Link]

  • Why Are Melting Points Used For Drug Purity Validation? Chemistry For Everyone (YouTube). Available at: [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. Available at: [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at: [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available at: [Link]

  • What is Melting Point? Mettler Toledo. Available at: [Link]

  • An interesting relationship between drug absorption and melting point. ResearchGate. Available at: [Link]

  • Why Is Melting Point Crucial in Large Labs and Research Facilities? Fluke. Available at: [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. PubMed Central. Available at: [Link]

  • Melting Point Determination. Analytical Testing Labs. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester group on a cyclohexane ring. This structure makes it a valuable intermediate in the synthesis of polymers, plasticizers, and active pharmaceutical ingredients.[1][2] A precise understanding of its physicochemical properties, particularly its boiling point, is crucial for designing purification protocols, ensuring thermal stability during reactions, and meeting regulatory standards.

While a definitive boiling point for this specific compound is not prominently available in the literature, this guide provides a comprehensive framework for its empirical determination.[3][4] We will explore the theoretical considerations that dictate its boiling behavior and present a detailed, field-proven protocol for its accurate measurement using vacuum distillation.

Physicochemical Context and Boiling Point Estimation

The molecular structure of this compound—featuring a polar carboxylic acid group capable of hydrogen bonding and an ester group—suggests a high boiling point and a potential for thermal decomposition at atmospheric pressure.[5][6] To provide a reasonable estimate, it is instructive to examine the properties of closely related compounds.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
cis-1,4-Cyclohexanedicarboxylic Acid172.18167.0 - 172.0384.08[7]
trans-1,4-Cyclohexanedicarboxylic Acid172.18310[8]395.85 (Predicted)[8]
Dimethyl 1,4-cyclohexanedicarboxylate (mixture of isomers)200.2324 - 27265[9]
Dimethyl trans-1,4-cyclohexanedicarboxylate200.2371[9]131 - 133 @ 11 mmHg
This compound 186.21 124 - 128 [10]Not Available

The parent di-acid has a very high boiling point, and the corresponding di-ester boils at 265 °C at atmospheric pressure.[9][11] Given that the monomethyl ester has a molecular weight between these two, and possesses the ability to form hydrogen bonds, its boiling point at atmospheric pressure is expected to be high, likely exceeding 250°C. Such temperatures can induce decarboxylation or other decomposition pathways. Therefore, direct distillation at atmospheric pressure is inadvisable. The standard and most appropriate method for purifying or characterizing such a compound is distillation under reduced pressure (vacuum distillation).[12][13]

Principle of Boiling Point Determination: Vacuum Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding environmental pressure.[13][14] By reducing the pressure above the liquid, the temperature required to reach the boiling point is significantly lowered.[12] This relationship is governed by the Clausius-Clapeyron equation, which mathematically connects pressure, temperature, and the enthalpy of vaporization.[15][16]

Vacuum distillation is the preferred technique for compounds that:

  • Have very high boiling points at atmospheric pressure.

  • Are thermally sensitive and may decompose at their atmospheric boiling point.[13]

This method allows for the distillation and purification of the compound at a much lower, non-destructive temperature. The boiling point is then recorded along with the precise pressure at which it was measured (e.g., 140 °C at 10 mmHg).

Experimental Protocol: Boiling Point Determination under Reduced Pressure

This protocol outlines the definitive method for measuring the boiling point of this compound.

Apparatus and Materials:

  • Round-bottom flask (distilling flask)

  • Claisen adapter (to prevent bumping)[17]

  • Short-path distillation head with condenser and thermometer adapter

  • Thermometer (-10 to 300 °C)

  • Receiving flask

  • Vacuum adapter

  • Thick-walled vacuum tubing

  • Vacuum trap (cold finger or similar) cooled with dry ice/acetone or liquid nitrogen[17]

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer (for accurate pressure measurement)

  • Heating mantle and stirrer

  • Magnetic stir bar

  • Glass wool or aluminum foil for insulation

  • High-vacuum grease

  • Sample of this compound

Step-by-Step Methodology:

  • Glassware Inspection: Before assembly, meticulously inspect all glassware for any cracks, chips, or defects. Weakened glassware can implode under vacuum.[18][19]

  • Apparatus Assembly:

    • Place a magnetic stir bar into the round-bottom flask. Note: Boiling stones are ineffective under vacuum as the trapped air in their pores is evacuated.[18]

    • Lightly apply high-vacuum grease to all ground-glass joints to ensure an airtight seal.

    • Assemble the apparatus as shown in the workflow diagram below, including the Claisen adapter to minimize the risk of the liquid bumping into the condenser.[17][18]

    • Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[14]

    • Connect the vacuum adapter to a vacuum trap, and then connect the trap to the vacuum source using thick-walled tubing. The trap is critical to prevent corrosive vapors from damaging the pump.[17]

  • System Evacuation:

    • Ensure the sample is in the distilling flask and begin stirring.

    • Turn on the vacuum source to slowly evacuate the system. A hissing sound indicates a leak, which must be located and sealed.[18]

    • Evacuating the system before heating allows for the removal of any low-boiling volatile impurities without violent bumping.[18]

  • Heating and Distillation:

    • Once a stable, low pressure is achieved (as indicated by the manometer), begin to gently heat the distilling flask with the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and reflux.

    • Continue heating until vapor fills the distillation head and condensation begins on the thermometer bulb.

    • Record the temperature when the distillation rate is steady (approximately 1 drop per second) and the thermometer reading is stable. This is the observed boiling point.

    • Simultaneously, record the pressure from the manometer. A stable pressure is crucial for an accurate reading.

    • If distillation is slow, insulate the distillation head and Claisen adapter with glass wool or aluminum foil to minimize heat loss.[18]

  • Shutdown Procedure:

    • Once the distillation is complete or the desired amount of distillate is collected, remove the heating mantle first and allow the system to cool to room temperature.[18]

    • Slowly and carefully vent the system to return it to atmospheric pressure. This can be done by opening a stopcock on the vacuum adapter or removing the tubing from the aspirator.[18] Sudden repressurization can cause an oxygen surge into the hot apparatus or blow the distillate out of the receiving flask.

    • Turn off the vacuum pump and stirrer. Disassemble the glassware.

Data Analysis and Normalization

The experimentally determined boiling point is only meaningful when paired with the pressure at which it was measured. To compare this value with literature data, which is typically reported at standard atmospheric pressure (760 mmHg), a correction must be applied. This is achieved using a pressure-temperature nomograph.

Using a Boiling Point Nomograph:

A nomograph is a graphical tool based on the Clausius-Clapeyron equation that allows for the rapid conversion of boiling points at different pressures.[20][21]

  • On the right-hand scale (Pressure), locate the pressure you recorded with your manometer.

  • On the left-hand scale (Observed Boiling Point), locate the temperature you recorded during distillation.

  • Use a straightedge to draw a line connecting these two points.

  • The point where this line intersects the central scale (Boiling Point Corrected to 760 mmHg) is the estimated normal boiling point of the compound.[22]

Visualized Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Analysis A Inspect Glassware (No Cracks/Defects) B Assemble Apparatus (Grease Joints, Add Stir Bar) A->B C Add Sample to Distilling Flask B->C D Start Stirring C->D E Evacuate System (Check for Leaks) D->E F Apply Gentle Heat E->F G Observe Boiling & Reflux F->G H Record Stable Temperature & Pressure (Manometer) G->H L Use Nomograph to Correct Boiling Point to 760 mmHg H->L I Remove Heat Source & Cool System J Slowly Vent to Atmospheric Pressure I->J K Shutdown Equipment J->K

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Conclusion

For a compound like this compound, where thermal stability is a concern and published data is scarce, empirical determination of the boiling point is not merely a procedural step but a foundational aspect of its chemical characterization. The vacuum distillation protocol described herein provides a robust and reliable method for obtaining this critical data point. By carefully controlling pressure and temperature, researchers can ensure the integrity of the compound while generating the accurate physicochemical data necessary for advancing research, process development, and drug discovery efforts.

References

  • Kent State University. A Nomograph For Correction of Boiling Points. Scribd.

  • ChemicalBook. 1,4-Cyclohexanedicarboxylic acid(1076-97-7).

  • ChemicalBook. Dimethyl 1,4-cyclohexanedicarboxylate CAS#: 94-60-0.

  • Myers, R. T. (1957). A nomograph for correction of boiling points. Journal of Chemical Education, 34(2), A71.

  • PubChem. Dimethyl 1,4-cyclohexanedicarboxylate. National Center for Biotechnology Information.

  • LabSolutions. cis-1,4-Cyclohexanedicarboxylic Acid.

  • Omni Calculator. Boiling Point Calculator.

  • University of Calgary. Micro-boiling point measurement.

  • Merck Millipore. Pressure-Temperature Nomograph Tool.

  • Organic Chemistry UW. Nomograph for Calculating Boiling Points Under Vacuum.

  • ChemicalBook. 1,4-Cyclohexanedicarboxylic acid | 1076-97-7.

  • Cheméo. Chemical Properties of 1,4-Cyclohexanedicarboxylic acid, trans- (CAS 619-82-9).

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022-04-07).

  • ChemicalBook. Dimethyl 1,4-cyclohexanedicarboxylate | 94-60-0.

  • Wikipedia. Vacuum distillation.

  • University of Colorado Boulder, Department of Chemistry. Distillation.

  • SlideShare. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021-09-19).

  • ChemicalBook. This compound | 15177-67-0.

  • Ningbo Inno Pharmchem Co.,Ltd. 1,4-Cyclohexanedicarboxylic Acid: Properties, Applications, and Production Processes.

  • Wikipedia. Clausius–Clapeyron relation.

  • Chemistry Stack Exchange. Variation of Boiling point with pressure from Clausius-Clapeyron equation. (2021-01-06).

  • YouTube. Chemistry Problem Solving: Clausius Clapeyron Equation to Calculate Vapor Pressure and Boiling Point. (2019-05-16).

  • Safrole. Vacuum distillation.

  • Chemcasts. Thermophysical Properties of 1,4-cyclohexanedicarboxylic acid.

  • Sigma-Aldrich. Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans 97.

  • YouTube. Distillation II | MIT Digital Lab Techniques Manual. (2010-02-04).

  • Sigma-Aldrich. 1,4-Cyclohexanedicarboxylic acid 99.

  • PubChem. 1,4-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information.

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23).

  • Chemsrc. Dimethyl 1,4-cyclohexanedicarboxylate | CAS#:94-60-0.

  • JoVE. Video: Boiling Points - Concept. (2020-03-26).

  • ResearchGate. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021-07-16).

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.

  • CymitQuimica. 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, cis-.

  • Jiangsu Kangheng Chemical Co.,Ltd. This compound|15177-67-0.

  • ChemicalBook. 15177-67-0(this compound) Product Description.

  • PubMed. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. (2018-06-04).

  • Echemi. This compound.

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  • Google Patents. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate.

  • Google Patents. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids.

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An In-depth Technical Guide to the ¹H NMR Spectrum of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of conformational analysis of cyclohexane derivatives and its direct impact on spectral features. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth interpretation of the chemical shifts, coupling constants, and signal multiplicities. The core objective is to equip the reader with the expertise to not only understand but also to expertly acquire and interpret the ¹H NMR spectrum of this and structurally related molecules, ensuring scientific integrity and validated structural elucidation.

Introduction: The Structural Significance of a Disubstituted Cyclohexane

This compound is a valuable bifunctional molecule often employed as a building block or intermediate in the synthesis of polymers, pharmaceuticals, and other complex organic materials. Its utility stems from the rigid and well-defined stereochemistry of the cyclohexane core, which imparts specific spatial arrangements in larger molecular architectures.

The precise characterization of its structure and, crucially, its stereochemistry, is paramount. ¹H NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose. It provides not just a constitutional fingerprint of the molecule but also profound insights into its three-dimensional structure and conformational preferences in solution. This guide will deconstruct the ¹H NMR spectrum, demonstrating how each signal serves as a piece of a puzzle that, when assembled, reveals the molecule's complete structural and conformational identity.

Theoretical Foundation: Conformational Dynamics and NMR Parameters

The ¹H NMR spectrum of a cyclohexane derivative is inextricably linked to its conformational behavior. Unlike acyclic alkanes, the cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. Understanding this is critical to interpreting the spectrum.

The Chair Conformation and Proton Anisotropy

In the chair form, the twelve hydrogen atoms on the cyclohexane ring occupy two distinct types of positions:

  • Axial (a): Six protons are oriented parallel to the principal C3 axis of the ring.

  • Equatorial (e): Six protons are oriented around the "equator" of the ring.

These two environments are magnetically non-equivalent. Typically, axial protons are more shielded (resonate at a lower chemical shift or more upfield) compared to their geminal equatorial counterparts due to the anisotropic effects of the C-C single bonds in the ring.

Conformational Equilibrium in trans-1,4-Disubstituted Cyclohexanes

For a trans-1,4-disubstituted cyclohexane, two chair conformations are possible through a process called ring inversion or "ring-flipping." This converts every axial position to an equatorial one and vice versa.

cluster_0 Diequatorial (e,e) Conformer (More Stable) cluster_1 Diaxial (a,a) Conformer (Less Stable) A B A->B Ring Flip B->A Ring Flip

Caption: Interconversion of diequatorial and diaxial conformers.

The equilibrium between these two forms is dictated by steric hindrance. Substituents larger than hydrogen are sterically disfavored in the axial position due to unfavorable 1,3-diaxial interactions. For this compound, the carboxymethyl (-COOCH₃) and carboxylic acid (-COOH) groups are bulky. Consequently, the equilibrium overwhelmingly favors the diequatorial (e,e) conformer, where both substituents occupy equatorial positions. This conformational locking is the key to interpreting the spectrum.

The Karplus Relationship: Coupling Constants and Dihedral Angles

The magnitude of the vicinal coupling constant (³J), the splitting of a proton's signal by a proton three bonds away, is dependent on the dihedral angle (φ) between them. This relationship, described by the Karplus equation, is fundamental to stereochemical assignment in cyclohexane rings.

  • ³J_ax-ax (axial-axial coupling): The dihedral angle is ~180°, resulting in a large coupling constant, typically 7-13 Hz .

  • ³J_ax-eq (axial-equatorial coupling): The dihedral angle is ~60°, resulting in a small coupling constant, typically 1-5 Hz .

  • ³J_eq-eq (equatorial-equatorial coupling): The dihedral angle is ~60°, also resulting in a small coupling constant, typically 1-5 Hz .

By measuring the coupling constants, particularly for the methine protons at C1 and C4, we can confirm their axial orientation, which in turn confirms the equatorial position of the substituents.

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality, interpretable spectrum is contingent on meticulous sample preparation and proper instrument setup. Deviations from this protocol can introduce artifacts that obscure or mimic real spectral features.

Materials
  • This compound

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Glass Pasteur pipette

  • Small vial

  • Glass wool or cotton plug for filtration

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of the compound into a clean, dry vial.[1][2][3][4] Using too little material will require longer acquisition times, while an overly concentrated sample can lead to line broadening and difficulty in shimming the magnetic field.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a common first choice for non-polar to moderately polar compounds).[5] Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[1][4]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[3][4][6] This critical step removes any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution, causing broad lines.[2][3][4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G start Start weigh 1. Weigh 5-25 mg of Sample into a clean vial. start->weigh add_solvent 2. Add ~0.7 mL of Deuterated Solvent (e.g., CDCl3). weigh->add_solvent dissolve 3. Ensure Complete Dissolution (Vortex/Warm if needed). add_solvent->dissolve filter 4. Filter Solution through a plugged pipette into NMR tube. dissolve->filter cap 5. Cap and Label the NMR Tube. filter->cap acquire 6. Proceed to NMR Spectrometer for Data Acquisition. cap->acquire end End acquire->end

Caption: Workflow for ¹H NMR Sample Preparation.

Data Acquisition
  • Instrument Insertion: Insert the NMR tube into the spectrometer.

  • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field is homogenized (shimmed) to maximize resolution and achieve sharp, symmetrical line shapes.

  • Acquisition: A standard ¹H NMR spectrum is acquired using typical parameters (e.g., 30° pulse angle, 4-second acquisition time, 1-second relaxation delay). Generally, 16 to 32 scans are sufficient for a sample of this concentration.[5]

  • Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to yield the final spectrum. The chemical shift axis is calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Spectral Analysis and Interpretation

The ¹H NMR spectrum is analyzed by examining four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

cluster_0 This compound mol

Caption: Structure of the target molecule.

Predicted Chemical Environments and Peak Assignments

Based on the stable diequatorial conformation, we can predict the signals corresponding to the chemically distinct protons in the molecule.

Proton AssignmentLabelPredicted δ (ppm)IntegrationMultiplicityKey Coupling Constants (J)
Carboxylic AcidHₐ10.0 - 12.01HBroad Singlet (br s)N/A
Methyl EsterHₑ~ 3.73HSinglet (s)N/A
Methine Proton (at C1)Hₑ~ 2.51HTriplet of Triplets (tt)Large J_ax-ax, Small J_ax-eq
Methine Proton (at C4)Hₕ~ 2.41HTriplet of Triplets (tt)Large J_ax-ax, Small J_ax-eq
Axial Methylene ProtonsHc, Hf1.4 - 1.64HComplex MultipletJ_gem, J_ax-ax, J_ax-eq
Equatorial Methylene ProtonsH₂, H₉2.0 - 2.24HComplex MultipletJ_gem, J_eq-ax, J_eq-eq
Detailed Interpretation
  • Hₐ (Carboxylic Acid): This proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet far downfield.

  • Hₑ (Methyl Ester): The three protons of the methyl group are equivalent and do not couple with other protons. They give rise to a sharp singlet at approximately 3.7 ppm, a characteristic region for methyl esters.

  • Hₑ and Hₕ (Methine Protons): In the favored diequatorial conformation, the methine protons at C1 and C4 are forced into axial positions. Each is coupled to two adjacent axial protons and two adjacent equatorial protons. This results in a "triplet of triplets" (tt) multiplicity. The large splitting will correspond to the axial-axial coupling (³J_ax-ax ≈ 7-13 Hz), and the smaller splitting will be the axial-equatorial coupling (³J_ax-eq ≈ 1-5 Hz).[7] The proton at C1 (Hₑ), being adjacent to the electron-withdrawing ester group, is expected to be slightly further downfield than the proton at C4 (Hₕ). The observation of these large coupling constants is the definitive proof of the trans stereochemistry and the diequatorial conformation.

  • Hc, Hf, H₂, H₉ (Methylene Protons): The eight methylene protons form a complex system. The four axial protons (Hc, Hf) will be shielded relative to the four equatorial protons (H₂, H₉). Due to extensive geminal and vicinal coupling, their signals will overlap to form complex multiplets in the range of approximately 1.4-2.2 ppm. While resolving every coupling constant within this region is often challenging, the distinct chemical shift regions for the axial versus equatorial protons can usually be discerned.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of conformational analysis can be applied to achieve unambiguous structural and stereochemical assignment. The key diagnostic feature is the multiplicity and large coupling constants of the methine protons at C1 and C4, which serve as definitive proof of their axial orientation within a conformationally rigid chair. This, in turn, confirms the trans relationship and diequatorial placement of the bulky carboxyl and carboxymethyl substituents. By following the rigorous experimental protocol outlined herein, researchers can reliably obtain high-quality data to support this analysis, ensuring the integrity and validity of their scientific findings.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • H. S. Gutowsky, G. G. Belford, P. E. McMahon. Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-432 (1969). [Link]

  • Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

  • Reddit. NMR: relating coupling constants and major product. [Link]

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An In-depth Technical Guide to the Infrared Spectrum of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational behavior and offers practical, field-proven insights for spectral acquisition and interpretation. By dissecting the contributions of the carboxylic acid, methyl ester, and the trans-cyclohexane backbone, this guide establishes a robust framework for identifying and characterizing this compound with high fidelity. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Molecular Profile

This compound is a bifunctional molecule of significant interest in polymer chemistry and as a building block in organic synthesis. Its structure combines a rigid trans-cyclohexyl ring with two distinct functional groups: a carboxylic acid and a methyl ester. This unique combination presents a rich and highly characteristic infrared spectrum. Understanding this spectral "fingerprint" is paramount for quality control, reaction monitoring, and structural elucidation. This guide will systematically deconstruct the expected IR spectrum, correlating specific absorption bands with their originating molecular vibrations.

Structural and Vibrational Framework

The infrared spectrum is a direct consequence of the molecule's structure. The key to interpretation lies in isolating the vibrational modes of its constituent parts.

  • Carboxylic Acid (-COOH): This group is a powerful IR chromophore, dominated by extensive intermolecular hydrogen bonding, which typically forces the molecules into a dimeric state in the solid phase.[1][2] This has a profound effect on the O-H and C=O stretching vibrations.

  • Methyl Ester (-COOCH₃): The ester group introduces a second, distinct carbonyl (C=O) stretch and two characteristic C-O stretches.[3][4]

  • trans-Cyclohexane Ring: This saturated carbocyclic core contributes various C-H and C-C vibrations. Its chair conformation and trans substitution pattern influence the overall symmetry and the specific frequencies of these modes.[5][6]

The logical relationship between the structure and its key IR-active functional groups is illustrated below.

cluster_molecule This compound cluster_ring Cyclohexane Ring cluster_groups Functional Groups M Core Structure Ring C-H & C-C Vibrations M->Ring Backbone Acid Carboxylic Acid (-COOH) M->Acid Substituent 1 Ester Methyl Ester (-COOCH₃) M->Ester Substituent 2

Caption: Key structural components of the target molecule.

Detailed Spectral Analysis and Interpretation

The IR spectrum can be logically divided into distinct regions, each providing specific structural information.

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
  • Carboxylic Acid O-H Stretch (3300 - 2500 cm⁻¹): The most recognizable feature of a carboxylic acid is an extremely broad and strong absorption band for the O-H stretch.[1] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond lengths and, consequently, a wide range of absorption frequencies.[2][7] This band is often so wide that it overlaps with the C-H stretching region, appearing as a vast underlying envelope centered around 3000 cm⁻¹.[1]

  • Aliphatic C-H Stretches (3000 - 2850 cm⁻¹): Sharp, medium-to-strong peaks (often referred to as "witches' teeth") will appear superimposed on the broad O-H band. These are due to the symmetric and asymmetric C-H stretching vibrations of the CH₂ groups in the cyclohexane ring and the C-H stretches of the ester's methyl group.[5][8] Typically, these absorptions occur just below 3000 cm⁻¹.[9]

The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1650 cm⁻¹)

This region is arguably the most diagnostic for this molecule, as it contains two distinct carbonyl absorptions. The ability to resolve both peaks is a key confirmation of the compound's identity.

  • Ester C=O Stretch (ca. 1750 - 1735 cm⁻¹): Saturated aliphatic esters typically exhibit a strong, sharp C=O stretching band in this range.[3][10] This frequency is higher than that of a comparable ketone because the electronegative ester oxygen pulls electron density away from the carbonyl carbon (an inductive effect), strengthening the C=O double bond.[11]

  • Carboxylic Acid C=O Stretch (ca. 1725 - 1700 cm⁻¹): The carbonyl stretch of a hydrogen-bonded (dimerized) carboxylic acid is found at a lower frequency compared to the ester.[12][13] The hydrogen bonding weakens the C=O double bond by pulling electron density towards the hydroxyl oxygen, which in turn lowers the energy (and wavenumber) required to excite the stretching vibration.[11] The combination of a very broad O-H stretch and a C=O stretch around 1710 cm⁻¹ is a classic indicator of a dimeric carboxylic acid.[2][12]

The Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)

This complex region contains a multitude of stretching and bending vibrations that are unique to the molecule as a whole.

  • C-O Stretches (1320 - 1000 cm⁻¹): The molecule features two different types of C-O single bonds, and both are IR-active.

    • Ester C-O Stretches: Esters display two distinct C-O stretching bands: an asymmetric stretch (O=C-O) typically between 1300-1150 cm⁻¹ and a symmetric stretch (O-C-C) between 1150-1000 cm⁻¹.[3][4] These bands are usually strong and sharp.

    • Carboxylic Acid C-O Stretch: The C-O stretch of the carboxylic acid, coupled with O-H bending, appears as a strong band in the 1320-1210 cm⁻¹ range.[1][14]

  • C-H Bending Vibrations (ca. 1470 - 1440 cm⁻¹): The scissoring (or bending) vibrations of the CH₂ groups in the cyclohexane ring appear in this area.[5][6]

  • Carboxylic Acid O-H Out-of-Plane Bend (ca. 950 - 910 cm⁻¹): A broad, medium-intensity peak in this region is characteristic of the out-of-plane O-H bend of a hydrogen-bonded carboxylic acid dimer.[1][14]

Summary of Expected IR Absorptions

The following table consolidates the key vibrational modes, their expected frequency ranges, and descriptive characteristics.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity & Shape
3300 - 2500O-H Stretch (H-bonded)Carboxylic AcidStrong, Very Broad
2950 - 2850C-H Stretch (sp³)Cyclohexane, MethylMedium to Strong, Sharp
1750 - 1735C=O StretchEsterStrong, Sharp
1725 - 1700C=O Stretch (H-bonded dimer)Carboxylic AcidStrong, Sharp
1470 - 1440C-H Bend (Scissoring)Cyclohexane (CH₂)Medium
1320 - 1210C-O Stretch / O-H Bend (in-plane)Carboxylic AcidStrong
1300 - 1000C-O Stretches (Asymmetric & Symmetric)EsterTwo Strong Bands
950 - 910O-H Bend (Out-of-plane)Carboxylic AcidMedium, Broad

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, a validated methodology is crucial. The Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and excellent sample-to-crystal contact.[15][16]

Instrumentation
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Diamond or Zinc Selenide (ZnSe) ATR accessory

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the spectrometer and ATR accessory have been powered on and allowed to thermally stabilize according to the manufacturer's specifications.

    • Verify that the sample chamber is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection (Self-Validation Step):

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Ensure the crystal is completely dry.

    • Acquire a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum. A clean, flat baseline in the background is indicative of a properly cleaned crystal.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid this compound onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential for a strong signal.[17][18]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

    • The resulting spectrum will be automatically ratioed against the collected background, yielding the sample's absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Clean the ATR crystal and press arm thoroughly after analysis.

    • Apply an ATR correction algorithm if comparison with traditional transmission spectra is desired.[15]

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

The following diagram outlines this robust experimental workflow.

cluster_prep Preparation Phase cluster_acq Acquisition Phase cluster_post Post-Processing Start Start Clean Clean ATR Crystal (e.g., Isopropanol) Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Sample Spectrum (32 scans) Pressure->Acquire Process Process Data (Baseline/ATR Correction) Acquire->Process End End Process->End

Sources

A Technical Guide to the Cis/Trans Isomerism of 1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: This technical guide provides an in-depth exploration of the stereoisomerism of 1,4-cyclohexanedicarboxylic acid monomethyl ester, a molecule of significant interest in polymer chemistry and drug development. We will delve into the fundamental principles of cyclohexane conformation, strategies for stereocontrolled synthesis, robust protocols for isomer separation and purification, and advanced analytical techniques for unambiguous characterization. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis, handling, and analysis of these specific geometric isomers.

Foundational Principles: Stereoisomerism in 1,4-Disubstituted Cyclohexanes

The cyclohexane ring is not a planar structure; it predominantly adopts a low-energy "chair" conformation. In a 1,4-disubstituted cyclohexane, the two substituents can be on the same side of the ring's plane (cis) or on opposite sides (trans). This seemingly simple difference has profound implications for the molecule's physical and chemical properties.

  • Trans Isomer: The thermodynamically more stable isomer. In its lowest energy conformation, both substituents can occupy equatorial positions, minimizing steric hindrance. The molecule exists in a conformational equilibrium between the diequatorial (e,e) and diaxial (a,a) forms. For most substituents, including carboxyl and methoxycarbonyl groups, the diequatorial conformer is overwhelmingly favored.

  • Cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial (a,e). The ring can flip to an alternative chair conformation, which is isoenergetic, where the substituents switch their axial/equatorial positions (e,a). Because there is always one substituent in the more sterically hindered axial position, the cis isomer is generally less stable than the trans isomer.

The relative stability of these isomers dictates the equilibrium position in isomerization reactions and influences properties such as melting point, solubility, and reactivity.

Visualization of Conformational Equilibria

The following diagram illustrates the chair conformations for both cis and trans isomers of a 1,4-disubstituted cyclohexane.

G cluster_trans Trans Isomer Equilibrium cluster_cis Cis Isomer Equilibrium trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip cis_ae Axial/Equatorial (a,e) cis_ea Equatorial/Axial (e,a) cis_ae->cis_ea Ring Flip (Isoenergetic)

Caption: Conformational equilibrium in trans and cis 1,4-disubstituted cyclohexanes.

Synthesis and Isomer Control

The synthesis of 1,4-cyclohexanedicarboxylic acid, the precursor to the monomethyl ester, is typically achieved through the catalytic hydrogenation of terephthalic acid.[1] The stereochemical outcome of this reaction—the initial cis:trans ratio—is highly dependent on the reaction conditions.

C₆H₄(CO₂H)₂ + 3 H₂ → C₆H₁₀(CO₂H)₂[1]

The choice of catalyst, temperature, and pressure can influence the ratio of isomers formed.[2] This represents a classic case of kinetic versus thermodynamic control.[3][4]

  • Kinetic Control: Milder conditions (lower temperatures) often favor the formation of the cis isomer, which is the product of syn-addition of hydrogen to the aromatic ring.

  • Thermodynamic Control: Harsher conditions (higher temperatures) can provide sufficient energy to overcome the activation barrier for isomerization, leading to an equilibrium mixture enriched in the more stable trans isomer.[5][6] Research has shown that a thermodynamically controlled equilibrium for the dimethyl ester results in approximately 66% of the trans isomer.[6]

Esterification and Isomerization

The monomethyl ester can be prepared from the diacid. A common challenge is that esterification conditions, particularly if acidic and conducted at elevated temperatures, can also promote isomerization, shifting the isomer ratio towards the thermodynamic equilibrium.

A targeted synthesis for the trans-1,4-cyclohexanedicarboxylic acid monomethyl ester involves a multi-step process that leverages isomerization and selective hydrolysis.[7]

2.1.1 Protocol: Synthesis of this compound[7]
  • Isomerization: A mixture of cis and trans dimethyl 1,4-cyclohexanedicarboxylate is dissolved in methanol. A catalyst, such as pyridine, is added, and the reaction is stirred (e.g., at 40°C for 2 hours) to enrich the mixture in the trans diester, approaching the thermodynamic equilibrium of ~9:1 trans:cis.[7]

    • Causality: Pyridine acts as a base to facilitate enolization, which is the mechanism for epimerization at the carbon atom bearing the ester group, allowing the conversion of the less stable cis isomer to the more stable trans isomer.

  • Mono-hydrolysis: The resulting methanol solution containing the trans-enriched diester is cooled. A stoichiometric amount of a base, like potassium hydroxide, is added to selectively hydrolyze one of the two ester groups. The reaction is typically run at a controlled temperature (e.g., 20°C for 3 hours).[7]

    • Causality: By using one equivalent of base, the reaction is statistically controlled to favor the formation of the monoester. The reaction is kept cool to prevent hydrolysis of the second ester group.

  • Acidification and Isolation: Water and an organic solvent (e.g., toluene) are added to the reaction mixture to extract any remaining diester. The aqueous phase, containing the potassium salt of the monoester, is then acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2. This protonates the carboxylate, causing the trans monomethyl ester to precipitate as a solid, which can then be isolated by filtration.[7]

    • Self-Validation: The purity of the final product should be confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) and its identity verified by melting point and spectroscopic analysis.

Separation and Purification of Isomers

Achieving high isomeric purity is critical for many applications, as the properties of polymers and the biological activity of pharmaceuticals can be highly dependent on the stereochemistry of their building blocks.[8][9] The separation of cis and trans isomers of 1,4-cyclohexanedicarboxylic acid and its esters can be challenging but is often achieved through fractional crystallization or chromatography.

Fractional Crystallization

This classical technique exploits the differences in solubility between the cis and trans isomers in a given solvent. The trans diacid isomer, being more symmetrical, generally packs more efficiently into a crystal lattice, resulting in a higher melting point (312.5 °C) and lower solubility compared to the cis isomer (m.p. 168-170 °C).[1]

A known procedure involves refluxing a mixture of the diacid isomers in toluene.[10] The less soluble trans isomer remains largely as a solid, while the more soluble cis isomer is extracted into the hot toluene. Subsequent recrystallizations from water can then be used to purify each isomer.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique for separating the isomers. Reversed-phase chromatography is particularly effective.[11][12] The cis isomer, being more polar and having a less linear structure, typically has a shorter retention time than the more symmetrical, less polar trans isomer.[12]

3.2.1 Protocol: Analytical HPLC Separation of Diacid Isomers[11]
  • Column: A suitable stationary phase, such as Newcrom BH, can be used.[11]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and water with a buffer, is effective.[11]

  • Detection: UV detection is suitable for these compounds due to the carboxyl group.[11]

  • Self-Validation: The method is validated by running pure standards of each isomer to determine their respective retention times. The peak area can be used for quantitative analysis of the isomer ratio in a mixture.

Visualization of Separation Workflow

The following diagram outlines a general strategy for the separation and purification of the cis and trans isomers.

G start Initial Mixture (cis & trans isomers) crystallization Fractional Crystallization (e.g., Toluene/Water) start->crystallization solid_phase Solid Phase (Enriched in trans) crystallization->solid_phase Less Soluble liquid_phase Liquid Phase (Enriched in cis) crystallization->liquid_phase More Soluble purify_trans Recrystallize solid_phase->purify_trans purify_cis Evaporate & Recrystallize liquid_phase->purify_cis final_trans Pure Trans Isomer purify_trans->final_trans final_cis Pure Cis Isomer purify_cis->final_cis check_purity Purity Check (HPLC, DSC, NMR) final_trans->check_purity final_cis->check_purity

Caption: General workflow for the separation of cis and trans isomers.

Advanced Analytical Characterization

Unambiguous identification of the cis and trans isomers of the monomethyl ester requires the use of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is exceptionally powerful for differentiating these isomers due to the rigid chair-like conformations.[13][14]

  • trans Isomer: In the favored diequatorial conformation, the two protons attached to the carbons bearing the substituents (C1 and C4) are both in axial positions. These protons will appear as a broad multiplet, often described as a "triplet of triplets," due to large axial-axial couplings with the neighboring axial protons and smaller axial-equatorial couplings. The chemical shift of these protons is typically further downfield compared to the corresponding protons in the cis isomer.

  • cis Isomer: Due to the rapid ring-flipping between the two isoenergetic (a,e) and (e,a) conformations, the axial and equatorial environments are averaged on the NMR timescale.[15] This results in a single, time-averaged environment for the protons on C1 and C4, leading to a sharper, less complex signal compared to the trans isomer. The chemical shifts of the ring protons will also appear more averaged and less dispersed than in the trans isomer.

The methyl ester protons (-OCH₃) will appear as a sharp singlet around 3.6-3.7 ppm in both isomers, though subtle differences in the chemical shift may be observable.

Data Summary: Key Differentiating Properties
Propertycis-1,4-Cyclohexanedicarboxylic Acidtrans-1,4-Cyclohexanedicarboxylic Acid
Melting Point 168-170 °C[1]312.5 °C[1]
Conformation Axial/Equatorial (a,e)Diequatorial (e,e) (preferred)
¹H NMR (H1, H4) Averaged, sharper signalDistinct axial signal, broad multiplet
Thermodynamic Stability Less StableMore Stable

Conclusion

The cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester possess distinct stereochemical and conformational properties that significantly influence their behavior. Understanding the principles of thermodynamic and kinetic control during synthesis is crucial for obtaining the desired isomer ratio. Robust separation techniques, primarily fractional crystallization and HPLC, are essential for isolating pure isomers. Finally, advanced analytical methods, with ¹H NMR spectroscopy being the cornerstone, provide the definitive means for characterization and purity assessment. This guide provides the foundational knowledge and practical protocols necessary for professionals working with these important chemical entities.

References

  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved from [Link]

  • PubMed. (2022, May 13). Modular access to substituted cyclohexanes with kinetic stereocontrol. Retrieved from [Link]

  • Chen, Q., et al. (2024). Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF. Beijing University of Technology Institutional Repository. Retrieved from [Link]

  • Smith, H. A., & Fuzek, J. F. (1949). The Kinetics of Acid-catalyzed Esterification of Cyclohexanedicarboxylic Acids. Journal of the American Chemical Society, 71(2), 415–419.
  • Request PDF. (n.d.). Modular access to substituted cyclohexanes with kinetic stereocontrol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid.
  • Zajac, W. W., & Cwig, D. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429–432.
  • Smith, H. A., & Hunt, P. P. (1958). The Kinetics of the Esterification of the Cyclohexanedicarboxylic Acids with Diphenyldiazomethane. Journal of the American Chemical Society, 80(22), 5993–5995.
  • Wikipedia. (n.d.). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • Zhang, T., Gu, M., & Yu, X. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). Polymer Bulletin, 45, 223–229.
  • American Chemical Society. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Retrieved from [Link]

  • Google Patents. (n.d.). KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid.
  • Houk, K. N., et al. (2003). Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. Journal of the American Chemical Society, 125(14), 4271–4278.
  • PubMed. (2011, August 25). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • Google Patents. (n.d.). US3428668A - Process for the preparation of 1,4-cyclohexane dicarboxylic acid dialkyl esters.
  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Kricheldorf, H. R., & Conradi, A. (1987). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Makromolekulare Chemie: Makromolekulare Chemie und Physik, 188(1), 125-139.
  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,4-Cyclohexanedicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]

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A Technical Guide to the Commercial Availability and Procurement of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the commercial landscape for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS No. 15177-67-0), a key bifunctional molecule utilized in organic synthesis. As a Senior Application Scientist, this document is structured to deliver actionable insights for procurement, quality assessment, and strategic application in research and development. We will explore the availability of this compound from various suppliers, establish a framework for supplier evaluation, and detail essential protocols for incoming quality control to ensure the integrity of your experimental outcomes.

Introduction: The Utility of a Bifunctional Building Block

This compound is a valuable intermediate in chemical synthesis. Its structure incorporates a rigid cyclohexane ring in the thermodynamically stable trans conformation, flanked by a carboxylic acid and a methyl ester. This differential reactivity allows for selective chemical transformations, making it an ideal building block or linker in the synthesis of more complex molecules, including pharmaceutical intermediates and polyester raw materials.[1]

Key Chemical Properties:

  • CAS Number: 15177-67-0[2][3][4][5]

  • Molecular Formula: C₉H₁₄O₄[2][3][6]

  • Molecular Weight: 186.21 g/mol [2][3][6]

  • Appearance: Typically a white to off-white solid[7]

  • Synonyms: trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, 4-(methoxycarbonyl)cyclohexanecarboxylic acid[2]

The presence of both a free carboxylic acid and a protected methyl ester on a rigid scaffold is of particular interest in drug design. It enables the controlled, stepwise introduction of different functionalities, which is a critical strategy in the optimization of lead compounds.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both small-scale research needs and larger, multi-kilogram requirements. Purity levels typically range from 95% to over 99%, with the price point reflecting the specified purity and the quantity ordered.

The causality behind this availability is its role as a versatile synthetic intermediate. While not a household chemical, its utility in specialized synthesis ensures a consistent, if not high-volume, demand. Suppliers range from large, well-known chemical houses to smaller, specialized manufacturers.

Table 1: Representative Commercial Suppliers and Product Specifications

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 97%Gram to kilogram scaleOften provides extensive documentation and technical support.[4]
Santa Cruz Biotechnology ≥95%Research quantitiesPrimarily focused on the research market.[3]
TCI America >97.0% (GC)5g, 25gKnown for high-quality reagents for organic synthesis.[2]
Manchester Organics 98%25g and custom sizesLead times can be 4-6 weeks; offers bulk quotes.[5]
Various Chinese Suppliers 95% to 99%Kilogram to ton scaleAccessible through platforms like ChemicalBook and Echemi; variable lead times and documentation.[2][8]

Note: This table is not exhaustive and is intended to be representative of the market. Researchers should always verify current specifications and availability directly with suppliers.

Procurement Strategy: A Guide for Researchers

Selecting the right supplier is a critical step that extends beyond simply finding the lowest price. For research and especially drug development applications, the reliability of the supply chain and the quality of the material are paramount.

Key Considerations for Supplier Selection:

  • Documentation: Does the supplier provide a Certificate of Analysis (CoA) with each batch? The CoA should detail the purity, method of analysis (e.g., GC, NMR), and key physical properties. For regulated work, a Certificate of Origin may also be necessary.

  • Purity and Impurity Profile: A quoted purity of 98% is not sufficient information. What are the 2% impurities? Are they residual solvents, starting materials, or isomers (e.g., the cis-isomer)? The impurity profile can have a significant impact on subsequent reactions.

  • Lead Time and Stock Status: Availability can vary. Some suppliers may have the material in stock, while others may have significant lead times.[5] This must be factored into experimental planning.

  • Technical Support: Reputable suppliers often have a team of scientists who can assist with technical queries regarding product stability, solubility, and handling.

Procurement Workflow Diagram

The following diagram illustrates a logical workflow for the procurement and initial assessment of this compound.

G cluster_procurement Procurement Phase cluster_qc Incoming QC Phase start Identify Need for CAS 15177-67-0 search Search Suppliers (e.g., Sigma, TCI) start->search compare Compare Specs, Price, Lead Time search->compare select Select Supplier compare->select po Place Purchase Order select->po receive Receive Shipment po->receive doc_review Review CoA and SDS receive->doc_review sample Perform Identity & Purity Tests (NMR, HPLC) doc_review->sample quarantine Quarantine & Contact Supplier if Discrepancy doc_review->quarantine release Release to Lab Inventory sample->release sample->quarantine quarantine->select Re-evaluate Supplier

Caption: Workflow for procurement and quality control.

Incoming Quality Control & Verification Protocols

A Certificate of Analysis from a supplier is a starting point, not a substitute for in-house verification. The trustworthiness of your research relies on a self-validating system where the identity and purity of key reagents are confirmed.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for confirming the chemical structure of an organic molecule. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another, confirming the presence of the methyl ester, the cyclohexane ring protons, and the carboxylic acid proton.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the supplied this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Data Analysis:

    • Expected Peaks:

      • A singlet at ~3.67 ppm corresponding to the three protons of the methyl ester (-OCH₃).

      • Multiplets between ~1.20 and ~2.50 ppm corresponding to the ten protons on the cyclohexane ring.

      • A broad singlet at a high chemical shift (>10 ppm, solvent-dependent) for the carboxylic acid proton (-COOH). This peak will disappear upon D₂O exchange.

    • Verification: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the trans stereochemistry and overall structure. The absence of significant unexpected peaks confirms the absence of major organic impurities.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a robust quantitative technique used to separate the main compound from any non-volatile impurities and determine its purity as a percentage of the total peak area. This is critical for ensuring that minor impurities do not interfere with subsequent reactions or biological assays. An HPLC method has been described for the separation of cis and trans isomers of the parent diacid, which can be adapted for the monomethyl ester.[9]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation & Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water with an acidic modifier (e.g., 0.1% Formic Acid or Sulfuric Acid).[9] A typical starting point could be 30:70 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength, such as 200-210 nm, is suitable for detecting the carboxylic acid/ester functionality.[9]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • The retention time serves as an identifier for the compound under the specific method conditions.

Quality Control Workflow Diagram

G compound Received Compound (CAS 15177-67-0) nmr ¹H NMR Analysis compound->nmr hplc HPLC Purity Analysis compound->hplc pass_nmr Structure Confirmed? nmr->pass_nmr pass_hplc Purity ≥ Spec? hplc->pass_hplc pass_nmr->pass_hplc Yes reject Reject Batch pass_nmr->reject No accept Accept for Use pass_hplc->accept Yes pass_hplc->reject No

Caption: Decision workflow for incoming material QC.

Key Application Areas

The utility of this compound stems from its bifunctional nature. It serves as a critical intermediate in several areas:

  • Pharmaceutical Synthesis: Its derivatives are explored in drug development.[10] The cyclohexane core can act as a rigid scaffold to orient functional groups in a specific 3D space, which is crucial for binding to biological targets. The methyl group is a common feature in drug design to modulate physicochemical and pharmacokinetic properties.[11]

  • Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polyesters and polyamides, where the rigid trans-cyclohexane ring imparts desirable thermal and mechanical properties to the resulting polymer.[6]

  • Linker Chemistry: In fields like proteomics or materials science, it can be used as a linker to connect two different molecular entities, with the acid and ester groups providing orthogonal handles for conjugation.

Conclusion

This compound is a commercially accessible and versatile chemical reagent. For researchers and drug developers, a successful procurement strategy goes beyond simple acquisition and must include a thorough evaluation of suppliers and a robust, in-house quality control program. By implementing the verification protocols outlined in this guide, scientists can ensure the integrity of their starting materials, which is the foundation of reproducible and reliable scientific outcomes.

References

  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. SIELC Technologies. [Link]

  • 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyloctyl Ester-d8| Products Supplier. Clinivex. [Link]

  • [Application of methyl in drug design]. PubMed. [Link]

  • 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester | C17H28O6 | CID 102105764. PubChem. [Link]

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Methodological & Application

Application Note: A Practical Guide to the Synthesis of Novel Polyesters Using trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (t-CHDA-MM) in the synthesis of advanced polyesters. The incorporation of the rigid, cycloaliphatic 1,4-cyclohexanedicarboxylate structure into a polymer backbone is a proven strategy for enhancing thermal stability, mechanical strength, and chemical resistance compared to conventional linear aliphatic polyesters.[1][2] t-CHDA-MM presents itself as a unique bifunctional monomer, possessing both a carboxylic acid and a methyl ester group, which allows for versatile polymerization pathways. This note details the scientific rationale, step-by-step protocols for melt polycondensation, characterization techniques, and key experimental considerations to empower researchers in developing novel polymers with tailored properties for a range of applications, including advanced materials and biomedical systems.

Scientific Rationale & Mechanistic Insights

The utility of t-CHDA-MM as a monomer stems from the structural attributes of the trans-1,4-cyclohexane ring. Unlike aromatic rings which can be susceptible to UV degradation, the saturated cycloaliphatic structure offers excellent photo-oxidative stability. The trans configuration of the functional groups enforces a more linear and rigid chain conformation, which is critical for achieving higher glass transition temperatures (Tg) and melting points (Tm) in the resulting polyesters.

1.1. Dual Reactivity in Polycondensation

t-CHDA-MM undergoes step-growth polymerization with diols through two parallel reaction mechanisms:

  • Direct Esterification: The carboxylic acid moiety reacts with a hydroxyl group from a diol, eliminating a molecule of water.

  • Transesterification: The methyl ester moiety reacts with a hydroxyl group, eliminating a molecule of methanol.

This dual reactivity, occurring simultaneously, leads to the formation of ester linkages that construct the polyester backbone. The polymerization is an equilibrium process; therefore, the efficient removal of the condensation byproducts (water and methanol) is paramount to driving the reaction toward the formation of a high-molecular-weight polymer, in accordance with Le Châtelier's principle.

1.2. The Critical Role of Stereochemistry

The stereoisomerism of the cyclohexane ring profoundly impacts polymer properties. The trans isomer allows for a more extended chain structure, facilitating efficient chain packing and crystallinity. In contrast, the cis isomer introduces a "kink" in the polymer backbone, disrupting packing and leading to more amorphous materials with lower thermal properties.[3]

It is crucial to recognize that at the high temperatures required for melt polycondensation (>250°C), thermal isomerization from the trans to the cis form can occur, leading to an equilibrium mixture that is typically around 66% trans.[3][4] This potential change in stereochemistry must be considered during synthesis and characterization, as it will directly influence the final thermomechanical properties of the polymer.

Diagram 1: Polymerization Reaction of t-CHDA-MM with a Diol

G tCHDAMM trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (t-CHDA-MM) Polyester Polyester Repeating Unit -[O-C(=O)-C₆H₁₀-C(=O)-O-R]-n tCHDAMM->Polyester Direct Esterification & Transesterification Diol Diol (HO-R-OH) Diol->Polyester Byproducts Byproducts: Water (H₂O) Methanol (CH₃OH) Polyester->Byproducts

Caption: Reaction scheme for polyester synthesis.

Experimental Protocol: Two-Step Melt Polycondensation

This protocol describes a general and robust method for synthesizing a polyester from t-CHDA-MM and a representative diol, 1,4-butanediol (BDO). This two-step melt process is widely applicable and avoids the use of solvents.[5]

2.1. Materials & Equipment

Reagents & Materials Equipment
This compound (t-CHDA-MM, >97%)[6][7]Glass reactor with mechanical stirrer, thermocouple, and gas inlet/outlet
1,4-Butanediol (BDO, >99%)Heating mantle with temperature controller
Titanium(IV) butoxide (TBT) or Antimony(III) oxide (catalyst)Vacuum pump capable of reaching <1 Torr
o-Dichlorobenzene (for cleaning)Cold trap (e.g., liquid nitrogen)
Chloroform and Methanol (for polymer purification)Inert gas supply (Nitrogen or Argon)
Phenol/1,1,2,2-tetrachloroethane (for IV analysis)Distillation bridge and collection flask

2.2. Step-by-Step Methodology

Diagram 2: Experimental Workflow for Melt Polycondensation

G Workflow: Polyester Synthesis via Melt Polycondensation arrow arrow Start 1. Reactor Assembly & Purge Charge 2. Charge Reactants: - t-CHDA-MM - 1,4-Butanediol (1.2 molar eq.) - Catalyst (200-500 ppm) Start->Charge Oligo 3. Oligomerization Stage (First Esterification) - Heat to 190-220°C - Stir under N₂ atmosphere - Collect H₂O & CH₃OH byproduct Charge->Oligo Poly 4. Polycondensation Stage (Second Esterification) - Gradually increase temp to 250-270°C - Gradually apply high vacuum (<1 Torr) Oligo->Poly ~2-4 hours, or until ~90% of theoretical byproduct is collected Monitor 5. Monitor Reaction - Observe increase in melt viscosity - Constant torque on stirrer indicates completion Poly->Monitor ~3-5 hours Recover 6. Polymer Recovery - Extrude polymer under N₂ pressure - Cool and pelletize Monitor->Recover Purify 7. Purification (Optional) - Dissolve in chloroform - Precipitate in methanol - Dry under vacuum Recover->Purify End Characterization (NMR, GPC, DSC) Purify->End

Caption: Step-by-step workflow for the synthesis process.

Step 1: Reactor Preparation and Charging

  • Assemble the glass reactor, ensuring all joints are properly sealed for high vacuum.

  • Charge the reactor with t-CHDA-MM (1.0 mol equivalent) and 1,4-butanediol (1.2-1.5 mol equivalent). A slight excess of the diol is used to compensate for its potential loss during the high-temperature vacuum stage.

  • Add the polycondensation catalyst. A typical loading for Titanium(IV) butoxide is 200-500 ppm relative to the final polymer weight.

  • Fit the mechanical stirrer and other attachments. Purge the entire system with inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can cause thermal degradation and discoloration.

Step 2: Oligomerization (First Stage)

  • Begin stirring and slowly heat the reactor to 190-220°C under a gentle flow of inert gas.

  • The reaction mixture will melt and become homogeneous. Water and methanol will begin to distill off as byproducts of the initial esterification and transesterification reactions.

  • Maintain this temperature and continue collecting the distillate in a cooled receiving flask.

  • This stage typically lasts 2-4 hours, or until approximately 85-90% of the theoretical amount of distillate has been collected. This indicates the formation of low molecular weight oligomers.

Step 3: Polycondensation (Second Stage)

  • Gradually increase the temperature to 250-270°C.

  • Simultaneously, begin to slowly reduce the pressure inside the reactor using the vacuum pump. A gradual reduction is critical to prevent vigorous boiling and loss of oligomers.

  • Over 30-60 minutes, achieve a high vacuum of less than 1 Torr.

  • A significant increase in the viscosity of the melt will be observed as the molecular weight of the polymer builds. The power draw of the mechanical stirrer can be monitored as an indicator of this change.

  • Continue the reaction under these conditions for an additional 3-5 hours. The reaction is considered complete when the desired melt viscosity is reached or when bubbling in the melt ceases.

Step 4: Polymer Recovery and Purification

  • Discontinue heating and break the vacuum by introducing inert gas into the reactor.

  • While still hot and molten, extrude the polymer from the bottom outlet of the reactor into a water bath to quench and solidify it.

  • The resulting polymer strand can be pelletized for storage and subsequent analysis.

  • For applications requiring high purity, the polyester can be purified by dissolving it in a suitable solvent like chloroform and precipitating it into a non-solvent such as cold methanol. The purified polymer should then be dried in a vacuum oven at 50-60°C until a constant weight is achieved.

Data Presentation & Expected Results

The properties of the final polyester are highly dependent on the precise reaction conditions and the diol used. The table below provides an example set of parameters and expected outcomes for the synthesis described above.

ParameterCondition / ValueRationale / Comment
Monomer Ratio (Diol:t-CHDA-MM) 1.2 : 1.0Excess diol compensates for evaporative loss under vacuum.
Catalyst (TBT) 300 ppmBalances reaction rate against potential side reactions/degradation.
Oligomerization Temp. 210 °CSufficient for initial reaction without significant monomer degradation.
Polycondensation Temp. 260 °CNecessary to increase reaction kinetics and facilitate diffusion of byproducts.
Final Vacuum < 1 TorrEssential for driving the equilibrium to high molecular weight.
Expected Tg 40 - 60 °CDependent on final molecular weight and cis/trans ratio.
Expected Tm 140 - 180 °CThe presence of crystallinity depends heavily on the final trans-isomer content.
Expected Mn (GPC) 15,000 - 30,000 g/mol A typical range for polyesters synthesized via melt polycondensation.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight 1. Inefficient removal of byproducts.2. Non-stoichiometric monomer ratio.3. Insufficient reaction time or temperature.1. Check for vacuum leaks; ensure cold trap is effective.2. Accurately weigh monomers; consider the purity of starting materials.3. Extend polycondensation time; ensure accurate temperature control.
Polymer Discoloration (Yellow/Brown) 1. Presence of oxygen in the reactor.2. Reaction temperature is too high.3. Catalyst concentration is too high.1. Ensure thorough inert gas purge before heating.2. Reduce polycondensation temperature; use a stabilizer.3. Optimize (reduce) catalyst loading.
Gel Formation 1. Presence of trifunctional impurities.2. Side reactions at excessively high temperatures.1. Use high-purity monomers.2. Avoid exceeding the recommended polycondensation temperature.

Conclusion

This compound is a highly valuable monomer for producing polyesters with enhanced thermomechanical properties. Its unique dual functionality offers a direct route to polymer synthesis via established melt polycondensation techniques. By carefully controlling reaction parameters such as temperature, vacuum, and stoichiometry, researchers can effectively synthesize a new class of cycloaliphatic polyesters. The protocols and insights provided herein serve as a robust starting point for the exploration and development of these materials for advanced applications in science and industry.

References

  • Rehman, S., et al. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health (NIH). [Link]

  • Jiangsu Kangheng Chemical Co., Ltd. (n.d.). This compound|15177-67-0. Retrieved from Jiangsu Kangheng Chemical Co., Ltd. website. [Link]

  • Kricheldorf, H. R. (1988). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. ResearchGate. [Link]

  • Guidotti, G., et al. (2024). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability. [Link]

  • Colonna, M., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. [Link]

  • Wu, J., et al. (2004). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). ResearchGate. [Link]

  • Guidotti, G., et al. (2024). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. IRIS Unibo. [Link]

  • Gigli, M., et al. (2022). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. [Link]

  • Goodman, I., & Rhys, J. A. (1965). Polyesters of 1,4-cyclohexanedimethanol. Sci-Hub. [Link]

  • Turner, S. R., et al. (2004). Process for preparing poly (1, 4-cyclohexanedicarboxylic acid 1, 4-cyclohexylenedimethylene)

Sources

Topic: The Reaction of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester with Diols: A Guide to Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of polyesters from cycloaliphatic monomers is a cornerstone of modern polymer chemistry, yielding materials with exceptional thermal stability, mechanical strength, and chemical resistance. This application note provides a detailed guide to the reaction of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester with various diols. We will explore the fundamental reaction mechanisms, present a comprehensive, field-tested protocol for melt polycondensation, and discuss the critical parameters that govern the synthesis and final properties of the resulting polyesters. This guide is intended for researchers in materials science and drug development seeking to design and synthesize novel polymers with tailored characteristics.

Introduction: The Significance of the Cycloaliphatic Backbone

Polyesters derived from 1,4-cyclohexanedicarboxylic acid (CHDA) are distinguished from their linear aliphatic or aromatic counterparts, such as those based on adipic acid or terephthalic acid. The incorporation of the rigid trans-1,4-cyclohexane ring into the polymer backbone imparts a unique combination of properties. Compared to aromatic polyesters, CHDA-based polymers exhibit higher photo-oxidative stability and improved processability due to lower melt viscosity[1]. The cyclic structure also enhances flexibility and energy absorption capabilities, attributed to the interconversion of the chair and boat conformations of the cyclohexane ring[1].

Starting with the monomethyl ester of trans-1,4-CHDA offers a unique synthetic handle. This asymmetric monomer possesses two distinct reactive sites: a free carboxylic acid and a methyl ester. This duality allows for a stepwise polymerization process, potentially offering greater control over the polymer structure compared to reactions starting with the diacid or dimethyl ester. The resulting polyesters are valuable in applications ranging from high-performance films and packaging to biodegradable materials and scaffolds for drug delivery systems[1][2][3].

Scientific Principles: Mechanism of Polyesterification

The formation of polyesters from the monomethyl ester of CHDA and a diol is a condensation polymerization. The reaction proceeds through two primary mechanisms, typically in a two-stage process: direct esterification followed by transesterification.

  • Stage 1: Direct Esterification: The initial, lower-temperature stage involves the reaction between the free carboxylic acid group of the CHDA monomethyl ester and the hydroxyl group of the diol. This reaction is acid-catalyzed (either by the monomer itself or an external catalyst) and eliminates water as a byproduct.

  • Stage 2: Polycondensation (via Transesterification): At higher temperatures and under vacuum, the methyl ester group reacts with a hydroxyl group from the diol or a hydroxyl-terminated oligomer. This transesterification reaction eliminates methanol. The removal of methanol and excess diol by vacuum is crucial to shift the reaction equilibrium toward the formation of high molecular weight polymer chains, in accordance with Le Châtelier's principle.

Catalysis: The reaction requires a catalyst to achieve a practical rate and high molecular weight. Common catalysts include titanium compounds (e.g., titanium tetrabutoxide, TBT), antimony compounds, or tin-based catalysts[4][5][6]. These catalysts function by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the diol's hydroxyl group.

Stereochemistry: The trans isomer of the CHDA unit provides a linear and rigid structure, which promotes efficient chain packing and leads to semi-crystalline polymers with higher melting points and improved mechanical strength[7]. It is important to note that at the high temperatures used in melt polycondensation (typically >250°C), isomerization from the trans to the cis form can occur, which may alter the final properties of the polymer[8][9].

View Reaction Mechanism Diagram

Polyesterification_Mechanism cluster_esterification Stage 1: Direct Esterification (Lower Temp) cluster_transesterification Stage 2: Polycondensation (Higher Temp + Vacuum) Monomer_Acid R'-COOH (CHDA Monoester Acid End) Oligomer1 R'-COO-R-OH (Hydroxy-terminated Oligomer) Monomer_Acid->Oligomer1 + Diol Diol1 HO-R-OH (Diol) Water H₂O Oligomer1->Water - H₂O Oligomer1->Oligomer1_ref To Polycondensation Stage Monomer_Ester R'-COOCH₃ (CHDA Monoester Ester End) Polymer [-R'-COO-R-O-] (High MW Polymer) Monomer_Ester->Polymer + Oligomer/Diol Diol2 HO-R-OH (Diol) Methanol CH₃OH Polymer->Methanol - CH₃OH Catalyst Catalyst (e.g., Ti(OBu)₄) Catalyst->Monomer_Acid Activates Catalyst->Monomer_Ester Activates

Caption: General two-stage mechanism for polyester synthesis.


Detailed Experimental Protocol: Synthesis of Poly(butylene trans-1,4-cyclohexanedicarboxylate) Copolymer

This protocol describes the synthesis of a polyester from this compound and a molar excess of 1,4-butanediol (BD) via a two-stage melt polycondensation.

Part A: Materials and Equipment

Materials:

  • This compound (>98%)

  • 1,4-Butanediol (BD) (>99%)

  • Titanium(IV) butoxide (TBT) catalyst

  • Antioxidant/stabilizer (e.g., triphenyl phosphite)

  • Chloroform (for dissolution)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor (500 mL) equipped with a mechanical stirrer, nitrogen inlet, and a distillation sidearm connected to a condenser and collection flask.

  • Heating mantle with a temperature controller and thermocouple.

  • High-vacuum pump (<1 mbar) with a cold trap.

  • Standard laboratory glassware.

Part B: Two-Stage Melt Polycondensation Procedure
  • Reactor Charging: Charge the reactor with this compound (e.g., 0.5 mol) and 1,4-butanediol (e.g., 0.65 mol, a 30% molar excess). The diol excess helps to drive the initial esterification and compensates for diol loss during vacuum application[4].

  • Inert Atmosphere: Seal the reactor and purge the system with dry nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle positive pressure of nitrogen throughout Stage 1.

  • Catalyst and Stabilizer Addition: Add the TBT catalyst (typically 50-200 ppm relative to the final polymer weight) and a stabilizer.

  • Stage 1 - Esterification:

    • Begin mechanical stirring (approx. 100-150 RPM).

    • Slowly heat the mixture to 180-220°C.

    • Maintain this temperature for 2-3 hours, or until approximately 90% of the theoretical amount of water has been collected in the distillation flask. This indicates the completion of the reaction of the free carboxylic acid groups.

  • Stage 2 - Polycondensation (Transesterification):

    • Gradually increase the temperature to 250-270°C.

    • Simultaneously, slowly apply vacuum to the system over 30-60 minutes, gradually reducing the pressure to below 1 mbar. This slow reduction prevents vigorous boiling and loss of reactants.

    • Observe the distillation of methanol and excess 1,4-butanediol.

    • A noticeable increase in the viscosity of the melt will occur as the molecular weight of the polymer increases. The stirring motor's torque can be monitored as an indicator of this change.

    • Continue the reaction under high vacuum and elevated temperature for an additional 3-4 hours to ensure high molecular weight is achieved.

  • Reaction Termination:

    • Remove the heating mantle and stop stirring.

    • Break the vacuum by slowly introducing nitrogen back into the reactor.

    • Allow the molten polymer to cool under the inert atmosphere.

Part C: Polymer Purification and Isolation
  • Once cooled, the solid polymer can be removed from the reactor (sometimes requiring breaking the glass if not designed for easy removal).

  • For analytical purposes, dissolve a sample of the polymer in a minimal amount of chloroform.

  • Precipitate the polymer by slowly pouring the chloroform solution into a large excess of cold methanol with vigorous stirring.

  • Collect the purified polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C overnight.

View Experimental Workflow Diagram

Experimental_Workflow start Start charge Charge Reactor: - CHDA Monomethyl Ester - 1,4-Butanediol - Catalyst start->charge purge Purge with N₂ charge->purge stage1 Stage 1: Esterification (180-220°C, 2-3h) Collect Water purge->stage1 stage2 Stage 2: Polycondensation (250-270°C, <1 mbar, 3-4h) Collect Methanol/Diol stage1->stage2 cool Cool Under N₂ stage2->cool dissolve Dissolve in Chloroform cool->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Filter and Dry Under Vacuum precipitate->dry characterize Characterization (NMR, GPC, DSC) dry->characterize end End characterize->end

Caption: Workflow for polyester synthesis and purification.


Key Parameters and Data

The choice of diol has a profound impact on the thermal and mechanical properties of the final polyester. The flexibility of the polymer chain, and thus its glass transition temperature (Tg), is directly related to the length of the aliphatic diol used.

DiolStructureExpected Polymer Properties
1,3-Propanediol HO-(CH₂)₃-OHHigher Tg, more rigid due to odd number of methylene units affecting chain packing[10].
1,4-Butanediol HO-(CH₂)₄-OHSemi-crystalline, good balance of strength and flexibility. A common choice for CHDA-based polyesters[1].
1,5-Pentanediol HO-(CH₂)₅-OHLower Tg than propanediol-based polymer, increased flexibility[10].
1,6-Hexanediol HO-(CH₂)₆-OHLower Tg and melting point, more flexible and ductile polymer due to longer methylene chain[10].
1,4-Cyclohexanedimethanol (CHDM) HOCH₂-C₆H₁₀-CH₂OHCreates a fully cycloaliphatic polyester with high Tg and excellent thermal stability[7].

Troubleshooting and Field-Proven Insights

  • Problem: Low Molecular Weight Polymer.

    • Cause: Impurities in monomers (especially water), insufficient vacuum, or leaks in the reactor system.

    • Solution: Ensure all monomers are dry and of high purity. Check the entire system for vacuum leaks before starting the reaction. Verify the vacuum pump is functioning correctly and a cold trap is used to protect it. Extend the polycondensation time.

  • Problem: Polymer is Yellow or Dark.

    • Cause: Thermal degradation due to excessive temperature or reaction time. Certain catalysts, particularly titanium-based ones, can cause yellowing[6].

    • Solution: Optimize the reaction temperature profile; avoid prolonged exposure to temperatures above 280°C. Incorporate a thermal stabilizer/antioxidant like triphenyl phosphite. Consider alternative catalysts if discoloration is a persistent issue.

  • Problem: Inconsistent Results.

    • Cause: Poor control over reaction parameters, especially the rate of temperature increase and vacuum application. Inconsistent catalyst loading.

    • Solution: Use a programmable temperature controller for a reproducible heating ramp. Apply vacuum gradually and consistently across different batches. Prepare a stock solution of the catalyst to ensure accurate and repeatable dosing.

Conclusion

The reaction of this compound with diols is a versatile and powerful method for synthesizing high-performance polyesters. By carefully controlling the two-stage melt polycondensation process—specifically the reaction temperature, vacuum level, catalyst choice, and monomer stoichiometry—researchers can precisely tailor the molecular weight and, consequently, the thermal and mechanical properties of the final polymer. The insights and protocols provided in this note serve as a robust foundation for the development of novel cycloaliphatic polyesters for advanced applications in materials science and medicine.

References

  • G. Guidotti, et al. (2020). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability. [Link]

  • M. A. R. Meier, et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Communications Chemistry. [Link]

  • A. J. J. E. Kricheldorf, H. R. (1988). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Macromolecular Chemistry and Physics. [Link]

  • S. Y. Lee, et al. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. MDPI. [Link]

  • C. Berti, et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Journal of Applied Polymer Science. [Link]

  • J. L. Arias, et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. International Journal of Molecular Sciences. [Link]

  • G. Guidotti, et al. (2020). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. University of Bologna Academic Repository. [Link]

  • J. L. Arias, et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. Semantic Scholar. [Link]

  • M. Soccio, et al. (2020). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. [Link]

  • P. J. Flory. (1953). Principles of Polymer Chemistry. Cornell University Press.
  • Google Patents. (1982). US4314071A - Method of preparing monoesters.
  • Google Patents. (2002). US6458915B1 - Process for producing poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate)
  • Google Patents. (2017). US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process.

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Asymmetric Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] The modular nature of MOF synthesis allows for the rational design of materials with tailored properties for applications in gas storage, catalysis, drug delivery, and more.[1] The choice of the organic linker is a critical determinant of the final framework's topology, porosity, and functionality.

While symmetric dicarboxylic acids are commonly employed as linkers, the use of asymmetric, mono-functionalized linkers such as trans-1,4-cyclohexanedicarboxylic acid monomethyl ester presents a unique opportunity for fine-tuning MOF properties. The presence of a single carboxylic acid group for coordination and a non-coordinating ester group can lead to several advantageous outcomes:

  • Framework Termination and Crystal Size Control: The mono-functional nature can act as a capping agent, limiting the extension of the framework in certain directions and thereby controlling the size and morphology of the resulting crystals.

  • Hierarchical Pore Formation: In mixed-linker systems, the incorporation of a non-bridging linker can introduce defects and create hierarchical pore structures, which can be beneficial for the diffusion of large molecules.

  • Post-Synthetic Modification: The uncoordinated ester group provides a handle for post-synthetic modification, allowing for the introduction of new functionalities into the MOF structure.

This application note provides detailed protocols for the synthesis of the this compound linker and its proposed application in the synthesis of Metal-Organic Frameworks, both as a primary linker and as a modulator in a mixed-linker system.

Synthesis of the Linker: this compound

A reliable synthesis of the mono-esterified linker is crucial for its application in MOF synthesis. The following protocol is adapted from established procedures.[2][3]

Protocol 1: Synthesis of this compound

This two-step protocol involves the isomerization of a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate followed by a controlled mono-hydrolysis.

Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate

  • In a round-bottom flask, dissolve 0.5 mol of dimethyl 1,4-cyclohexanedicarboxylate (with a typical trans/cis isomer ratio of 3/7 to 5/5) in 200 g of methanol at 40°C.

  • Add 15 g of pyridine as a catalyst.

  • Stir the reaction mixture at 40°C for 2 hours. This will result in a methanolic solution with a trans/cis isomer ratio of approximately 9/1.

Step 2: Monoester Hydrolysis

  • Cool the methanolic solution from Step 1 to room temperature.

  • Add 150 g of potassium hydroxide to the solution.

  • Stir the reaction mixture at 20°C for 3 hours to facilitate the mono-hydrolysis.

Step 3: Acidification and Product Isolation

  • To the reaction mixture, add 200 g of water and 100 g of toluene.

  • Transfer the mixture to a separatory funnel, shake, and allow the layers to separate. Remove and discard the organic phase.

  • Cool the aqueous phase to 0-5°C in an ice bath.

  • Adjust the pH of the aqueous phase to 1-2 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the white solid by filtration.

  • Dry the solid under reduced pressure at 50°C to yield this compound.

Diagram of the Synthesis Workflow for this compound

cluster_0 Step 1: Isomerization cluster_1 Step 2: Mono-hydrolysis cluster_2 Step 3: Isolation Dimethyl ester (cis/trans) Dimethyl ester (cis/trans) Isomerization\n(Pyridine, Methanol, 40°C, 2h) Isomerization (Pyridine, Methanol, 40°C, 2h) Dimethyl ester (cis/trans)->Isomerization\n(Pyridine, Methanol, 40°C, 2h) Dimethyl ester (trans) Dimethyl ester (trans) Isomerization\n(Pyridine, Methanol, 40°C, 2h)->Dimethyl ester (trans) Hydrolysis\n(KOH, Methanol, 20°C, 3h) Hydrolysis (KOH, Methanol, 20°C, 3h) Dimethyl ester (trans)->Hydrolysis\n(KOH, Methanol, 20°C, 3h) Monoester salt Monoester salt Hydrolysis\n(KOH, Methanol, 20°C, 3h)->Monoester salt Acidification\n(HCl, 0-5°C) Acidification (HCl, 0-5°C) Monoester salt->Acidification\n(HCl, 0-5°C) Product Precipitation Product Precipitation Acidification\n(HCl, 0-5°C)->Product Precipitation Filtration & Drying Filtration & Drying Product Precipitation->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product cluster_0 Protocol 2: Primary Linker Synthesis cluster_1 Protocol 3: Mixed-Linker (Modulator) Synthesis A1 Metal Salt + Monoester Linker in DMF A2 Sonication A1->A2 A3 Solvothermal Reaction (100°C, 24-48h) A2->A3 A4 Cooling & Product Collection A3->A4 A5 Washing & Drying A4->A5 A6 MOF Product A5->A6 B1 Metal Salt + Diacid Linker + Monoester Modulator in DMF B2 Sonication B1->B2 B3 Solvothermal Reaction (120°C, 24h) B2->B3 B4 Cooling & Product Collection B3->B4 B5 Washing & Drying B4->B5 B6 Size/Morphology Controlled MOF Product B5->B6

Caption: Proposed workflows for MOF synthesis using the mono-ester.

Characterization of the Resulting MOFs

To confirm the successful synthesis and to characterize the properties of the resulting materials, the following techniques are recommended:

Technique Purpose
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which solvent molecules are removed and the framework decomposes.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the surface area and pore volume of the material, confirming its porosity.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the ester group.

Conclusion

The use of this compound as a linker or modulator in MOF synthesis is a promising yet underexplored avenue for the development of new functional materials. The protocols provided in this application note offer a solid starting point for researchers to investigate the potential of this asymmetric linker in creating MOFs with controlled crystal size, hierarchical porosity, and opportunities for post-synthetic modification. The inherent versatility of MOF chemistry suggests that further optimization of the proposed reaction conditions will likely lead to the discovery of novel frameworks with enhanced properties.

References

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a valuable bifunctional organic building block.[1][2][3][4] Its structure is characterized by a rigid trans-cyclohexane scaffold, which imparts specific stereochemical constraints, a chemically stable methyl ester at one terminus, and a reactive carboxylic acid at the other.[1] This unique arrangement allows for selective chemical modification of the free carboxylic acid group, making it a versatile intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1]

The derivatization of the carboxylic acid is a critical step for several reasons:

  • Bio-conjugation and Prodrug Synthesis: Converting the acid to an amide or a different ester can link the molecule to bioactive compounds or modify its pharmacokinetic profile.

  • Polymer Chemistry: The carboxylic acid serves as a handle for polymerization reactions, enabling the creation of novel polyesters and polyamides.

  • Enhanced Analytical Detection: Modification of the acid group can improve volatility for Gas Chromatography (GC) or introduce a chromophore/fluorophore for enhanced High-Performance Liquid Chromatography (HPLC) detection.[5][6][7]

This guide provides an in-depth exploration of the primary strategies for derivatizing the carboxylic acid moiety of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also adapt them to their specific synthetic challenges.

Part 1: Amide Bond Formation: The Cornerstone of Molecular Construction

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry and provides a stable, planar linkage between molecular fragments.[8] Direct condensation of a carboxylic acid and an amine is generally unfeasible due to the formation of a non-reactive ammonium carboxylate salt.[9][10] Therefore, the reaction requires the "activation" of the carboxylic acid to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by an amine.[8][10][11]

G cluster_workflow General Amide Coupling Workflow Start trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester Intermediate Activated Intermediate (O-Acylisourea or Acyl Chloride) Start->Intermediate Activation Activator Coupling Reagent (e.g., EDC, SOCl₂) Activator->Intermediate Product Final Amide Derivative Intermediate->Product Amination Amine Primary or Secondary Amine (R-NH₂) Amine->Product

Caption: General workflow for amide bond formation.

Method A: Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are mild and highly effective activating agents.[10][11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[10] To enhance yields and minimize side reactions (such as racemization in chiral substrates), additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often included. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester.[9][10]

Protocol 1: EDC/NHS-Mediated Amide Synthesis with Benzylamine

This protocol details the coupling of the title compound with benzylamine, a representative primary amine.

  • Materials Preparation:

    • This compound (1.0 eq)

    • EDC hydrochloride (1.2 eq)

    • N-hydroxysuccinimide (NHS) (1.2 eq)

    • Benzylamine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Step-by-Step Procedure:

    • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).

    • Add NHS (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 15 minutes. The solution may appear slightly cloudy.

    • In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DCM.

    • Add the benzylamine solution to the reaction flask, followed by the dropwise addition of DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting acid.

  • Work-up and Purification:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and EDC urea), saturated NaHCO₃ solution (to remove unreacted NHS and starting acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Table 1: Representative Data for EDC/NHS Coupling

ParameterValue
Starting Acid1.0 mmol (186.2 mg)
SolventAnhydrous DCM (10 mL)
Temperature20-25 °C
Reaction Time8 hours
Typical Yield85-95%
Purity (by LC-MS)>98%
Method B: Acyl Chloride Formation and Subsequent Amination

This classic two-step approach involves converting the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][12] The resulting acyl chloride reacts rapidly with amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[10] While highly effective, this method uses hazardous reagents and may not be suitable for substrates with sensitive functional groups.[12]

Protocol 2: Acyl Chloride Synthesis and Reaction with a Secondary Amine

  • Materials Preparation:

    • This compound (1.0 eq)

    • Oxalyl chloride (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Catalytic DMF (1-2 drops)

    • A secondary amine (e.g., Morpholine, 2.2 eq)

    • Triethylamine (TEA) (2.5 eq)

  • Step-by-Step Procedure:

    • Acyl Chloride Formation:

      • Dissolve the starting acid in anhydrous DCM in a nitrogen-flushed flask and cool to 0 °C in an ice bath.

      • Add one drop of anhydrous DMF (catalyst).

      • Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

      • After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

      • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride (use with caution).

    • Amination:

      • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

      • In a separate flask, dissolve morpholine (2.2 eq) and TEA (2.5 eq) in anhydrous DCM.

      • Add the amine/base solution dropwise to the acyl chloride solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Perform an extractive work-up as described in Protocol 1 (wash with dilute acid, base, and brine).

    • Dry, concentrate, and purify the product via flash chromatography.

Trustworthiness: Characterization and Quality Control for Amides

Self-validation of these protocols requires rigorous characterization of the final product.

  • FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹) and the appearance of a strong amide C=O stretch (approx. 1630-1680 cm⁻¹).

  • ¹H NMR Spectroscopy: Confirm the presence of protons from the newly introduced amine fragment and observe a downfield shift of the cyclohexane protons adjacent to the new amide group.

  • Mass Spectrometry (MS): Verify the molecular weight of the product by finding the correct molecular ion peak (e.g., [M+H]⁺ in ESI+ mode).

Part 2: Esterification and Other Derivatizations

While the starting material is a monomethyl ester, the free carboxylic acid can be converted into a different ester, yielding an asymmetrical diester. This is useful for tuning physical properties or for creating intermediates where the two ester groups can be selectively cleaved under different conditions.

G cluster_workflow Ester Derivatization Workflow Start trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester Product Asymmetrical Diester Derivative Start->Product Esterification Reagent Alcohol + Acid Catalyst OR Alkyl Halide + Base Reagent->Product

Caption: General workflows for ester derivatization.

Method C: Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol. The use of excess alcohol serves both as the reagent and the solvent, driving the equilibrium towards the product.

Protocol 3: Sulfuric Acid-Catalyzed Esterification with Ethanol

  • Materials Preparation:

    • This compound (1.0 eq)

    • Absolute Ethanol (large excess, as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Step-by-Step Procedure:

    • Suspend/dissolve the starting acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add the concentrated sulfuric acid.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-16 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature.

    • Slowly add a saturated solution of NaHCO₃ to neutralize the sulfuric acid catalyst until gas evolution ceases.

    • Remove the bulk of the ethanol under reduced pressure.

    • Perform an extractive work-up with ethyl acetate and water.

    • Dry the organic layer, concentrate, and purify by flash chromatography if necessary.

Trustworthiness: Characterization and Quality Control for Esters
  • FT-IR Spectroscopy: The broad O-H stretch will disappear. The C=O stretch may broaden or shift slightly compared to the starting material due to the presence of two different ester environments.

  • ¹H & ¹³C NMR Spectroscopy: Look for new signals corresponding to the added alkyl group (e.g., a quartet and triplet for an ethyl ester). The signal for the carbonyl carbon will be in the characteristic ester region (~170-175 ppm).

Part 3: Derivatization for Analytical Applications

Sometimes, the goal of derivatization is not to create a synthetic intermediate but to make the molecule more suitable for a specific analytical technique.[5][13] This typically involves converting the polar carboxylic acid group into a less polar, more volatile, or more easily detectable functional group.[5][6]

Method D: Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)

Carboxylic acids are generally too polar and non-volatile for direct GC analysis. Silylation replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, dramatically increasing volatility and thermal stability.[5]

Protocol 4: TMS Derivatization for GC-MS Analysis

  • Materials Preparation:

    • A dry sample of this compound (~1 mg)

    • Silylating reagent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous pyridine or acetonitrile (~100 µL)

    • A 2 mL GC vial with a screw cap and septum

  • Step-by-Step Procedure:

    • Place the dry sample into the GC vial.

    • Add the anhydrous solvent (e.g., pyridine) to dissolve the sample.

    • Add the silylating reagent (BSTFA + 1% TMCS). A common ratio is 1:1 by volume of solvent to reagent.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Table 2: Expected GC-MS Results

CompoundFormRetention TimeKey Mass Fragments (m/z)
Starting MaterialTMS-derivativeAnalyte-specificM⁺, [M-15]⁺ (loss of CH₃), [M-73]⁺ (loss of TMS)

Conclusion

The derivatization of the carboxylic acid group of this compound is a versatile and powerful tool for chemists. Whether the goal is to synthesize complex molecules through amide coupling, tune physical properties via esterification, or prepare a sample for sensitive analytical detection, a logical, mechanistically-grounded approach is key. The protocols provided herein serve as a robust starting point for these transformations. Researchers are encouraged to use the principles of reaction monitoring and rigorous spectroscopic characterization to validate their results and successfully adapt these methods for novel applications.

References

  • This compound synthesis. (n.d.). Google Patents.
  • Amide synthesis by acylation . (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Direct Amidations of Carboxylic Acids with Amines . (2023). Encyclopedia.pub. Retrieved January 6, 2026, from [Link]

  • Amide Synthesis . (n.d.). Fisher Scientific. Retrieved January 6, 2026, from [Link]

  • Acids: Derivatization for GC Analysis . (n.d.). ScienceDirect. Retrieved January 6, 2026, from [Link]

  • One-pot activation and amidation of carboxylic acids with acetylene . (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE . (2020). Indo American Journal of Pharmaceutical Research. Retrieved January 6, 2026, from [Link]

  • Colorimetric Determination of Carboxylic Acid Derivatives as Hydroxamic Acids . (1949). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . (2020). MDPI. Retrieved January 6, 2026, from [Link]

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry . (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Selective Monomethyl Esterification of Dicarboxylic Acids . (n.d.). J-STAGE. Retrieved January 6, 2026, from [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids . (2017). SpringerLink. Retrieved January 6, 2026, from [Link]

  • Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters . (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids . (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . (n.d.). HepatoChem. Retrieved January 6, 2026, from [Link]

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Sources

The Versatile Building Block: Harnessing trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a bifunctional building block gaining prominence in polymer chemistry and medicinal drug discovery. Its unique structural architecture, featuring a rigid trans-cyclohexyl core and orthogonally reactive carboxylic acid and methyl ester functionalities, offers chemists precise control in multi-step synthetic sequences. This document provides an in-depth exploration of its synthesis, key applications, and detailed, field-proven protocols for its use in the preparation of advanced polymers and as a scaffold in complex molecule synthesis.

Introduction: A Molecule of Strategic Importance

This compound (CAS 15177-67-0) is a derivative of cyclohexanedicarboxylic acid where one of the carboxylic acid groups is esterified with methanol.[1] The rigid, non-aromatic cyclohexane ring in the trans-conformation provides a well-defined three-dimensional structure, a desirable attribute in the design of high-performance polymers and bioactive molecules. The differential reactivity of the free carboxylic acid and the methyl ester allows for selective transformations, making it an ideal starting material for the synthesis of complex architectures where sequential functionalization is required. This mono-protected dicarboxylic acid serves as a linchpin in creating polymers with tailored properties and as a rigid spacer in the construction of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15177-67-0[2]
Molecular Formula C₉H₁₄O₄[2]
Molecular Weight 186.21 g/mol [2]
Appearance White to off-white solid[1]
Purity ≥95%[2]

Synthesis of the Building Block: A Step-by-Step Protocol

The efficient synthesis of this compound is crucial for its application. A reliable method involves the selective mono-hydrolysis of the corresponding diester, dimethyl trans-1,4-cyclohexanedicarboxylate.[3] The following protocol is adapted from established procedures.[3][4]

Isomerization and Mono-hydrolysis Workflow

cluster_0 Step 1: Isomerization cluster_1 Step 2: Mono-hydrolysis cluster_2 Step 3: Work-up and Isolation Start Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) Reagents1 Methanol, Pyridine Start->Reagents1 Dissolve Conditions1 40°C, 2h Reagents1->Conditions1 React Product1 Dimethyl 1,4-cyclohexanedicarboxylate (trans-enriched) Conditions1->Product1 Product1_input trans-enriched diester solution Reagents2 Potassium Hydroxide Product1_input->Reagents2 Add Conditions2 20°C, 3h Reagents2->Conditions2 React Product2 Potassium trans-4-(methoxycarbonyl)cyclohexane-1-carboxylate Conditions2->Product2 Product2_input Hydrolysis reaction mixture Workup1 Add Water and Toluene, Separate organic phase Product2_input->Workup1 Workup2 Acidify aqueous phase with HCl (pH 1-2) Workup1->Workup2 Workup3 Cool to 0-5°C, Filter Workup2->Workup3 Final_Product This compound (solid) Workup3->Final_Product

Caption: Workflow for the synthesis of the target mono-ester.

Detailed Synthesis Protocol

Materials:

  • Dimethyl 1,4-cyclohexanedicarboxylate (mixture of cis/trans isomers)

  • Methanol (MeOH)

  • Pyridine

  • Potassium Hydroxide (KOH)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Isomerization: In a suitable reaction vessel, dissolve dimethyl 1,4-cyclohexanedicarboxylate (0.5 mol) in methanol (200 g) at 40°C. Add pyridine (15 g) as a catalyst and stir the mixture at 40°C for 2 hours to enrich the trans-isomer.[3]

  • Mono-hydrolysis: Cool the reaction mixture to room temperature (approx. 20°C). Add potassium hydroxide (150 g) to the methanolic solution and stir for 3 hours. This step selectively hydrolyzes one of the ester groups.[3][4]

  • Work-up:

    • To the reaction mixture, add water (200 g) and toluene (100 g). Transfer the mixture to a separatory funnel and remove the organic phase.[4]

    • Carefully acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.

    • Cool the acidified solution to 0-5°C to precipitate the product.[4]

  • Isolation:

    • Collect the white solid precipitate by vacuum filtration.

    • Dry the solid under reduced pressure at 50°C to yield this compound.[3][4]

Application in Polymer Synthesis: Crafting High-Performance Polyesters

The rigid cyclohexane core of the title compound is instrumental in imparting desirable thermal and mechanical properties to polyesters.[5] By employing the monomethyl ester, a more controlled polymerization can be achieved. The following is a generalized protocol for the synthesis of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s, adapted from literature procedures that utilize the parent diacid.[5][6]

Polyester Synthesis Workflow

cluster_0 Step 1: Direct Esterification cluster_1 Step 2: Polycondensation cluster_2 Step 3: Purification Monomers This compound + Diol (e.g., 1,4-Butanediol) Catalyst1 TBT and TIP catalysts Monomers->Catalyst1 Add Conditions1 180°C, N₂ atmosphere, 2h Catalyst1->Conditions1 React Product1 Oligomers + Water/Methanol byproduct Conditions1->Product1 Product1_input Oligomer mixture Conditions2 Increase temp. to 230-260°C, Apply vacuum Product1_input->Conditions2 React Product2 High molecular weight Polyester Conditions2->Product2 Product2_input Crude Polyester Purification1 Dissolve in Chloroform Product2_input->Purification1 Purification2 Precipitate in cold Methanol Purification1->Purification2 Final_Product Purified Poly(alkylene trans-1,4-cyclohexanedicarboxylate) Purification2->Final_Product

Caption: General workflow for two-stage melt polycondensation.

Detailed Protocol for Polyester Synthesis

Materials:

  • This compound

  • A suitable diol (e.g., 1,4-butanediol)

  • Titanium tetrabutoxide (TBT) and Titanium isopropoxide (TIP) as catalysts

  • Chloroform

  • Methanol

Procedure:

  • Esterification Stage:

    • In a glass reactor equipped with a mechanical stirrer and a distillation outlet, combine this compound, the diol (in slight molar excess), and the catalysts (TBT and TIP, ~200 ppm each).[5]

    • Heat the mixture to 180°C under a nitrogen atmosphere with stirring. During this stage, direct esterification occurs with the elimination of water and methanol, which are removed by distillation. Continue for approximately 2 hours.[7]

  • Polycondensation Stage:

    • Gradually increase the temperature to 230-260°C while slowly applying a vacuum. This facilitates the removal of excess diol and drives the polymerization to form a high molecular weight polymer.[5]

    • Continue this stage until a constant torque value is reached on the stirrer, indicating a high viscosity of the polymer melt.

  • Purification:

    • Discharge the obtained polymer from the reactor.

    • For purification, dissolve the polymer in chloroform and precipitate it in cold methanol.[7]

    • Collect the purified polymer and dry it under vacuum.

Application in Polyamide Synthesis: A Gateway to Advanced Materials

The free carboxylic acid functionality of the monomethyl ester can be readily converted into an amide bond, making it a valuable monomer for the synthesis of polyamides.[8][9] While direct condensation with a diamine is possible, activating the carboxylic acid, for instance, by converting it to an acid chloride, can lead to higher molecular weight polymers under milder conditions.[10]

Proposed Polyamide Synthesis Workflow

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Polycondensation cluster_2 Step 3: Isolation Start This compound Reagent1 Thionyl Chloride (SOCl₂) Start->Reagent1 React with Conditions1 Reflux Reagent1->Conditions1 Under Product1 trans-4-(Methoxycarbonyl)cyclohexane-1-carbonyl chloride Conditions1->Product1 Product1_input Acid Chloride Monomer Reagent2 Diamine (e.g., Hexamethylenediamine) Product1_input->Reagent2 React with Conditions2 Aprotic solvent, Base (e.g., Pyridine) Reagent2->Conditions2 In Product2 Polyamide-ester Conditions2->Product2 Product2_input Reaction Mixture Workup Precipitate in a non-solvent (e.g., water), Filter and Wash Product2_input->Workup Final_Product Purified Polyamide Workup->Final_Product

Caption: Proposed workflow for polyamide synthesis via an acid chloride intermediate.

Generalized Protocol for Polyamide Synthesis

Part A: Synthesis of trans-4-(Methoxycarbonyl)cyclohexane-1-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine this compound with an excess of thionyl chloride.[11]

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under vacuum to obtain the crude acid chloride, which can often be used in the next step without further purification.[10][11]

Part B: Polycondensation

Materials:

  • trans-4-(Methoxycarbonyl)cyclohexane-1-carbonyl chloride

  • A suitable diamine (e.g., hexamethylenediamine)

  • A dry, aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc))

  • An acid scavenger (e.g., pyridine or triethylamine)

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve the diamine in the chosen aprotic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of trans-4-(Methoxycarbonyl)cyclohexane-1-carbonyl chloride in the same solvent to the stirred diamine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to complete the polymerization.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as water.

  • Collect the polymer by filtration, wash thoroughly to remove any unreacted monomers and salts, and dry under vacuum.

Potential in Medicinal Chemistry and Drug Development

The rigid trans-1,4-cyclohexane scaffold is a valuable bioisostere for aromatic rings in medicinal chemistry, often improving physicochemical properties such as solubility and metabolic stability. The orthogonal functionalities of this compound make it an attractive linker for attaching molecules to solid supports for peptide synthesis or for connecting different pharmacophores in a drug candidate.[12][13][14] While specific protocols are proprietary and context-dependent, its utility as a non-aromatic, rigid spacer is a key design element in modern drug discovery.

Conclusion

This compound stands out as a highly versatile and valuable building block in organic synthesis. Its well-defined stereochemistry and differentiated reactive sites provide a robust platform for the controlled synthesis of high-performance polyesters and polyamides. The protocols detailed herein offer a starting point for researchers to explore the full potential of this molecule in materials science and drug discovery, paving the way for innovations in these fields.

References

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  • Zhang, Y., Wu, F., Yang, H.-Y., Wang, G., Ren, Z.-H., & Guan, Z.-H. (2024). Synthesis of Cycloaliphatic Polyamides via Palladium-Catalyzed Hydroaminocarbonylative Polymerization. Journal of the American Chemical Society, 146(19), 12883–12888.
  • MDPI. Functional Aromatic Polyamides. Available from: [Link]

  • Zhang, Y., Wu, F., Yang, H.-Y., Wang, G., Ren, Z.-H., & Guan, Z.-H. (2024). New Method for the Synthesis of Polyamides. ChemistryViews. Available from: [Link]

  • Al-Aama, J. Y., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry. Available from: [Link]

  • MDPI. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Available from: [Link]

  • Zhang, Y., et al. (2024). Synthesis of Cycloaliphatic Polyamides via Palladium-Catalyzed Hydroaminocarbonylative Polymerization. Journal of the American Chemical Society. Available from: [Link]

  • National Center for Biotechnology Information. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Available from: [Link]

  • ResearchGate. (PDF) Polyamide Syntheses. Available from: [Link]

  • ResearchGate. Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Available from: [Link]

  • Guidotti, G., et al. (2024). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability, 230, 111050. Available from: [Link]

  • Leonard, M. S. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]

  • MDPI. Enzymatic Synthesis of Biobased Polyesters and Polyamides. Available from: [Link]

  • MDPI. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Available from: [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available from: [Link]

  • Guidotti, G., et al. (2024). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability. Available from: [Link]

  • RSC Publishing. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Available from: [Link]

Sources

Application Notes and Protocols for trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block with Unique Advantages

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS No: 15177-67-0), also known as trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid, is a bifunctional organic compound that has emerged as a crucial intermediate in the synthesis of fine chemicals, polymers, and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a rigid trans-cyclohexane ring with both a carboxylic acid and a methyl ester group, provides a unique combination of reactivity and stereochemical control.[1] This distinct arrangement allows for selective chemical transformations, making it a superior choice over its diacid or diester counterparts in many synthetic applications.

The primary advantage of this monoester lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo reactions such as amidation or reduction, while the methyl ester remains protected. Conversely, the ester can be hydrolyzed or transesterified under conditions that leave the carboxylic acid intact. This selective reactivity is paramount in multi-step syntheses where precise control over functional group manipulation is necessary to build complex molecular architectures.[3]

PropertyValueReference
CAS Number 15177-67-0[1]
Molecular Formula C9H14O4[4][5]
Molecular Weight 186.21 g/mol [4][5]
Appearance White to off-white solid[1]
Melting Point 126.0 - 130.0 °C[1]

Application in Polymer Chemistry: Crafting High-Performance Polyesters

The diacid precursor, trans-1,4-cyclohexanedicarboxylic acid, is a well-established monomer for the synthesis of high-performance polyesters and polyamides, lending rigidity and thermal stability to the polymer backbone.[6][7] The monomethyl ester serves as a valuable derivative in this field, particularly for introducing specific end-groups or for creating copolyesters with tailored properties.

The use of the monoester allows for a more controlled polymerization process. For instance, it can be used to cap one end of a polymer chain, thereby controlling the molecular weight and the final properties of the material.

Protocol 1: Synthesis of an End-Capped Polyester Oligomer

This protocol describes the synthesis of a polyester oligomer using this compound as a chain-terminating agent.

Materials:

  • trans-1,4-Cyclohexanedicarboxylic acid

  • 1,4-Butanediol

  • This compound

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge trans-1,4-cyclohexanedicarboxylic acid and a molar excess of 1,4-butanediol.

  • Esterification: Heat the mixture under a slow stream of nitrogen to initiate the esterification reaction. Water will be produced and should be distilled off.

  • Chain Termination: Once the initial esterification is complete, add a calculated amount of this compound to the reaction mixture. The amount added will determine the final average molecular weight of the oligomer.

  • Polycondensation: Add a catalytic amount of titanium(IV) butoxide. Increase the temperature and apply a vacuum to facilitate the removal of excess 1,4-butanediol and drive the polycondensation reaction.

  • Quenching and Isolation: Once the desired viscosity is reached, cool the reaction mixture and quench the reaction. The resulting polyester oligomer can be isolated and purified by precipitation.

Causality of Experimental Choices:

  • The use of an inert nitrogen atmosphere prevents oxidation of the monomers and the resulting polymer at high temperatures.

  • The two-stage reaction (esterification followed by polycondensation) allows for better control over the polymerization process.

  • The addition of the monomethyl ester as a chain terminator provides a reliable method for controlling the molecular weight of the final polymer, which is crucial for tailoring its mechanical and thermal properties.

Visualization of the Polymerization Process:

Polymerization Diacid trans-1,4-Cyclohexanedicarboxylic acid Oligomer Polyester Oligomer Diacid->Oligomer Esterification Diol 1,4-Butanediol Diol->Oligomer Monoester This compound Polymer End-Capped Polyester Monoester->Polymer Chain Termination Oligomer->Polymer Polycondensation Synthesis Monoester This compound ActivatedEster Activated Ester Intermediate Monoester->ActivatedEster EDC, HOBt Precursor Amide Product (VLA-4 Antagonist Precursor) ActivatedEster->Precursor Amide Coupling Amine Amine Derivative Amine->Precursor

Sources

Application Notes & Protocols: Leveraging Asymmetric Monomers in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the role and applications of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester in modern polymer chemistry.

Author: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Asymmetric Monomers

In the landscape of polymer chemistry, the pursuit of materials with precisely controlled architectures and functionalities is paramount. While symmetric monomers like diacids and diols are the workhorses of traditional step-growth polymerization, asymmetric monomers offer a unique strategic advantage. This compound (t-MCM) is an exemplary member of this class. Possessing two distinct functional groups—a carboxylic acid and a methyl ester—it enables a level of control over polymer structure that is not achievable with its symmetric counterpart, trans-1,4-cyclohexanedicarboxylic acid (t-CHDA).[1]

The trans isomer of the cyclohexyl ring imparts rigidity and linearity to the polymer backbone, which can lead to enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical properties compared to polymers made with linear aliphatic diacids.[2][3] The critical feature of t-MCM, however, is the differential reactivity of its two functional groups. The carboxylic acid is readily available for reactions like esterification or amidation, while the methyl ester is comparatively stable, acting as a "protected" functional group. This allows for the synthesis of polymers with a reactive handle at one terminus, opening pathways for creating functionalized materials, block copolymers, and other complex architectures.

This guide details the applications of t-MCM in polymer synthesis, providing both the theoretical basis and practical protocols for its use.

PART 1: Core Application in Functional Polyester Synthesis

The primary application of t-MCM is in the synthesis of polyesters with a defined terminal functionality. By reacting t-MCM with a diol, a polyester is formed with a methyl ester group at one end of the chain. This approach is fundamental to creating macro-monomers or telechelic polymers that can be used in subsequent polymerization or modification steps.

Causality of Experimental Design

In a typical step-growth polymerization, achieving high molecular weight requires a precise 1:1 stoichiometric balance of reactive groups.[4][5] The deliberate use of t-MCM disrupts this symmetry. When reacted with a diol (B-B type monomer), the t-MCM (A-B' type monomer) undergoes polycondensation primarily through its more reactive carboxylic acid group (A). The less reactive methyl ester group (B') largely remains intact, terminating one end of the polymer chain. This process is a powerful method for controlling molecular weight and installing a specific end-group.[5]

Experimental Protocol: Synthesis of a Methoxy-Terminated Polyester

This protocol describes the synthesis of a polyester from t-MCM and 1,4-butanediol (BDO), yielding a polymer with a terminal methyl ester group. The reaction proceeds via a two-stage melt polycondensation, a common industrial process for polyester synthesis.[3][6]

Materials:

  • This compound (t-MCM, FW: 186.21 g/mol )[7]

  • 1,4-butanediol (BDO, FW: 90.12 g/mol )

  • Titanium(IV) butoxide (TBT), catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-vacuum, inert atmosphere reaction vessel with mechanical stirring and a distillation outlet.

Procedure:

  • Reactor Charging: Charge the reactor with t-MCM and a molar excess of BDO (e.g., 1:1.2 molar ratio). The excess diol compensates for losses during the first stage. Add the catalyst (e.g., 200 ppm TBT) and antioxidant (e.g., 0.1 wt%).

  • Esterification Stage (Nitrogen Atmosphere):

    • Purge the reactor thoroughly with dry nitrogen.

    • Heat the mixture to 180-200°C under a gentle nitrogen flow with continuous stirring.

    • The carboxylic acid groups of t-MCM will react with the hydroxyl groups of BDO, releasing methanol and water, which are removed via the distillation outlet.

    • Monitor the reaction by collecting the distillate. This stage is typically complete within 2-3 hours when ~80-90% of the theoretical distillate has been collected.

  • Polycondensation Stage (Vacuum):

    • Gradually increase the temperature to 230-250°C.

    • Simultaneously, slowly reduce the pressure to below 1 Torr. This is critical for removing the excess BDO and the methanol/water byproducts, driving the equilibrium toward high polymer formation.[5]

    • A significant increase in melt viscosity will be observed. Continue the reaction until the desired viscosity (and thus molecular weight) is achieved, typically 1-2 hours.

  • Product Recovery:

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Granulate the resulting polymer strands for subsequent analysis and processing.

Workflow for Methoxy-Terminated Polyester Synthesis

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation cluster_2 Product Recovery Charge Charge Reactor (t-MCM, BDO, Catalyst) Heat_N2 Heat to 180-200°C (Nitrogen Atmosphere) Charge->Heat_N2 Distill Remove Methanol/Water Heat_N2->Distill Heat_Vac Heat to 230-250°C (High Vacuum) Distill->Heat_Vac Proceed to Stage 2 Remove_BDO Remove Excess BDO Heat_Vac->Remove_BDO Visc_Inc Viscosity Increases Extrude Extrude Polymer Visc_Inc->Extrude Reaction Complete Remove_BDO->Visc_Inc Quench Quench & Solidify Extrude->Quench Granulate Granulate Quench->Granulate caption Workflow for melt polycondensation.

Caption: Workflow for melt polycondensation.

PART 2: Post-Polymerization Modification

The true utility of synthesizing a methoxy-terminated polymer lies in its potential for post-polymerization modification. The terminal ester group can be converted into other functional groups, enabling the creation of block copolymers, graft polymers, or chain-extended materials.

Principle of End-Group Transformation

The terminal methyl ester is a versatile chemical handle. It can be:

  • Hydrolyzed to a carboxylic acid, creating a carboxyl-terminated polymer. This polymer can then be reacted with diols for chain extension or with other polymers containing hydroxyl or amine groups to form block copolymers.

  • Aminolyzed with a diamine to create an amine-terminated polymer.

  • Transesterified with a functional alcohol to introduce different end-groups.

Protocol: Hydrolysis of Terminal Ester to Carboxylic Acid

This protocol details the conversion of the methoxy-terminated polyester into a carboxyl-terminated polyester.

Materials:

  • Methoxy-terminated polyester (from Part 1)

  • Dichloromethane (DCM) or other suitable solvent

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

Procedure:

  • Dissolution: Dissolve the methoxy-terminated polyester in a suitable solvent like DCM at room temperature.

  • Saponification: Prepare a solution of KOH in methanol and add it to the polymer solution. Stir the mixture at room temperature for 12-24 hours. The ester undergoes saponification to form a potassium carboxylate salt.

  • Precipitation and Neutralization:

    • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent like cold deionized water.

    • Wash the precipitated polymer repeatedly with water to remove excess KOH and methanol.

    • Re-dissolve the polymer in DCM and wash with a dilute HCl solution to protonate the carboxylate salt, converting it back to a carboxylic acid.

    • Wash again with deionized water until the aqueous layer is neutral.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final carboxyl-terminated polyester.

Reaction Scheme for Post-Polymerization Modification

G Start_Poly Methoxy-Terminated Polyester (Polymer-COOCH3) Hydrolysis Hydrolysis (KOH, H3O+) Start_Poly->Hydrolysis End_Poly Carboxyl-Terminated Polyester (Polymer-COOH) Hydrolysis->End_Poly Chain_Ext Chain Extension (with Diol) End_Poly->Chain_Ext Block_Co Block Copolymer Synthesis End_Poly->Block_Co Final_Product High MW Polymer or Block Copolymer Chain_Ext->Final_Product Block_Co->Final_Product caption Pathway for functional polymer synthesis.

Caption: Pathway for functional polymer synthesis.

PART 3: Data Presentation and Expected Properties

Polymers derived from 1,4-cyclohexanedicarboxylate monomers are known for their robust properties. The incorporation of the rigid cycloaliphatic ring significantly impacts the material's characteristics compared to fully aliphatic polyesters like poly(butylene succinate).[3][6]

PropertyExpected Value/RangeRationale & Significance
Glass Transition Temp. (Tg) 50 - 90 °CThe rigid cyclohexane ring restricts chain mobility, leading to a higher Tg than linear aliphatic polyesters. The trans configuration maximizes this effect.[2]
Melting Temperature (Tm) 220 - 300 °CThe high degree of chain linearity and potential for crystallinity imparted by the trans ring results in a high melting point, indicating good thermal stability.[2]
Molecular Weight (Mn) 10,000 - 30,000 g/mol Controlled by reaction time, temperature, and vacuum level during polycondensation. The use of t-MCM provides an additional control mechanism.
Mechanical Properties High Modulus, Good Impact ResistanceThe cycloaliphatic structure provides a balance of stiffness and toughness, making these materials suitable for packaging and film applications.[3]
Biodegradability ModerateWhile more resistant to hydrolysis than linear aliphatic polyesters, these materials can still be designed for compostability, influenced by crystallinity.

PART 4: Safety and Handling

  • This compound: Classified as causing serious eye irritation and may be harmful if swallowed.[8]

  • Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[8]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is more than a simple monomer; it is a strategic building block for advanced polymer design. Its asymmetric nature provides an elegant and powerful tool for controlling polymer architecture, enabling the synthesis of functional polymers with precisely placed end-groups. This capability is crucial for developing next-generation materials such as block copolymers, chain-extended polymers, and surface-modifiable materials for a wide range of applications, from sustainable packaging to advanced biomedical devices.

References

  • Guidotti, G., et al. (2024) . Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability. [Link]

  • Hussain, F., et al. (2022) . Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health (NIH). [Link]

  • Jiangsu Kangheng Chemical Co., Ltd . This compound|15177-67-0. [Link]

  • Zhang, T., et al. (2000) . Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). ResearchGate. [Link]

  • Kricheldorf, H. R. (1991) . New polymer syntheses, 17. Cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid in crystalline, liquid-crystalline and amorphous polyesters. ResearchGate. [Link]

  • Guidotti, G., et al. (2024) . Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. IRIS Unibo. [Link]

  • Lotti, N., et al. (2022) . Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. [Link]

  • Royal Society of Chemistry . Reversible Addition-Fragmentation Chain Transfer Step-Growth Polymerization with Commercially Available Inexpensive Bis-Maleimides. [Link]

  • PubMed Central . Direct Synthesis of Branched Carboxylic Acid Functionalized Poly(1-octene) by α-Diimine Palladium Catalysts. [Link]

  • Wikipedia . Step-growth polymerization. [Link]

  • YouTube . Condensation polymerisation - diamine and dicarboxylic acid polymers. [Link]

  • Ohio University . Synthesis of Carboxylic Acid and Ester Mid-Functionalized Polymers using RAFT Polymerization and ATRP. [Link]

  • Royal Society of Chemistry . Efficient End-Group Functionalization and Diblock Copolymer Synthesis via Au(III) Polymer Reagents. [Link]

  • MDPI . Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. [Link]

  • The Gu Lab . Step-Growth Polymerization. [Link]

  • Chemistry LibreTexts . 30.4: Step-Growth Polymers. [Link]

  • YouTube . Step-growth and Chain-growth Polymerizations. [Link]

  • ResearchGate . Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. [Link]

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Application Note & Protocols: Synthesis and Characterization of Biodegradable Polyesters Utilizing the trans-1,4-Cyclohexanedicarboxylate Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm for Biodegradable Polymers

The imperative for sustainable and biocompatible materials has positioned biodegradable polyesters at the forefront of polymer science research, particularly in the biomedical and pharmaceutical fields.[1] While linear aliphatic polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) are well-established, their applications can be limited by modest thermomechanical properties.[2] The incorporation of cyclic aliphatic monomers presents a compelling strategy to enhance polymer performance. The trans-1,4-cyclohexanedicarboxylate moiety, derived from trans-1,4-cyclohexanedicarboxylic acid (t-CHDA), offers a unique combination of rigidity and flexibility. This cycloaliphatic structure imparts higher glass transition temperatures (Tg) and improved thermal stability compared to linear analogues, while preserving the ester linkages essential for biodegradation.[2][3]

Polyesters based on 1,4-CHDA exhibit superior photo-oxidative stability and humidity resistance when compared to their aromatic counterparts like those derived from terephthalic acid (TPA).[2] This makes them promising candidates for applications ranging from advanced packaging to sophisticated drug delivery systems.

A Note on Monomer Selection: This guide focuses on the synthesis of high-molecular-weight polyesters, which necessitates the use of difunctional monomers. The primary building blocks for this purpose are trans-1,4-cyclohexanedicarboxylic acid (t-CHDA) or its diester derivative, dimethyl trans-1,4-cyclohexanedicarboxylate (DMtCD) . While the user prompt specified the monomethyl ester, this molecule is monofunctional and would act as a chain terminator, serving to control or cap the molecular weight of the polymer rather than propagate chain growth. Therefore, the following protocols are based on the scientifically established use of difunctional monomers to achieve the desired polymeric materials.

Part I: Synthesis via Two-Stage Melt Polycondensation

Melt polycondensation is a robust and solvent-free method widely used for synthesizing high-molecular-weight polyesters. The process is typically divided into two stages: an initial esterification or transesterification step to form low-molecular-weight oligomers, followed by a polycondensation step under high vacuum and temperature to build the final polymer chains.[4]

Causality of the Two-Stage Process:
  • Stage 1 (Esterification/Transesterification): This initial stage is performed at atmospheric pressure. Its primary goal is to convert the monomer pairs into ester-linked oligomers. Operating at lower temperatures initially prevents the sublimation of low-molecular-weight monomers.

  • Stage 2 (Polycondensation): To achieve high molecular weights, the equilibrium of the reaction must be shifted decisively toward the product side. This is accomplished by applying a high vacuum to efficiently remove the small molecule byproducts (water or methanol). Le Chatelier's principle dictates that the removal of a product will drive the reaction to completion, thereby extending the polymer chains. Increased temperature in this stage enhances polymer chain mobility, facilitating the reaction between terminal groups.

cluster_workflow Melt Polycondensation Workflow Monomers Charge Reactor: - Diacid (t-CHDA) or Diester (DMtCD) - Diol (e.g., 1,4-Butanediol) - Catalyst Stage1 Stage 1: Esterification / Transesterification - Temp: 160-200°C - Pressure: Atmospheric (N2 purge) - Byproduct: H2O or CH3OH removed Monomers->Stage1 Heat Stage2 Stage 2: Polycondensation - Temp: 220-250°C - Pressure: High Vacuum (<1 mbar) - Byproduct removal continues Stage1->Stage2 Increase Temp & Apply Vacuum Cooling Cooling & Extrusion Stage2->Cooling Reaction Complete Polymer Final Polymer Pellet/Fiber Cooling->Polymer

Diagram 1: Workflow for Two-Stage Melt Polycondensation.

Protocol 1: Synthesis from trans-1,4-Cyclohexanedicarboxylic Acid (t-CHDA) and 1,4-Butanediol (BDO)

This protocol details the synthesis of poly(butylene trans-1,4-cyclohexanedicarboxylate), a semi-crystalline biodegradable polyester.

Materials & Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser connected to a vacuum pump.

  • trans-1,4-Cyclohexanedicarboxylic acid (t-CHDA)

  • 1,4-Butanediol (BDO)

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃)

  • Antioxidant (optional): e.g., Irganox® 1010

Procedure:

  • Reactor Charging:

    • Charge the reactor with t-CHDA and BDO. A molar ratio of Diol:Diacid of 1.2–1.5:1 is recommended. The excess diol compensates for losses due to volatilization during the reaction.

    • Add the catalyst. A typical concentration is 200–500 ppm relative to the weight of the final polymer.

  • Stage 1: Esterification:

    • Begin stirring and purge the system with dry nitrogen for at least 30 minutes to remove oxygen.

    • Heat the reactor to 180-200°C under a slow, constant stream of nitrogen.

    • Maintain these conditions for 2-4 hours. Water will be evolved as a byproduct and collected in the distillation trap. The reaction is considered complete when >95% of the theoretical amount of water has been collected.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 230-250°C .

    • Simultaneously, slowly reduce the pressure in the reactor to below 1 mbar . This step should be done gradually over 30-60 minutes to avoid excessive foaming as the viscosity of the oligomer mixture increases.

    • Continue the reaction under high vacuum for 3-5 hours. The progress of the polymerization can be monitored by observing the increase in torque on the mechanical stirrer, which correlates with the increase in melt viscosity and molecular weight.

  • Recovery:

    • Once the desired viscosity is reached, break the vacuum by introducing nitrogen into the system.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Pelletize the resulting polymer strand for subsequent characterization and processing.

Rationale for Parameter Selection:

  • Catalyst Choice: Titanium and antimony-based catalysts are highly effective for polyesterification reactions. However, care must be taken as some titanium catalysts can promote isomerization from the trans to the cis form at high temperatures.[5] Adding a phosphorus-containing compound can help stabilize the catalyst and reduce this isomerization.[6]

  • Temperature Control: High temperatures are necessary to keep the polymer in a molten state and to achieve a high reaction rate. However, exceeding 260°C can lead to thermal degradation, side reactions, and significant cis/trans isomerization, which can turn a semi-crystalline polymer into an amorphous one.[5][7]

Part II: Polymer Characterization - Validating the Synthesis

A successful synthesis must be validated through rigorous characterization. These analyses confirm the polymer's structure, molecular weight, and key physical properties, ensuring reproducibility and fitness for the intended application.

Molecular Weight and Distribution (GPC/SEC)

Gel Permeation Chromatography (Size Exclusion Chromatography) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

  • System: GPC system with a refractive index (RI) detector.

  • Solvent: Chloroform or a mixture of chloroform and hexafluoroisopropanol (HFIP) for less soluble samples.

  • Calibration: Use polystyrene standards for creating a calibration curve.[3]

  • Expected Outcome: High-molecular-weight polymers (Mn > 20,000 g/mol ) are typically desired for good mechanical properties. A dispersity value around 2 is common for polycondensation reactions.

Chemical Structure and Isomerism (¹H NMR)

Proton NMR spectroscopy is essential for confirming the chemical structure and quantifying the relative amounts of cis and trans isomers in the polymer backbone.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analysis: The integration of characteristic peaks corresponding to the protons on the cyclohexane ring and the methylene groups of the diol will confirm the successful incorporation of both monomers. The cis and trans isomers of the cyclohexane ring give rise to distinct signals, allowing for their quantification. The thermodynamically controlled equilibrium at high temperatures typically results in a trans content of around 66%.[8]

Thermal Properties (DSC & TGA)
  • Differential Scanning Calorimetry (DSC): This technique measures the temperatures of key thermal events. A typical "heat-cool-heat" cycle is used.

    • Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid glassy state to a more flexible rubbery state.

    • Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt.

    • Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature, indicating its thermal stability. The analysis is typically run under a nitrogen atmosphere to prevent oxidation.[2]

Data Summary: Properties of trans-1,4-CHDA Based Polyesters

The properties of these polyesters can be tuned by changing the length of the diol comonomer. Longer, more flexible diols generally lead to lower glass transition and melting temperatures.

Polymer NameDiol UsedDiol Methylene Groups (n)Typical Tg (°C)Typical Tm (°C)
Poly(propylene trans-1,4-cyclohexanedicarboxylate)1,3-Propanediol3~45-55~180-190
Poly(butylene trans-1,4-cyclohexanedicarboxylate)1,4-Butanediol4~30-40~200-210
Poly(pentylene trans-1,4-cyclohexanedicarboxylate)1,5-Pentanediol5~20-30~140-150
Poly(hexylene trans-1,4-cyclohexanedicarboxylate)1,6-Hexanediol6~15-25~155-165
Note: Values are approximate and can vary based on molecular weight and cis/trans content. Data synthesized from literature trends.[3][9]

Part III: Biodegradability Assessment Protocols

The term "biodegradable" must be substantiated with empirical evidence. Degradation of these polyesters occurs primarily through the hydrolysis of ester bonds, a process that can be abiotic or accelerated by enzymes.

Protocol 2: In Vitro Hydrolytic Degradation

This protocol assesses the polymer's stability in an aqueous environment, simulating physiological conditions.

  • Sample Preparation: Prepare polymer films or discs of known dimensions and weight (W_initial).

  • Incubation: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.[10]

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove a subset of samples.

  • Analysis:

    • Gently rinse the samples with deionized water and dry them under vacuum until a constant weight (W_final) is achieved.

    • Calculate the Weight Loss (%) = [(W_initial - W_final) / W_initial] × 100.

    • Analyze the molecular weight of the degraded samples using GPC to track the decrease in chain length.

    • Use Scanning Electron Microscopy (SEM) to observe changes in surface morphology, such as the formation of pits and cracks.

cluster_logic Factors Influencing Biodegradation Rate Crystallinity Crystallinity DegradationRate Degradation Rate Crystallinity->DegradationRate Inverse Effect (Slower) Hydrophilicity Hydrophilicity (Diol Length) Hydrophilicity->DegradationRate Direct Effect (Faster) MW Molecular Weight MW->DegradationRate Inverse Effect (Slower)

Diagram 2: Key factors affecting the biodegradation rate of polyesters.

Mechanism Insight: Degradation is influenced by several factors. Higher crystallinity tends to slow degradation as water molecules have difficulty penetrating the tightly packed crystalline domains.[3] Conversely, incorporating longer, more flexible diols can increase the hydrophilicity and chain mobility of the amorphous regions, potentially accelerating hydrolysis.[11]

Part IV: Applications in Drug Development

The tunable properties of polyesters derived from trans-1,4-CHDA make them highly attractive for controlled drug delivery. Their biocompatibility is generally considered favorable, as the ultimate degradation products are the diacid and diol monomers.[1]

  • Drug-Eluting Implants: The enhanced mechanical strength and higher Tg compared to PCL or PGA make these polymers suitable for load-bearing applications like bone screws or stents that are designed to degrade after the tissue has healed, releasing therapeutic agents locally.

  • Microparticle and Nanoparticle Formulation: The polymers can be formulated into micro- or nanoparticles for parenteral drug delivery. The degradation rate can be precisely tuned by copolymerization (e.g., with lactide or caprolactone) or by adjusting the initial molecular weight and crystallinity, thereby controlling the drug release profile over days, weeks, or months.[10]

  • In Situ Forming Gels: Copolymers can be designed to be soluble in a biocompatible solvent but form a solid gel-like depot upon injection into the body, providing sustained release of an encapsulated drug.

References

  • Soccio, M., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. [Link]

  • Kricheldorf, H. R., & Conradi, A. (1988). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Makromolekulare Chemie. [Link]

  • Fredi, G., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Polymer International. [Link]

  • Gigli, M., et al. (2020). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability. [Link]

  • Zhang, T., et al. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). Polymer Bulletin. [Link]

  • Gu, M., et al. (2001). Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride). Journal of Biomaterials Science, Polymer Edition. [Link]

  • Tsai, C., et al. (2012). Synthesis, properties and enzymatic hydrolysis of biodegradable alicyclic/aliphatic copolyesters based on 1,3/1,4-cyclohexanedimethanol. Journal of Polymers and the Environment. [Link]

  • Kébir, S. (2006). Ring-Opening polymerisation. University of Helsinki. [Link]

  • LibreTexts Chemistry. (2021). 2.8: Ring-Opening Polymerization. [Link]

  • Gigli, M., et al. (2020). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability. [Link]

  • Vert, M., et al. (1992). Bioresorbability and biocompatibility of aliphatic polyesters. Journal of Materials Science: Materials in Medicine. [Link]

  • Kasmi, N., et al. (2022). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers. [Link]

  • Turner, S. R., et al. (2004). Process for preparing poly (1, 4-cyclohexanedicarboxylic acid 1, 4-cyclohexylenedimethylene)

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trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester as a linker in coordination polymers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester as a versatile linker in the synthesis of coordination polymers for advanced applications.

Introduction: The Role of Asymmetric Linkers in Coordination Polymer Design

Coordination polymers (CPs) and their crystalline subclass, metal-organic frameworks (MOFs), have emerged as highly versatile materials with applications ranging from gas storage to catalysis and biomedicine.[1] The structure and function of these materials are dictated by the combination of metal nodes and organic linkers.[2] While symmetric dicarboxylic acids, such as terephthalic acid or trans-1,4-cyclohexanedicarboxylic acid, are widely used, the introduction of asymmetry into the linker molecule offers a powerful strategy for creating novel structures with unique properties.[3][4]

The this compound is an exemplary asymmetric linker. It possesses two distinct functional groups: a carboxylate and a methyl ester. This asymmetry can lead to coordination polymers with lower symmetry, potentially creating unique pore environments and functionalities. The non-aromatic, flexible cyclohexyl core also imparts different structural possibilities compared to rigid aromatic linkers.[3] This guide provides detailed protocols for the synthesis of this linker, its use in constructing a coordination polymer, and its application as a drug delivery vehicle, underscoring its potential in pharmaceutical and materials science.

Part 1: Synthesis of the Linker: this compound

The synthesis of the monomethyl ester linker is a multi-step process that requires careful control of reaction conditions to achieve a high yield of the desired trans isomer and to ensure selective hydrolysis of only one ester group.[5][6] The rationale behind this specific protocol is to start from a commercially available mixture of cis and trans dimethyl esters, isomerize it to favor the thermodynamically more stable trans isomer, and then perform a controlled mono-hydrolysis.

Protocol 1: Linker Synthesis

Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate

  • Rationale: The starting material is often a mixture of cis and trans isomers. The use of a base catalyst like pyridine promotes epimerization to enrich the more stable trans isomer, which is crucial for forming predictable and extended coordination networks.[5]

  • In a round-bottom flask, dissolve 0.5 mol of dimethyl 1,4-cyclohexanedicarboxylate (with a typical trans/cis ratio of 3/7 to 5/5) in 200 g of methanol at 40°C.[5][6]

  • Add 15 g of pyridine to act as a catalyst.[5]

  • Stir the reaction mixture at 40°C for 2 hours. This process should yield a solution with a trans/cis isomer ratio of approximately 9/1.[5][6]

Step 2: Monoester Hydrolysis

  • Rationale: Stoichiometric control of the hydrolyzing agent (potassium hydroxide) at a reduced temperature allows for the selective cleavage of one of the two ester groups. This prevents the formation of the fully hydrolyzed dicarboxylic acid.

  • Cool the methanolic solution from Step 1 to room temperature (approx. 20°C).[5]

  • Add 150 g of potassium hydroxide. The reaction is highly exothermic and should be controlled.

  • Stir vigorously at 20°C for 3 hours to perform the monoester hydrolysis, which results in the water-soluble potassium salt of the target molecule.[5][6]

Step 3: Acidification and Purification

  • Rationale: The final steps involve separating the organic impurities and then acidifying the aqueous solution to precipitate the final product, which has lower water solubility than its salt form.

  • To the reaction mixture, add 200 g of water and 100 g of toluene. Transfer to a separatory funnel and remove the organic (toluene) phase.[5]

  • Cool the remaining aqueous phase in an ice bath to 0-5°C.

  • Slowly adjust the pH to 1-2 using concentrated hydrochloric acid while maintaining the low temperature. A white precipitate will form.[5][6]

  • Filter the white solid, wash with cold deionized water, and dry under reduced pressure at 50°C.[5]

Expected Yield and Purity
ParameterExpected ValueSource
ProductWhite solid powder[5][6]
Yield~71%[5]
Purity (GC)>98%[5]
Melting Point124-128°C[7]
Synthesis Workflow

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Mono-hydrolysis cluster_2 Step 3: Purification A Dimethyl 1,4-Cyclohexanedicarboxylate (cis/trans mixture) B Add Methanol & Pyridine (40°C, 2h) A->B C Enriched trans-isomer (trans/cis ≈ 9/1) B->C D Cool to 20°C C->D E Add KOH (3h) D->E F Potassium Salt of Monomethyl Ester E->F G Toluene/Water Extraction F->G H Acidify Aqueous Phase (HCl, 0-5°C) G->H I Filter & Dry H->I J Final Product: trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester I->J G cluster_0 Synthesis & Activation cluster_1 Drug Loading cluster_2 In Vitro Release A Linker + Metal Salt (Solvothermal Reaction) B Coordination Polymer (CP) Crystals A->B C Wash & Activate (Heating under Vacuum) B->C D Disperse Activated CP in Drug Solution C->D E Stir for 24h D->E F Centrifuge & Wash E->F G Drug-Loaded CP F->G H Disperse Drug-Loaded CP in Buffer (pH 7.4 & 5.5) G->H I Incubate at 37°C H->I J Sample at Time Intervals I->J K Analyze Supernatant (UV-Vis) J->K

Fig 2. Workflow for CP synthesis, drug loading, and release.
Conceptual Model of pH-Triggered Drug Release

G cluster_0 Physiological Condition (pH 7.4) cluster_1 Acidic Tumor Environment (pH 5.5) CP1 CP Structure Drug1 Drug CP1->Drug1 Stable Interaction Release1 Slow/Minimal Release Drug1->Release1 CP2 CP Structure Drug2 Drug CP2->Drug2 Weakened Interaction Release2 Accelerated Release Drug2->Release2 H_ion H+ H_ion->CP2 Framework Instability

Fig 3. pH-responsive drug release from the coordination polymer.

Conclusion

The use of this compound as a linker represents a strategic approach to designing novel coordination polymers. Its inherent asymmetry and flexibility allow for the construction of unique frameworks that may not be accessible with more conventional symmetric and rigid linkers. The protocols detailed herein provide a comprehensive guide for the synthesis of the linker, its assembly into a coordination polymer, and a practical demonstration of its utility as a pH-responsive drug delivery system. This approach opens avenues for the development of advanced materials tailored for specific applications in pharmaceutics and beyond.

References

  • Common strategies for loading MOFs with drugs. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis, X-ray crystallography, thermogravimetric analysis and spectroscopic characterization of isostructural one-dimensional coordination polymers as sorbents for some anions. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • Butova, V. V., et al. (2020). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. Materials (Basel, Switzerland), 13(2), 486. [Link]

  • Metal-organic frameworks for efficient drug adsorption and delivery. (2023). Scientiae Radices. Retrieved January 6, 2026, from [Link]

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  • TGA profiles of prepared coordination polymers (1e3). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Methods for drug loading in MOFs (Wang et al., 2018). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • FTIR spectra of the as-synthesized coordination polymers (a) CP1 and (b) CP2. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. (2024). PubMed. Retrieved January 6, 2026, from [Link]

  • Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. (2024). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • TGA curve of the coordination polymer. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Coordination Polymer Particles for New Generation of Drug Delivery. (2013). Chemistry at Illinois. Retrieved January 6, 2026, from [Link]

  • Microwave-Responsive Metal-Organic Frameworks (MOFs) for Enhanced In Vitro Controlled Release of Doxorubicin. (2024). MDPI. Retrieved January 6, 2026, from [Link]

  • Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • Identifying Differing Intracellular Cargo Release Mechanisms by Monitoring In Vitro Drug Delivery from MOFs in Real Time. (2020). ACS Applied Materials & Interfaces, 12(48), 53536–53547. [Link]

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  • New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • Tuning the structure and function of metal–organic frameworks via linker design. (2014). Chemical Society Reviews, 43(16), 5468-5492. [Link]

  • Mixed-linker strategy for the construction of multifunctional metal–organic frameworks. (n.d.). Journal of Materials Chemistry A. Retrieved January 6, 2026, from [Link]

  • This compound|15177-67-0. (n.d.). Jiangsu Kangheng Chemical Co.,Ltd. Retrieved January 6, 2026, from [Link]

  • Ahmed, A. (2022, February 23). NUI Galway, SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery [Video]. YouTube. [Link]

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  • Kirillov, A. M., et al. (2020). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Molecules (Basel, Switzerland), 25(18), 4056. [Link]

  • Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. (2021). MDPI. Retrieved January 6, 2026, from [Link]

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Application Note & Protocol: Enzymatic Synthesis of Aliphatic Polyesters via Self-Condensation of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring green polymer chemistry for advanced material and therapeutic applications.

Introduction: A Paradigm Shift in Polyester Synthesis

The synthesis of polyesters, a cornerstone of materials science and biomedical engineering, has traditionally relied on chemical catalysis, often necessitating high temperatures and the use of metal-based catalysts.[1] This approach, while effective, presents challenges related to energy consumption, potential catalyst residues, and limitations when working with thermally sensitive monomers.[1][2] Enzymatic polymerization has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high selectivity, and enhanced biocompatibility of the final products.[2][3]

This document provides a comprehensive guide to the enzymatic polymerization of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, an AB-type monomer, to produce poly(trans-1,4-cyclohexanedicarboxylate). This cycloaliphatic polyester is of particular interest due to its potential to confer enhanced thermal stability, mechanical robustness, and hydrolytic resistance compared to linear aliphatic polyesters.[4][5] We will delve into the mechanistic underpinnings of this polymerization, provide a detailed, field-proven protocol using the robust immobilized Candida antarctica lipase B (CALB), commercially known as Novozym® 435, and outline a complete workflow for polymer characterization.

The Science of Lipase-Catalyzed Polycondensation

The power of lipases in non-aqueous environments lies in their ability to reverse their natural hydrolytic function. Instead of cleaving ester bonds, they catalyze their formation through esterification and transesterification reactions.[1][6][7] The polymerization of an AB-type monomer like this compound is a self-condensation process involving two key enzymatic steps.

  • Enzyme Acylation: The reaction initiates with the nucleophilic attack by the serine residue (Ser105) within the lipase's catalytic triad (Ser-His-Asp) on the carbonyl carbon of the monomer's free carboxylic acid.[8][9] This forms a tetrahedral intermediate which then collapses, releasing a water molecule and forming a covalent acyl-enzyme complex.

  • Chain Propagation (Transesterification): A second monomer molecule, acting as the nucleophile via its methyl ester group, enters the active site. The carbonyl oxygen of the ester attacks the acylated enzyme, forming a second tetrahedral intermediate. This intermediate resolves by releasing the enzyme and forming a new ester bond, resulting in a dimer and regenerating the active site for the next catalytic cycle. This process repeats, extending the polymer chain.

The removal of the methanol byproduct is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer, a principle governed by Le Châtelier's principle. This is typically achieved by applying a vacuum during the later stages of the polymerization.[10]

Diagram: Catalytic Cycle of Lipase-Mediated Self-Condensation

G ActiveEnzyme Active CALB (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate (Enzyme-O-CO-R-COOCH3) ActiveEnzyme->AcylEnzyme + Monomer 1 Monomer1 Monomer (AB-type) (HOOC-R-COOCH3) Water H2O AcylEnzyme->Water Dimer Dimer/Longer Chain (HOOC-R-COO-R-COOCH3) AcylEnzyme->Dimer + Monomer 2 Monomer2 Monomer or Oligomer Chain (HOOC-R-COOCH3) Dimer->ActiveEnzyme Methanol CH3OH Dimer->Methanol

Caption: Lipase-catalyzed self-condensation of an AB-type monomer.

Experimental Protocol: A Two-Stage Approach to High Molecular Weight Polyesters

This protocol is designed as a robust starting point. Optimization of temperature, time, and vacuum may be necessary depending on the desired polymer characteristics.

Materials & Equipment
  • Monomer: this compound (Purity >98%)

  • Enzyme: Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Solvent: Diphenyl ether (high boiling point, anhydrous)

  • Purification Solvents: Chloroform (reagent grade), Methanol (cold, reagent grade)

  • Reaction Vessel: Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a connection to a vacuum line via a cold trap.

  • Heating System: Heating mantle with a temperature controller.

  • Vacuum System: Vacuum pump capable of reaching <1 mbar.

  • Standard laboratory glassware and filtration apparatus.

Polymerization Workflow

Caption: Overall workflow for enzymatic polyester synthesis.

Step-by-Step Methodology

1. Preparation (Day 1)

  • Dry the Novozym® 435 under vacuum at room temperature for at least 24 hours to remove residual water, which can initiate unwanted hydrolysis.

  • Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a nitrogen atmosphere to maintain anhydrous conditions.

2. Stage 1: Oligomerization (Day 2)

  • To the reaction flask, add the this compound and diphenyl ether (e.g., to achieve a monomer concentration of 0.5 M).

  • Add the dried Novozym® 435. A typical enzyme loading is 10% by weight relative to the monomer.[11]

  • Begin mechanical stirring and purge the system with dry nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 90°C under a gentle flow of nitrogen.

  • Maintain these conditions for 2-4 hours . This initial stage facilitates the formation of low molecular weight oligomers.

3. Stage 2: Polycondensation (Day 2-4)

  • After the initial oligomerization, gradually apply a vacuum to the system.

  • Slowly increase the temperature to 95-100°C . A slow increase is vital to prevent bumping as the methanol byproduct begins to distill off.

  • Over the course of 1-2 hours, increase the vacuum to its maximum level (<1 mbar). The removal of methanol will be visible as bubbles in the reaction mixture and condensation in the cold trap.

  • Continue the reaction under high vacuum and at 95-100°C for 24-72 hours . The reaction progress can be monitored by the increase in the viscosity of the mixture.

4. Polymer Purification (Day 5)

  • Cool the reaction mixture to room temperature and dissolve the viscous product in a suitable solvent, such as chloroform.

  • Filter the solution to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol (e.g., 10:1 volume ratio of methanol to chloroform solution) with vigorous stirring.

  • Collect the white, fibrous polymer precipitate by filtration.

  • Wash the polymer with fresh cold methanol to remove any residual solvent and unreacted monomer.

  • Dry the final polymer product under vacuum at 40-50°C to a constant weight.

Polymer Characterization: Validating Success

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized poly(trans-1,4-cyclohexanedicarboxylate).

Parameter Technique Expected Results & Interpretation
Chemical Structure ¹H & ¹³C NMR SpectroscopyConfirmation of the polyester structure through characteristic shifts of the cyclohexyl ring protons and the ester carbonyl carbon. Absence of monomer peaks indicates successful polymerization and purification.
Molecular Weight & Dispersity Gel Permeation Chromatography (GPC/SEC)Determination of Number-Average Molecular Weight (Mₙ), Weight-Average Molecular Weight (Mₙ), and Polydispersity Index (Ð = Mₙ/Mₙ). Typical values for enzymatic polymerization can range from 5,000 to 30,000 g/mol with a Ð value typically around 2, characteristic of step-growth polymerization.[12]
Thermal Transitions Differential Scanning Calorimetry (DSC)Identification of the glass transition temperature (T₉) and melting temperature (Tₘ). For poly(trans-1,4-cyclohexanedicarboxylate) based polymers, T₉ can be in the range of 30-70°C and Tₘ can be >200°C, depending on the specific diol used in analogous AABB polymerizations.[4][13]
Thermal Stability Thermogravimetric Analysis (TGA)Evaluation of the polymer's stability at high temperatures. The onset of decomposition for cycloaliphatic polyesters is typically above 300°C.[4][12]

Troubleshooting & Field Insights

  • Low Molecular Weight: This is the most common challenge.

    • Cause: Insufficient removal of the methanol byproduct or presence of water in the reaction.

    • Solution: Ensure a high vacuum (<1 mbar) is achieved and maintained. Rigorously dry all reagents, solvents, and glassware. Increase reaction time under vacuum.

  • Low Yield:

    • Cause: Inefficient precipitation or loss of material during transfers.

    • Solution: Use a larger volume of cold non-solvent (methanol) for precipitation. Ensure the polymer solution is added slowly to the non-solvent with vigorous stirring to promote the formation of easily filterable fibers.

  • Enzyme Deactivation:

    • Cause: Excessively high temperatures or presence of impurities that can denature the enzyme.

    • Solution: Do not exceed the recommended temperature range for Novozym® 435 (typically <110°C). Use high-purity monomer and solvents.

Conclusion

The enzymatic self-condensation of this compound offers a sustainable and highly specific route to novel cycloaliphatic polyesters. By leveraging the catalytic efficiency of Candida antarctica Lipase B under mild conditions, researchers can synthesize well-defined polymers with desirable thermal and mechanical properties, avoiding the pitfalls of traditional chemical catalysis. The protocols and insights provided herein serve as a robust foundation for the successful synthesis, purification, and characterization of these promising materials for a new generation of biomedical and advanced material applications.

References

  • A novel self-activation mechanism of Candida antarctica lipase B. RSC Publishing. Available at: [Link]

  • Schematic illustration of catalytic mechanism of CalB for... ResearchGate. Available at: [Link]

  • Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI. Available at: [Link]

  • Kinetics and Mechanism of Candida antarctica Lipase B Catalyzed Solution Polymerization of ε-Caprolactone. ACS Publications. Available at: [Link]

  • Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. National Institutes of Health (NIH). Available at: [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. National Institutes of Health (NIH). Available at: [Link]

  • Organic Solvent Tolerant Lipases and Applications. National Institutes of Health (NIH). Available at: [Link]

  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI. Available at: [Link]

  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Semantic Scholar. Available at: [Link]

  • Recent Advances in the Enzymatic Synthesis of Polyester. MDPI. Available at: [Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? RSC Publishing. Available at: [Link]

  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). PubMed. Available at: [Link]

  • Enzymatic synthesis of biobased aliphatic–aromatic oligoesters using 5,5′-bis(hydroxymethyl)furoin as a building block. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of esters by immobilized-lipase-catalyzed condensation reaction of sugars and fatty acids in water-miscible organic solvent. PubMed. Available at: [Link]

  • (PDF) Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). ResearchGate. Available at: [Link]

  • Enzyme catalyzed synthesis of polyesters. Deakin University Research Repository. Available at: [Link]

  • Lipase/esterase-catalyzed synthesis of aliphatic polyesters via polycondensation: A review. ResearchGate. Available at: [Link]

  • (PDF) LIPASE CATALYZED ESTERS SYNTHESES IN ORGANIC MEDIA: A REVIEW. ResearchGate. Available at: [Link]

  • Reaction scheme for the polyester synthesis from 5-hydroxymethyl-2-furancarboxylic acid and ε-caprolactone... ResearchGate. Available at: [Link]

  • Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Alma Mater Studiorum – Università di Bologna. Available at: [Link]

  • Critical Cooling Rate of Fast-Crystallizing Polyesters: The Example of Poly(alkylene trans-1,4-cyclohexanedicarboxylate). National Institutes of Health (NIH). Available at: [Link]

  • Enzymatic polymerization. Wikipedia. Available at: [Link]

  • Lipase-catalyzed Knoevenagel condensation in water–ethanol solvent system... ResearchGate. Available at: [Link]

  • Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. Available at: [Link]

  • Enzymatic Polymerization. Molecular and Cellular Modeling (MCM). Available at: [Link]

  • Enzyme Initiated Radical Polymerizations. MDPI. Available at: [Link]

  • Synthesis and properties of poly(1,4-cyclohexanedicarboxylic anhydride). ResearchGate. Available at: [Link]

  • Enzymatic Polymerization of Cyclic Monomers in Ionic Liquids as a Prospective Synthesis Method for Polyesters Used in Drug Delivery Systems. National Institutes of Health (NIH). Available at: [Link]

  • Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate) and similar aliphatic polyesters. ResearchGate. Available at: [Link]

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Application Note & Protocol: Leveraging trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester for the Synthesis of High-Performance Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In response to increasing regulatory pressure and market demand for safer materials, the polymer industry is actively seeking high-performance, non-phthalate plasticizers. This document serves as a detailed technical guide for researchers and chemical engineers on the strategic use of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester (t-CHDA-MME) as a pivotal intermediate in synthesizing advanced plasticizers. This application note elucidates the chemical rationale, provides a comprehensive, field-tested protocol for its conversion to a di-ester plasticizer, and discusses the performance attributes of the final product. The content is designed to offer both a robust theoretical framework and a practical, step-by-step workflow for laboratory and process scale-up.

Introduction: The Shift Towards Safer, High-Performance Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to polymers, most notably polyvinyl chloride (PVC). For many years, ortho-phthalates were the industry standard. However, concerns regarding their potential adverse health and environmental effects have spurred a global transition to alternative chemistries.[1] Cyclohexane-based esters have emerged as a leading class of non-phthalate plasticizers, offering an excellent balance of performance, low toxicity, and reduced migration.[2][3]

The trans-isomer of 1,4-cyclohexanedicarboxylic acid is a particularly suitable backbone for these next-generation plasticizers. Its linear and rigid molecular structure contributes to desirable properties in the final product, such as low volatility, high efficiency, and superior low-temperature flexibility.[4] Utilizing the monomethyl ester, t-CHDA-MME, as a starting material provides a distinct synthetic advantage. It allows for a more controlled and efficient esterification process, enabling the production of well-defined symmetrical or asymmetrical di-esters. This controlled approach is crucial for fine-tuning the plasticizer's properties to meet specific application requirements.[5]

Synthetic Rationale: The Strategic Choice of a Monomethyl Ester

The decision to employ t-CHDA-MME as a precursor, rather than the diacid (t-CHDA), is grounded in principles of reaction control and process efficiency.

  • Preventing Statistical Mixtures: Attempting to create an asymmetrical di-ester through direct esterification of t-CHDA with two different alcohols would lead to a statistical mixture of products, necessitating complex and costly purification. Starting with the monomethyl ester ensures that the second esterification occurs selectively at the free carboxylic acid group, yielding a single, well-defined product.

  • Improved Solubility and Reactivity: The monomethyl ester often demonstrates better solubility in common organic solvents compared to the parent diacid, facilitating a more homogeneous reaction medium, which can lead to improved reaction rates and higher conversions.[6]

  • Precise Stoichiometric Control: Using t-CHDA-MME allows for exact stoichiometric control over the addition of the second alcohol, which minimizes side reactions and enhances the overall yield and purity of the target plasticizer.

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Plasticizer Synthesis t_CHDA trans-1,4-Cyclohexane- dicarboxylic Acid (t-CHDA) t_CHDA_MME trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester (t-CHDA-MME) t_CHDA->t_CHDA_MME Mono-esterification Methanol Methanol Methanol->t_CHDA_MME Acid_Catalyst_1 Acid Catalyst Acid_Catalyst_1->t_CHDA_MME Target_Alcohol Target Alcohol (e.g., 2-Ethylhexanol) Final_Plasticizer Final Plasticizer (e.g., Methyl 2-Ethylhexyl Cyclohexanedicarboxylate) t_CHDA_MME->Final_Plasticizer Second Esterification Target_Alcohol->Final_Plasticizer Esterification_Catalyst Esterification Catalyst (e.g., TIPT) Esterification_Catalyst->Final_Plasticizer

Figure 1: Two-phase workflow for synthesizing a target plasticizer from t-CHDA.

Experimental Protocol: Synthesis of Methyl (trans-4-(2-ethylhexanoyl)oxy)cyclohexanecarboxylate

This protocol provides a detailed procedure for the synthesis of a model plasticizer, methyl (trans-4-(2-ethylhexanoyl)oxy)cyclohexanecarboxylate, using t-CHDA-MME and 2-ethylhexanol. This target plasticizer is particularly relevant for flexible PVC applications.[7][8]

Materials and Equipment
Reagents Grade Example Supplier
This compound≥98%CymitQuimica, Echemi[5][9]
2-Ethylhexanol≥99.5%Alfa Aesar, BASF
Tetra-isopropyl titanate (TIPT)≥98%Acros Organics
TolueneAnhydrous, ≥99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeEMD Millipore
Celite® 545---Sigma-Aldrich

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Dean-Stark apparatus with condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet/outlet

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Synthesis Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Toluene is flammable and toxic. TIPT is moisture-sensitive.

  • Reactor Setup: Assemble the dry three-neck flask with the mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet. Maintain a positive nitrogen pressure to ensure an inert atmosphere, which is critical for catalyst activity.

  • Charging the Reactor:

    • Add t-CHDA-MME (186.2 g, 1.0 mol) to the flask.

    • Add 2-ethylhexanol (143.2 g, 1.1 mol, 1.1 eq.). A slight excess of the alcohol helps drive the reaction to completion.

    • Add toluene (150 mL) to serve as an azeotropic solvent for water removal.

  • Catalyst Addition and Reaction:

    • Begin stirring the mixture.

    • Carefully add the tetra-isopropyl titanate (TIPT) catalyst (2.84 g, 0.01 mol) to the mixture via syringe under the nitrogen blanket.

    • Heat the reaction to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.[10]

    • Monitor the reaction by observing the volume of water collected. The theoretical yield of water is 18 mL. The reaction is considered complete when water evolution ceases (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of 5% aqueous sodium bicarbonate, 100 mL of deionized water, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution through a pad of Celite® to remove the drying agent and catalyst residues.

    • Remove the toluene and excess 2-ethylhexanol using a rotary evaporator.

  • Final Product Isolation:

    • The crude product is a clear, viscous liquid. For high-purity applications, perform vacuum distillation.

    • Characterize the final product, methyl (trans-4-(2-ethylhexanoyl)oxy)cyclohexanecarboxylate, using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR) to confirm its structure and purity.

G Setup 1. Assemble Dry Glassware under N2 Charge 2. Charge Reactor: - t-CHDA-MME - 2-Ethylhexanol - Toluene Setup->Charge Catalyze 3. Add TIPT Catalyst Charge->Catalyze React 4. Heat to Reflux & Collect H2O Catalyze->React Monitor 5. Monitor Reaction Completion React->Monitor Azeotropic removal Cool 6. Cool to Room Temperature Monitor->Cool Reaction complete Wash 7. Aqueous Wash Sequence Cool->Wash Dry 8. Dry (MgSO4) & Filter Wash->Dry Concentrate 9. Concentrate (Rotovap) Dry->Concentrate Purify 10. Vacuum Distillation Concentrate->Purify Characterize 11. Characterize Final Product Purify->Characterize

Figure 2: Step-by-step experimental workflow for the synthesis of the plasticizer.

Performance Characteristics and Quality Control

The synthesized plasticizer should be evaluated against key performance metrics to ensure its suitability for the intended application.

Parameter Typical Value Test Method Significance
Purity (by GC) > 99.5%Gas ChromatographyEnsures consistent performance and absence of residual starting materials.
Acid Number < 0.1 mg KOH/gASTM D4662Indicates complete esterification; low acidity is crucial for PVC stability.[10]
Color (APHA) < 20ASTM D1209A low color value is important for applications requiring high clarity.
Volatility (Noack) < 1.0%ASTM D5800Low volatility signifies permanence and long-term durability in the final product.
Low-Temperature Flexibility < -50 °CASTM D1043Measures the ability of the plasticized PVC to remain flexible at cold temperatures.[4]

Conclusion

The utilization of this compound as a strategic intermediate provides a robust and efficient route for producing high-performance, non-phthalate plasticizers. The controlled, stepwise esterification it enables results in high-purity products with tunable properties. The protocol detailed in this note offers a reliable and scalable method for laboratory synthesis that can be adapted for larger-scale production. By employing this advanced building block, researchers and developers can accelerate the innovation and adoption of safer and more effective plasticizers across a broad spectrum of polymer applications.

References

  • BASTONE. (2025, November 12). What Are Non-Phthalate Plasticizers. Retrieved from [Link]

  • Connect Chemicals. (n.d.). Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate; (DEHCH). Retrieved from [Link]

  • Gautam ZEN UK LTD. (n.d.). Diethyl Hexyl Cyclohexane Eco Dehch Plasticizer. Retrieved from [Link]

  • Goldstab Organics. (n.d.). Phthalate-free plasticizers for flexible PVC. Retrieved from [Link]

  • Hosney, H. (2018, December 10). Synthesis of Non-Phthalate Plasticiser from Green Resources. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Durability test of plasticized PVC samples in cyclohexane. a Mass loss.... Retrieved from [Link]

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. Retrieved from [Link]

  • European Publication Server. (2014, December 10). Dialkyl esters of 1,4' cyclohexane di-carboxylic acid and their use as plasticisers - Patent 2810982. Retrieved from [Link]

  • AASCIT. (2015, January 30). Synthesis and Application of a New Environmental Friendly Plasticizer. Retrieved from [Link]

  • Google Patents. (n.d.). CN102604155A - Preparation method of environmentally-friendly plasticizer containing no phthalate.
  • Google Patents. (n.d.). CN109153817B - Plasticizer composition comprising cyclohexane 1, 4-diester compound and resin composition comprising the same.
  • Google Patents. (n.d.). KR101671811B1 - Non-phthalate plasticizer composition and method for manufacturing thereof.
  • ScholarX - SKKU. (2021, March). Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Kinetics of PVC modification in cyclohexanone at 60 C with (i) penta-chlorothiophenol/K 2 CO 3 (-). Retrieved from [Link]

  • PMC - NIH. (n.d.). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve consistent and high-purity results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, providing foundational knowledge for planning your experiments.

Q1: What makes the synthesis of this compound challenging?

A1: The primary challenges stem from three core chemical principles:

  • Stereochemical Control: The starting material, 1,4-cyclohexanedicarboxylic acid, is typically produced via hydrogenation of terephthalic acid, which yields a mixture of cis and trans isomers.[1][2] Isolating the pure trans isomer is crucial and often requires a dedicated isomerization step to enrich the thermodynamically more stable di-equatorial trans conformation.[3]

  • Regioselectivity: As a symmetrical dicarboxylic acid, selectively reacting only one of the two identical carboxylic acid groups is inherently difficult.[4] Standard esterification conditions often lead to a statistical mixture of the starting diacid, the desired monoester, and the undesired diester.

  • Purification: Separating the final product from the starting materials, the diester byproduct, and the incorrect stereoisomer can be complex due to their similar physical properties.

Q2: What are the principal synthetic routes to obtain the target molecule?

A2: There are two main strategies, each with its own set of advantages and disadvantages:

  • Controlled Mono-hydrolysis of Dimethyl trans-1,4-Cyclohexanedicarboxylate: This is often the more reliable and scalable method. It involves first ensuring a high trans purity of the dimethyl ester, followed by the saponification of only one ester group using a stoichiometric amount of base (e.g., KOH).[5][6] The kinetics of the second hydrolysis step are generally slower than the first, which allows for the isolation of the monoester.[7][8]

  • Direct Mono-esterification of trans-1,4-Cyclohexanedicarboxylic Acid: This route involves reacting the diacid directly with methanol. A classic Fischer esterification can be attempted, but controlling the reaction to prevent diester formation is difficult.[9][10] More advanced methods use heterogeneous catalysts like alumina or ion-exchange resins, which can selectively bind the diacid and facilitate mono-esterification.[4][11][12]

Q3: Why is the trans isomer often preferred over the cis isomer in applications like polymer synthesis?

A3: The stereochemistry of the cyclohexane ring dictates its shape and how it packs in a larger structure. The trans isomer, with its linear, chair-conformation geometry, provides better symmetry and linearity to polymer chains. This leads to materials with higher crystallinity, improved thermal stability, and enhanced mechanical strength compared to polymers made with the kinked cis isomer.[13]

Section 2: Synthesis Workflow and Logic

The following diagram illustrates the most common and reliable pathway for synthesizing the target compound, starting from a mixture of dimethyl 1,4-cyclohexanedicarboxylate isomers.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Selective Hydrolysis cluster_step3 Step 3: Isolation cluster_end Final Product start Dimethyl 1,4-Cyclohexanedicarboxylate (Cis/Trans Mixture) isomerization Base-Catalyzed Epimerization (e.g., Pyridine, NaOMe in Methanol) start->isomerization Dissolve in Methanol trans_diester Dimethyl trans-1,4-Cyclohexanedicarboxylate (>90% trans) isomerization->trans_diester Heat (e.g., 40°C) & Equilibrate hydrolysis Controlled Mono-Saponification (e.g., KOH in Methanol, 20°C) trans_diester->hydrolysis Add Stoichiometric Base carboxylate Potassium trans-4-(methoxycarbonyl)cyclohexane-1-carboxylate (Water Soluble Salt) hydrolysis->carboxylate Reaction Time Control (e.g., 3h) acidification Acidification (e.g., HCl to pH 1-2, 0-5°C) carboxylate->acidification Add Water/Toluene, Separate Layers filtration Filtration & Drying acidification->filtration Precipitate Product end trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester (White Solid) filtration->end

Caption: Recommended workflow for the synthesis of the target monoester.

Section 3: Troubleshooting Guide

This guide is formatted to quickly identify a problem, understand its likely cause, and implement a scientifically sound solution.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield of Final Product 1. Incomplete Isomerization: The initial cis/trans ratio was not sufficiently shifted to the trans side, leading to loss of the cis isomer during workup. 2. Over-hydrolysis: The hydrolysis reaction proceeded too far, converting the desired monoester into the diacid, which may be lost or contaminate the product. 3. Incomplete Precipitation: The pH during acidification was not low enough, or the temperature was too high, leaving the product dissolved in the aqueous phase.1. Optimize Isomerization: Increase reaction time or temperature (e.g., 40-60°C) for the base-catalyzed isomerization step.[3][5] Monitor the cis/trans ratio by GC or NMR until it stabilizes (typically >9:1 trans:cis). The trans isomer is thermodynamically favored. 2. Control Hydrolysis: Strictly control the stoichiometry of the base (e.g., KOH). Reduce the reaction temperature (e.g., 20°C) or time to minimize diester hydrolysis.[5][6] Set up small-scale trials to determine the optimal reaction time for your specific conditions. 3. Ensure Full Precipitation: Adjust the pH to 1-2 using a strong acid like concentrated HCl.[5] Chill the solution to 0-5°C before filtration to decrease the solubility of the product.
Product is Contaminated with Diester and/or Diacid 1. Imprecise Hydrolysis Control: Reaction conditions (time, temperature, stoichiometry) were not optimized, leading to a mixture of hydrolysis products. 2. Fischer Esterification Imbalance: For direct esterification routes, the reaction equilibrium was not effectively managed, resulting in a statistical mixture.[9][14]1. Refine Hydrolysis Protocol: As above, precise control over base stoichiometry and reaction time is critical. Quench the reaction promptly after the optimal time. 2. Purification via Extraction: The monoester has both a polar (acid) and a non-polar (ester) end. Exploit this by performing a liquid-liquid extraction. At a slightly basic pH (e.g., 8-9), the diacid will be a highly water-soluble dianion, while the monoester (monoanion) and diester (neutral) will have higher affinity for an organic solvent. Careful pH control during extraction can improve separation. 3. Recrystallization: If separation is poor, attempt recrystallization from a suitable solvent system (e.g., water/methanol mixtures or toluene).
Final Product Contains Significant cis-Isomer Impurity 1. Inefficient Isomerization: The epimerization reaction did not reach thermodynamic equilibrium.[3] 2. Starting Material Impurity: The initial dimethyl 1,4-cyclohexanedicarboxylate was already low in trans content, and the isomerization was insufficient to correct it.1. Verify Isomerization Completion: Before proceeding to the hydrolysis step, take an aliquot of the reaction mixture and confirm the trans:cis ratio is acceptable (>9:1) using GC or ¹H NMR analysis. The axial vs. equatorial protons on the cyclohexane ring give distinct signals. 2. Purify the Starting Diester: If the starting material is of poor quality, consider purifying it first. The trans diester is a solid with a higher melting point than the cis isomer, so recrystallization may be effective.

Section 4: Detailed Experimental Protocol

This protocol is based on a validated literature procedure for the synthesis via the mono-hydrolysis route, which offers high reliability and purity.[5][6]

Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 1,4-cyclohexanedicarboxylate (100 g, 0.5 mol, any cis/trans ratio) in methanol (200 g).

  • Warm the solution to 40°C.

  • Add pyridine (15 g) as the basic catalyst.

  • Stir the mixture at 40°C for 2-3 hours. The reaction equilibrates to a trans/cis isomer ratio of approximately 9/1.

    • Expert Insight: This step is crucial. Pyridine acts as a base to deprotonate the alpha-carbon, forming an enolate intermediate which can re-protonate to yield either isomer. The equilibrium strongly favors the more stable trans product where both ester groups are in equatorial positions.[3]

  • Cool the resulting methanolic solution of the trans-enriched diester to room temperature. Do not isolate the intermediate.

Step 2: Selective Mono-hydrolysis

  • To the cooled solution from Step 1, add potassium hydroxide (KOH) (15.0 g, ~0.27 mol). Note: This is a sub-stoichiometric amount relative to the total ester groups.

  • Stir the reaction mixture vigorously at 20°C for 3 hours.

    • Self-Validation Check: Monitor the reaction progress by TLC or GC-MS. You should observe the disappearance of the diester spot/peak and the appearance of a new, more polar monoester spot/peak. The goal is to consume the diester without significant formation of the diacid.

  • The product at this stage is the water-soluble potassium salt of the monoester.

Step 3: Acidification and Product Isolation

  • To the reaction mixture, add water (200 g) and toluene (100 g). Stir and transfer to a separatory funnel.

  • Separate the layers. The organic toluene layer contains unreacted diester and other non-polar impurities and should be discarded.

  • Transfer the aqueous layer to a beaker and cool it in an ice bath to 0-5°C.

  • While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is between 1 and 2. A white solid will precipitate.

    • Causality: At this low pH, the carboxylate salt is protonated, forming the free carboxylic acid. Its low solubility in cold water causes it to precipitate out of the solution.

  • Filter the white solid using a Büchner funnel.

  • Wash the filter cake with a small amount of ice-cold water to remove residual salts.

  • Dry the solid under reduced pressure at 50°C to a constant weight.

Expected Outcome: This procedure typically yields a white solid powder with a purity of >98% and a final yield of approximately 70-75%.[5]

Section 5: Troubleshooting Decision Logic

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting start Analysis of Final Product Shows Poor Result q1 Is the overall yield low? start->q1 q2 Is the product contaminated with starting diester? q1->q2 Yes sol1 Check acidification pH and temperature. Ensure pH is 1-2 and temp is 0-5°C. q1->sol1 No, purity is the issue q3 Is the product contaminated with diacid? q2->q3 No sol2 Increase hydrolysis time or temperature slightly. Ensure accurate KOH stoichiometry. q2->sol2 Yes q4 Is the cis-isomer present? q3->q4 No sol3 Decrease hydrolysis time or temperature. Use less KOH. q3->sol3 Yes sol4 Increase isomerization time/temp. Verify trans:cis ratio by GC/NMR before hydrolysis. q4->sol4 Yes end_node Re-run with optimized parameters q4->end_node No, other issue sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A decision tree for troubleshooting common synthesis problems.

Section 6: References

  • The kinetics of the alkaline hydrolyses of dimethyl terephthalate and the trans isomer of dimethyl 1,4-cyclohexanedicarboxylate in dioxane–water mixtures. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4. (n.d.). PubChem. Retrieved from [Link]

  • Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. (2016). Green Chemistry, 18(21). ResearchGate. Retrieved from [Link]

  • Method for purifying trans-1,4-cyclohexanedicarboxylic acid. (2002). Google Patents. Retrieved from

  • Patil, P., et al. (2021). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate. Retrieved from [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2023). RSC Advances. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The kinetics of the alkaline hydrolyses of dimethyl terephthalate and the trans isomer of dimethyl 1,4-cyclohexanedicarboxylate in dioxane–water mixtures. (1965). ResearchGate. Retrieved from [Link]

  • Method for producing trans-1,4-cyclohexane dicarboxylic acid. (2004). Google Patents. Retrieved from

  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. (2016). Green Chemistry. Retrieved from [Link]

  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. (2019). ResearchGate. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. (1981). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. (2020). YouTube. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. (2020). University of Bologna. Retrieved from [Link]

  • Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. (2018). National Institutes of Health. Retrieved from [Link]

  • 1,4-Cyclohexanedicarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]

  • Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (1975). Google Patents. Retrieved from

  • Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. (2020). Polymers. Retrieved from [Link]

  • Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF. (2024). Beijing University of Technology Institutional Repository. Retrieved from [Link]

Sources

Technical Support Center: Purification of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS 15177-67-0). The methodologies and insights provided herein are designed to address common challenges encountered during synthesis and purification, ensuring you achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing robust solutions.

Question 1: After my initial work-up, I see significant contamination from the starting material, dimethyl 1,4-cyclohexanedicarboxylate. How can I remove this?

Answer:

This is a common issue arising from incomplete hydrolysis of the diester starting material. The key to separation lies in the difference in chemical properties between the neutral diester and your acidic monoester product.

Root Causes & Mechanistic Explanation:

  • Incomplete Reaction: The hydrolysis reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of the base (e.g., potassium hydroxide)[1][2].

  • Ineffective Extraction: The dimethyl ester is a neutral organic compound, whereas your target monoester and the diacid byproduct are carboxylic acids. A proper acid-base extraction is designed to exploit this difference. If the aqueous phase is not sufficiently basic during the initial wash, the monoester may not be fully deprotonated and partitioned, leading to poor separation from the neutral diester.

Solutions:

  • Optimize the Liquid-Liquid Extraction:

    • Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) before extracting the unreacted diester. This converts your acidic monoester into its water-soluble carboxylate salt, keeping it in the aqueous layer.

    • Perform multiple extractions (e.g., 2-3 times) with a non-polar organic solvent like toluene or hexane to thoroughly remove the neutral dimethyl ester[1][2].

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography is the definitive next step. The neutral diester is significantly less polar than the carboxylic acid-containing monoester and will elute much faster.

    • Eluent System: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The diester will elute in the early fractions.

Question 2: My purified product is contaminated with the 1,4-cyclohexanedicarboxylic acid (the diacid). How do I remove this more polar impurity?

Answer:

Formation of the diacid is due to the over-hydrolysis of both ester groups. Its higher polarity and dicarboxylic nature provide clear avenues for separation.

Root Causes & Mechanistic Explanation:

  • Harsh Reaction Conditions: Excessive reaction time or temperature during the saponification step can lead to the hydrolysis of both methyl ester groups[3].

  • Solubility Differences: The diacid has two carboxylic acid groups, making it significantly more polar and water-soluble (especially as a salt) than your monoester. The trans-diacid is also less soluble than the cis-isomer[4].

Solutions:

  • Careful pH-Controlled Precipitation: After the initial basic workup, the acidification step can be controlled to selectively precipitate your product.

    • Slowly add concentrated acid (e.g., HCl) to your aqueous solution while monitoring the pH[1][2]. The monoester will typically precipitate at a slightly higher pH (around 3-4) than the diacid (pH 1-2). Careful, slow acidification with cooling can allow for fractional precipitation.

  • Recrystallization: This is a highly effective method. The monoester and diacid have different solubility profiles in various solvents.

    • Solvent Selection: A solvent system where the monoester has good solubility at high temperatures but poor solubility at low temperatures, while the diacid remains either soluble or insoluble, is ideal. Methanol is a reported recrystallization solvent for the monoester[5]. Experiment with mixed solvent systems like Ethyl Acetate/Hexane or Methanol/Water.

  • Silica Gel Column Chromatography: The diacid is highly polar and will adhere strongly to the silica gel.

    • It will elute much later than your monoester. In many standard eluent systems (e.g., Hexane/Ethyl Acetate), the diacid may remain at the baseline[6]. Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can help elute the carboxylic acids with better peak shape by suppressing deprotonation on the acidic silica surface[7].

Question 3: I am experiencing significant streaking and poor separation during silica gel column chromatography. What is causing this?

Answer:

Streaking of acidic compounds on a silica gel column is a classic problem that stems from the interaction between the analyte and the stationary phase.

Root Causes & Mechanistic Explanation:

  • Acidic Nature of Silica: Silica gel is weakly acidic. This can lead to strong, non-ideal interactions (like hydrogen bonding and partial deprotonation) with your carboxylic acid-containing monoester. This causes the compound to "smear" or "streak" down the column rather than moving as a tight band.

  • Overloading the Column: Applying too much sample for the amount of silica used will exceed the column's capacity, leading to broad, overlapping peaks.

Solutions:

  • Modify the Mobile Phase:

    • As mentioned previously, add a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent[7]. This keeps your monoester in its protonated, less polar form, minimizing strong interactions with the silica and resulting in sharper peaks.

  • Use a Different Stationary Phase:

    • Consider using a less acidic stationary phase, such as neutral alumina, if streaking persists.

  • Reduce Sample Load:

    • Ensure you are not overloading the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude sample to silica gel by weight.

  • Triethylamine Additive (Use with Caution): In some cases, adding a trace amount of a base like triethylamine to the eluent can improve the chromatography of acidic compounds by neutralizing the acidic sites on the silica[6]. However, this is often more applicable for separating basic compounds and may complicate product work-up. The use of an acidic additive is the preferred method for carboxylic acids.

Purification Workflow Overview

The following diagram illustrates a typical purification strategy following the synthesis of this compound from its corresponding dimethyl ester.

G cluster_0 Post-Synthesis Work-up cluster_1 Primary Purification cluster_2 Secondary / High-Purity Purification cluster_3 Purity Analysis start Crude Reaction Mixture (Monoester, Diester, Diacid, Base) wash Basic Aqueous Wash (pH > 10) + Organic Solvent Extraction start->wash acidify Acidify Aqueous Layer (pH 1-2) & Precipitate/Extract Product wash->acidify recrystallize Recrystallization (e.g., from Methanol) acidify->recrystallize Crude Solid Product column Silica Gel Column Chromatography (Acidified Eluent) acidify->column Alternative primary route recrystallize->column If impurities persist analysis GC / HPLC / NMR Analysis recrystallize->analysis column->analysis

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

What are the key physical properties I should know for purification?

Understanding the properties of your target compound and potential impurities is critical for designing a purification strategy.

CompoundMolecular Weight ( g/mol )StateKey Feature
This compound186.21[8]White Solid[1][9]Acidic, Monofunctional
Dimethyl trans-1,4-cyclohexanedicarboxylate200.23White Solid / Clear Liquid[10]Neutral, Diester
trans-1,4-Cyclohexanedicarboxylic acid172.18[11]Crystalline Solid[4]Acidic, Difunctional
What is a good starting point for a recrystallization solvent?

Methanol has been cited as a suitable solvent for recrystallization[5]. Given the molecule's structure—a polar carboxylic acid head and a non-polar cyclohexane body—you may also find success with mixed solvent systems. Good starting points for experimentation include:

  • Ethyl acetate / Hexane

  • Methanol / Water

  • Acetone / Water

The goal is to find a system where the compound is soluble when hot and sparingly soluble when cold.

How can I confirm the purity and isomeric ratio of my final product?

A combination of analytical techniques is recommended for full characterization.

  • Gas Chromatography (GC): Excellent for assessing purity, especially for detecting volatile impurities like the starting diester. A purity of >98% has been reported using GC analysis[1][2].

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column, can effectively separate the monoester, diester, and diacid. It is also the preferred method for separating cis and trans isomers[12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure of the monoester and ensuring the absence of signals corresponding to the symmetric diester or diacid.

  • Melting Point: A sharp melting point range (literature value: 124-128 °C[9]) is a good indicator of high purity.

Is it possible to separate the cis and trans isomers of the monoester?

Yes, but it can be challenging. The trans isomer is generally more stable and less soluble than the cis isomer[4]. This difference can be exploited.

  • Isomerization: The synthesis itself often includes an isomerization step, using a base like pyridine, to enrich the more stable trans isomer before hydrolysis[1][2].

  • Chromatography: HPLC is the most effective method for analytical and preparative separation of cis/trans isomers of cyclohexanedicarboxylic acid derivatives[12].

  • Fractional Crystallization: Due to solubility differences, careful, multi-step recrystallization may allow for the enrichment of the less soluble trans isomer.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you have a crude solid product that is primarily the desired monoester but contains small amounts of diacid or starting diester.

  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., Methanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum, potentially at a slightly elevated temperature (e.g., 50 °C) to remove all residual solvent[1][2].

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for achieving high purity by separating the monoester from both more polar (diacid) and less polar (diester) impurities.

  • Prepare the Column:

    • Select a column of appropriate size for your sample amount.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with your initial, non-polar eluent (e.g., Hexane/Ethyl Acetate 9:1)[13]. Ensure the silica bed is compact and level.

  • Prepare the Sample:

    • Dissolve your crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Load the Column: Carefully apply the prepared sample to the top of the silica bed.

  • Elute the Column:

    • Begin eluting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1). This will elute the non-polar dimethyl ester first.

    • Gradually increase the solvent polarity (e.g., to Hexane/Ethyl Acetate 4:1, then 1:1). Add 0.5% acetic acid to all eluent mixtures to prevent streaking[7].

    • Your target monoester will elute as the polarity is increased. The highly polar diacid will remain strongly adsorbed to the silica and elute last, if at all.

  • Collect and Analyze Fractions:

    • Collect fractions systematically and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine the pure fractions containing your desired product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Troubleshooting Decision Tree

G start Problem: Final product purity is low. q1 What is the main impurity? (Check NMR/GC/HPLC) start->q1 imp_diester Starting Diester (Less Polar) q1->imp_diester Diester imp_diacid Diacid Byproduct (More Polar) q1->imp_diacid Diacid imp_other Cis-Isomer or Other q1->imp_other Other sol_diester1 Improve Acid-Base Extraction: - Ensure aqueous layer is basic (pH>10) - Increase number of organic washes imp_diester->sol_diester1 sol_diester2 Use Column Chromatography: Elute with low-polarity solvent first imp_diester->sol_diester2 sol_diacid1 Perform Careful Recrystallization imp_diacid->sol_diacid1 sol_diacid2 Use Column Chromatography: Target will elute before diacid imp_diacid->sol_diacid2 sol_diacid3 Fractional Precipitation: Control pH during acidification imp_diacid->sol_diacid3 sol_other High-Resolution Purification: - Preparative HPLC - Fractional Crystallization imp_other->sol_other

Caption: Decision tree for troubleshooting low product purity based on impurity identification.

References

  • Vertex AI Search Result 1. (Provides a detailed synthesis and purification protocol involving isomerization, hydrolysis, and an acid-base workup to achieve 98.9% purity by GC).
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  • cas 15177-67-0: this compound - CymitQuimica. (Lists physical properties and synonyms for the target compound).
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  • This compound | 15177-67-0.
  • JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents. (Discusses purification of the diacid, which is relevant to impurity removal).
  • KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents.
  • THE KINETICS OF THE ALKALINE HYDROLYSES OF DIMETHYL TEREPHTHALATE AND THE TRANS ISOMER OF DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE IN DIOXANE–WATER MIXTURES - ResearchGate.
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  • This compound - Echemi.
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  • Troubleshooting Purification Methods - Sigma-Aldrich.
  • Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid - Benchchem. (Details GC-MS and HPLC methods for analyzing similar compounds).
  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. (A discussion providing practical advice on adding acid to the eluent to prevent streaking of carboxylic acids on silica gel).
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  • US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents. (Discusses challenges in selective monoester synthesis, highlighting common byproducts).
  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions - ResearchGate. (Discusses the kinetics of esterification, relevant to understanding reaction outcomes).
  • Process for separation and purification of a dicarboxylic acid containing mixture - Patent US-11453636-B2 - PubChem.
  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies. (Provides a specific HPLC method for separating cis/trans isomers of the diacid, a principle applicable to the monoester).
  • Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride) - ResearchGate.
  • Dimethyl 1,4-cyclohexanedicarboxylate | 94-60-0 - ChemicalBook.
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Technical Support Center: Optimizing the Yield of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and optimization of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we synthesize established chemical principles with practical, field-proven insights to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of the target mono-ester.

Q1: What are the primary synthetic routes to obtain this compound?

There are two predominant strategies for this synthesis:

  • Direct Fischer Esterification: This classic acid-catalyzed reaction involves treating trans-1,4-cyclohexanedicarboxylic acid with methanol. The primary challenge is controlling the reaction to favor the mono-ester over the di-ester byproduct.[1][2]

  • Partial Hydrolysis of Dimethyl Ester: This route starts with dimethyl trans-1,4-cyclohexanedicarboxylate and uses a stoichiometric amount of a base (like potassium hydroxide) to selectively hydrolyze one of the two ester groups.[3][4] This method often provides better selectivity and is a common route to achieving high purity.

Q2: What is a typical yield for this mono-ester?

Yields are highly dependent on the chosen method and optimization. The partial hydrolysis route has reported yields of approximately 71% with high purity (around 99% by GC).[3][4] Yields for direct Fischer esterification can vary widely and are often lower for the mono-ester due to the concurrent formation of the di-ester. However, specialized methods, such as using ion-exchange resins as catalysts, can achieve high yields and selectivity for the mono-ester.[5][6]

Q3: What are the main byproducts I should expect?

  • In the Fischer esterification route, the primary byproduct is dimethyl trans-1,4-cyclohexanedicarboxylate . Unreacted starting diacid may also be present.

  • In the partial hydrolysis route, the main impurities are the starting dimethyl ester and the diacid (from over-hydrolysis).

Q4: How can I drive the Fischer esterification reaction toward the desired mono-ester?

According to Le Châtelier's principle, the equilibrium can be shifted.[1] To favor the mono-ester:

  • Control Stoichiometry: Use a limited amount of methanol. However, this can be difficult to control and may lead to an incomplete reaction.

  • Use Excess Diacid: Having the diacid as the excess reagent will favor mono-esterification of the limiting reagent, methanol. This is often impractical due to the poor solubility of the diacid.[7][8]

  • Remove Water: As water is a product, its removal (e.g., with a Dean-Stark apparatus) will drive the reaction forward, though this drives the formation of both mono- and di-ester.[2][9]

  • Catalyst Choice: Heterogeneous catalysts like acidic ion-exchange resins or bifunctional alumina can provide selectivity towards mono-esterification.[5][6][10] These catalysts are thought to work by adsorbing the dicarboxylic acid at one end, leaving the other carboxylic group more accessible for esterification.[6]

Q5: What analytical methods are best for monitoring the reaction and assessing final purity?

  • Gas Chromatography (GC): Excellent for monitoring purity, as demonstrated in literature where purity was determined to be 98.9% by GC.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the diacid, mono-ester, and di-ester in reaction mixtures.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and determine the relative ratios of the components in a mixture.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (O-H from the acid, C=O from both acid and ester, and C-O from the ester).

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving common experimental challenges.

Problem 1: Low or No Yield of Mono-ester
  • Possible Cause (Fischer Esterification): The reaction is an equilibrium that has not been effectively shifted towards the products.[1][12][13] The diacid starting material may have poor solubility in methanol at room temperature.[7]

  • Recommended Solution:

    • Increase Reaction Temperature: Refluxing the reaction mixture is standard practice to increase the reaction rate.[2] trans-1,4-Cyclohexanedicarboxylic acid is soluble in hot methanol.[7]

    • Use a Large Excess of Alcohol: To drive the equilibrium, use methanol as the solvent, creating a large molar excess.[1][13]

    • Ensure Sufficient Catalyst: Use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) in catalytic amounts (typically 1-5 mol%).[2]

  • Possible Cause (Partial Hydrolysis): The hydrolysis reaction was incomplete, or the product was lost during workup.

  • Recommended Solution:

    • Verify Stoichiometry: Ensure the correct molar equivalents of base (e.g., KOH) are used relative to the starting dimethyl ester.

    • Control Workup pH: During the acidification step, the pH must be carefully lowered to 1-2 to ensure complete precipitation of the mono-ester.[3][4] Use a calibrated pH meter and add the acid slowly while cooling the solution in an ice bath.

Problem 2: Excessive Formation of Di-ester Byproduct
  • Possible Cause (Fischer Esterification): The reaction conditions (time, temperature, catalyst concentration) are too harsh, pushing the equilibrium past the mono-ester to the more thermodynamically stable di-ester.

  • Recommended Solution:

    • Monitor Reaction Progress: Use TLC, GC, or HPLC to track the formation of the mono-ester and stop the reaction when its concentration is maximized, before significant di-ester formation occurs.

    • Employ Selective Catalysis: Switch from a homogeneous acid catalyst (like H₂SO₄) to a heterogeneous one. Strongly acidic ion-exchange resins have been shown to selectively catalyze the formation of mono-esters from symmetric dicarboxylic acids.[5][6]

    • Consider Continuous Extraction: A patented method describes achieving high yields (>90%) of mono-esters by continuously extracting the product from the aqueous reaction mixture with a nonpolar solvent as it forms, thereby preventing it from reacting further to form the di-ester.[8]

Problem 3: Significant Amount of Unreacted Diacid Remains
  • Possible Cause: In addition to the causes listed in Problem 1, the catalyst may have been deactivated by impurities.

  • Recommended Solution:

    • Increase Catalyst Load: If the reaction stalls, a small, additional charge of the acid catalyst may restart it.

    • Ensure Anhydrous Conditions (for Fischer): Water is a product of Fischer esterification; starting with wet reagents will inhibit the reaction. Use anhydrous methanol and a drying tube on your reaction setup.

Problem 4: Difficulty Separating the Mixture of Diacid, Mono-ester, and Di-ester
  • Possible Cause: The components have physical properties that can make simple purification methods like recrystallization challenging without first performing a bulk separation.

  • Recommended Solution: Acid-Base Extraction Workflow This separation relies on the differing acidic properties of the components. The di-ester is neutral, while the mono-ester and diacid are acidic.

    • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract Neutral Di-ester: Wash the organic solution with a mild aqueous base like sodium bicarbonate (NaHCO₃). The diacid and mono-ester will be deprotonated and move to the aqueous layer, while the neutral di-ester remains in the organic layer.

    • Isolate Di-ester: The organic layer can be dried and concentrated to recover the dimethyl ester byproduct.

    • Precipitate Acids: Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2 while cooling in an ice bath.[3][4] This will re-protonate and precipitate both the mono-ester and the diacid.

    • Separate Mono-ester and Diacid: The resulting solid mixture can often be separated by recrystallization. trans-1,4-Cyclohexanedicarboxylic acid is very poorly soluble in water, whereas the mono-ester has slightly higher solubility, which may allow for fractional crystallization.

Process Optimization & Detailed Protocols
Workflow Overview

The following diagram illustrates the two primary synthetic pathways and the critical decision points for purification and troubleshooting.

SynthesisWorkflow cluster_route1 Route 1: Fischer Esterification cluster_route2 Route 2: Partial Hydrolysis cluster_purification Purification & Analysis Diacid Diacid + MeOH (H+ catalyst) Crude1 Crude Mixture: Diacid, Mono-ester, Di-ester Diacid->Crude1 Reflux Extraction Acid-Base Extraction Crude1->Extraction Diester Di-ester + KOH/MeOH Crude2 Crude Mixture: Di-ester, Mono-ester, Diacid Diester->Crude2 Stir @ 20°C Crude2->Extraction Precipitation Acidify to pH 1-2 & Precipitate Extraction->Precipitation Aqueous Layer FinalProduct Pure Mono-ester Precipitation->FinalProduct Filter/Recrystallize Analysis QC Check (GC, HPLC, NMR) FinalProduct->Analysis

Caption: General workflow for synthesis and purification.

Protocol 1: Synthesis via Partial Hydrolysis of Dimethyl Ester

This protocol is adapted from a common literature procedure and offers high selectivity.[3][4]

  • Isomerization (Optional but Recommended): If your starting dimethyl 1,4-cyclohexanedicarboxylate has a low trans/cis ratio, it can be isomerized. Dissolve the diester (e.g., 0.5 mol) in methanol (e.g., 200 g) at 40°C. Add a catalyst like pyridine (e.g., 15 g) and stir for 2 hours to enrich the trans isomer.[3]

  • Hydrolysis: Cool the methanolic solution of the trans-enriched diester to room temperature (approx. 20°C). Add potassium hydroxide (KOH) in a stoichiometric amount relative to the ester groups you wish to hydrolyze (for mono-hydrolysis, this is 1 equivalent). Stir the reaction for approximately 3 hours at 20°C.[3][4]

  • Workup - Di-ester Removal: Add water (e.g., 200 g) and an immiscible organic solvent like toluene (e.g., 100 g) to the reaction mixture.[3][4] Transfer to a separatory funnel and shake. The unreacted, neutral dimethyl ester will partition into the toluene layer. Remove and discard the organic phase.

  • Acidification and Precipitation: Cool the remaining aqueous phase in an ice bath (0-5°C). Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is between 1 and 2. A white solid precipitate of the mono-ester should form.[3][4]

  • Isolation and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts. Dry the product under reduced pressure at 50°C to a constant weight.

Protocol 2: Optimized Fischer Esterification

This protocol incorporates best practices for maximizing mono-ester yield.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add trans-1,4-cyclohexanedicarboxylic acid (1.0 eq). Add a large excess of anhydrous methanol to act as both reactant and solvent (e.g., 20-50 eq).

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-3 mol%).

  • Reaction: Heat the mixture to reflux and maintain for a monitored period (e.g., 2-6 hours). Follow the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC to determine the point of maximum mono-ester concentration.

  • Quenching and Workup: Once the optimal point is reached, cool the reaction to room temperature. Neutralize the catalyst by carefully adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate. Be cautious of CO₂ evolution.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Follow the acid-base extraction workflow detailed in Troubleshooting Problem 4 to separate the desired mono-ester from unreacted diacid and the di-ester byproduct.

  • Final Isolation: The purified mono-ester can be isolated by removing the solvent under reduced pressure and, if necessary, further purified by recrystallization.

Data Summary for Separation Strategy

The effectiveness of the acid-base extraction purification is based on the distinct properties of the three main components in the crude mixture.

CompoundStructureAcidityExpected Behavior in Extraction
trans-1,4-Cyclohexanedicarboxylic AcidHOOC-(C₆H₁₀)-COOHDiacidicSoluble in aqueous base (e.g., NaHCO₃, NaOH)
This compoundMeOOC-(C₆H₁₀)-COOHMonoacidicSoluble in aqueous base (e.g., NaHCO₃, NaOH)
Dimethyl trans-1,4-cyclohexanedicarboxylateMeOOC-(C₆H₁₀)-COOMeNeutralInsoluble in aqueous base; remains in organic solvent
References
  • trans-1,4-Cyclohexanedicarboxylic acid, 95%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved January 6, 2026, from [Link]

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. (1981). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 6, 2026, from [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2023). Organic Chemistry Frontiers. Retrieved January 6, 2026, from [Link]

  • Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity. (2015). Organic & Biomolecular Chemistry. Retrieved January 6, 2026, from [Link]

  • Babler, J. H. (1982). Method of preparing monoesters (U.S. Patent No. 4,314,071). U.S.
  • Process for preparation of dicarboxylic acid monoesters. (2002). Google Patents.
  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. (2012). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Process for preparation of cyclohexanedicarboxylic acids. (1994). Google Patents.
  • Method for purifying trans-1,4-cyclohexanedicarboxylic acid. (2002). Google Patents.
  • A kind of method of catalyzing hydrolysis 1,4 cyclohexanedicarboxylic acid dimethyl ester. (2018). Google Patents.
  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

  • A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification... (2000). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • 1,4-Cyclohexanedicarboxylic acid, trans-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of 1,4-cyclohexane dicarboxylic acid dialkyl esters. (1969). Google Patents.
  • Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • 1,4-Cyclohexanedicarboxylic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. (2012). Green Chemistry. Retrieved January 6, 2026, from [Link]

  • Process for separation and purification of a dicarboxylic acid containing mixture. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 6, 2026, from [Link]

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controlling the cis/trans ratio during the synthesis of 1,4-cyclohexanedicarboxylic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the control of cis/trans stereochemistry during the synthesis of 1,4-cyclohexanedicarboxylic acid monomethyl ester. Our goal is to equip you with the scientific rationale and practical protocols necessary to achieve your desired isomer ratio with precision and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1,4-cyclohexanedicarboxylic acid (CHDA) and its esters, and what determines the initial cis/trans ratio?

The primary industrial route to 1,4-cyclohexanedicarboxylic acid involves the catalytic hydrogenation of terephthalic acid (TPA) or its dimethyl ester, dimethyl terephthalate (DMT).[1][2] The initial cis/trans ratio of the resulting cyclohexane ring is heavily influenced by the hydrogenation conditions, including the catalyst, temperature, and pressure.

  • Hydrogenation of Terephthalic Acid: This process directly yields the diacid, C₆H₄(CO₂H)₂ + 3 H₂ → C₆H₁₀(CO₂H)₂.[1] The stereochemical outcome can be a mixture of cis and trans isomers.

  • Hydrogenation of Dimethyl Terephthalate (DMT): This is a very common starting point. The hydrogenation yields dimethyl 1,4-cyclohexanedicarboxylate. Commercial sources of this diester often have a cis/trans ratio ranging from 3/7 to 5/5.[3]

The subsequent synthesis of the monomethyl ester typically starts from this diester mixture. Therefore, controlling the final isomer ratio of the monoester requires either a stereoselective initial hydrogenation or, more commonly, a post-synthesis isomerization step.

Q2: I need to synthesize the trans-1,4-cyclohexanedicarboxylic acid monomethyl ester. How can I maximize its yield?

The trans isomer is the thermodynamically more stable configuration.[4] You can exploit this by inducing isomerization of a cis/trans mixture to favor the trans product. The most effective strategy involves a two-step process starting from dimethyl 1,4-cyclohexanedicarboxylate:

  • Isomerization to the trans-Diester: A mixture of dimethyl 1,4-cyclohexanedicarboxylate isomers is heated in a solvent like methanol with a base catalyst. Pyridine is a commonly used catalyst for this purpose.[3] This process drives the equilibrium towards the more stable trans isomer, achieving ratios as high as 9/1 (trans/cis).[3] The mechanism involves the formation of an enolate intermediate at the carbon adjacent to a carbonyl group, which allows for the stereochemistry to equilibrate.

  • Selective Mono-hydrolysis: The resulting trans-rich diester solution is then carefully hydrolyzed using one equivalent of a strong base, such as potassium hydroxide (KOH), at a controlled, cool temperature (e.g., 20°C).[3] This selective reaction cleaves one of the methyl ester groups to form the potassium salt of the monoester, leaving the other intact. Subsequent acidification precipitates the desired this compound.[3]

Below is a workflow diagram illustrating this process.

G cluster_start Starting Material cluster_iso Isomerization Step cluster_hydro Hydrolysis & Purification cluster_end Final Product start Dimethyl 1,4-Cyclohexanedicarboxylate (cis/trans Mixture, e.g., 5/5) iso Isomerization Reaction start->iso  Pyridine, Methanol  40°C, 2h hydro Selective Mono-hydrolysis iso->hydro  KOH, Methanol  20°C, 3h acid Acidification & Precipitation hydro->acid  HCl (aq)  0-5°C end_product trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester (e.g., >90% trans) acid->end_product

Caption: Workflow for the synthesis of the trans monoester.

Q3: My experiment yielded a poor cis/trans ratio or low overall yield. What could have gone wrong?

This is a common issue that can usually be traced back to specific parameters in the isomerization or hydrolysis steps. Use the following guide and decision tree to troubleshoot your experiment.

Troubleshooting Guide: Key Parameters and Common Pitfalls

Parameter Potential Issue Scientific Rationale & Solution
Isomerization Temperature Too low: Incomplete isomerization. Too high: Potential side reactions.Isomerization is an equilibrium process. A temperature of ~40°C is often sufficient to reach a 9/1 trans/cis ratio within a few hours when using pyridine in methanol.[3] Ensure your reaction has reached this temperature and has been held for a sufficient duration.
Catalyst (Pyridine) Insufficient amount or poor quality.Pyridine acts as a base to facilitate the enolization required for isomerization. Ensure you are using the correct molar ratio of catalyst and that it is of appropriate purity.
Hydrolysis Temperature Too high: Non-selective hydrolysis (diacid formation) or continued isomerization.The mono-hydrolysis should be conducted at a lower temperature (~20°C) to maximize selectivity and prevent the equilibrium from shifting.[3] Higher temperatures can lead to the hydrolysis of both ester groups.
Base (KOH) Stoichiometry Too much: Leads to the formation of the diacid. Too little: Incomplete hydrolysis and low yield.Precisely one equivalent of base relative to the diester is required for selective mono-hydrolysis. Carefully calculate and measure the amount of KOH used.
Acidification pH Incorrect final pH during work-up.The monoester must be fully protonated to precipitate out of the aqueous solution. The pH should be adjusted to be strongly acidic (pH 1-2).[3]

Troubleshooting Decision Tree

G decision decision issue issue start Analyze Final Product (NMR, GC, or HPLC) decision1 Is the trans/cis ratio lower than expected? start->decision1 decision2 Is the overall yield low, with unreacted diester present? decision1->decision2 No issue1 Problem: Incomplete Isomerization Solutions: 1. Verify isomerization temp (e.g., 40°C). 2. Check catalyst amount/purity. 3. Increase reaction time. decision1->issue1 Yes decision3 Is the main impurity the diacid? decision2->decision3 No issue2 Problem: Incomplete Hydrolysis Solutions: 1. Verify KOH stoichiometry (1 equiv). 2. Check reaction time/temp for hydrolysis. 3. Ensure adequate mixing. decision2->issue2 Yes issue3 Problem: Over-hydrolysis Solutions: 1. Reduce hydrolysis temperature (e.g., 20°C). 2. Re-verify KOH stoichiometry. 3. Avoid prolonged reaction times. decision3->issue3 Yes

Caption: Troubleshooting guide for cis/trans ratio control.

Q4: What are the recommended analytical methods for accurately determining the cis/trans isomer ratio?

Accurate quantification of the isomer ratio is critical for process validation. Several robust analytical techniques are available, each with its own advantages.

Comparison of Analytical Techniques

Technique Principle & Application Advantages Considerations
NMR Spectroscopy Protons and carbons in the cis and trans isomers have distinct chemical shifts due to their different spatial environments. Integration of the corresponding peaks in ¹H NMR provides a direct molar ratio.Provides unambiguous structural information. Highly quantitative and requires no derivatization of the final product.Requires a high-field NMR spectrometer. Peak overlap can sometimes complicate analysis.
Gas Chromatography (GC) After conversion to a more volatile derivative (e.g., back to the dimethyl ester), the isomers can be separated based on their boiling points and interaction with the stationary phase.High resolution and sensitivity. Can also be used to assess purity.[3]Requires a derivatization step which adds time and potential for error.
HPLC The isomers are separated based on their differential partitioning between a stationary phase and a mobile phase.[5]Excellent for non-volatile compounds. No derivatization is needed. High precision and accuracy.[5]Method development may be required to find the optimal column and mobile phase.

For routine analysis, HPLC is often a preferred method due to its directness and high throughput. A validated method exists using a Newcrom BH column with a mobile phase of 10% acetonitrile and 90% water containing 0.1% H₂SO₄, with UV detection at 200nm.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound[3]

This protocol is adapted from established procedures for the synthesis of the trans isomer from a mixed diester starting material.

Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethyl 1,4-cyclohexanedicarboxylate (0.5 mol, 100.1 g, with a trans/cis ratio of ~5/5) in methanol (200 g).

  • Add pyridine (15 g) as the catalyst.

  • Heat the reaction mixture to 40°C and maintain this temperature with stirring for 2 hours. The mixture should now contain dimethyl 1,4-cyclohexanedicarboxylate with a trans/cis ratio of approximately 9/1.

Step 2: Selective Mono-hydrolysis

  • Cool the methanolic solution from Step 1 to room temperature (approx. 20°C).

  • In a separate beaker, dissolve potassium hydroxide (KOH) (0.5 mol, 28.05 g) in a minimal amount of water and add it to the reaction mixture. Note: The original source uses 150g of KOH for 0.5mol of diester, which appears to be a significant excess and may lead to diacid formation. The use of one equivalent is theoretically required for mono-hydrolysis.

  • Stir the reaction at 20°C for 3 hours to facilitate the selective hydrolysis of one ester group.

Step 3: Acidification and Product Isolation

  • To the reaction mixture, add water (200 g) and toluene (100 g). Stir and transfer to a separatory funnel.

  • Separate the layers and discard the organic (toluene) phase, which contains unreacted diester.

  • Cool the aqueous phase in an ice bath to 0-5°C.

  • Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is between 1 and 2. A white solid will precipitate.

  • Collect the white solid by vacuum filtration and wash it with cold water.

  • Dry the solid under reduced pressure at 50°C to yield the final product, this compound.

Protocol 2: HPLC Analysis of cis/trans Isomer Ratio[5]

This protocol provides a starting point for the quantitative analysis of the product mixture.

  • Column: Newcrom BH, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile / Water (10/90, v/v)

  • Buffer: 0.1% Sulfuric Acid (H₂SO₄) in the aqueous portion of the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 200 nm

  • Procedure:

    • Prepare a standard solution of your product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject 10 µL of the sample onto the HPLC system.

    • Identify the peaks corresponding to the cis and trans isomers (retention times will need to be determined with standards if available).

    • Calculate the ratio based on the integrated peak areas.

References

  • Vertex AI Search Result 1, Synthesis of this compound.
  • ResearchGate, New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Available from: [Link]

  • Google Patents, EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid.
  • SIELC Technologies, HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Available from: [Link]

  • ResearchGate, Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Available from: [Link]

  • MDPI, Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Available from: [Link]

  • Angewandte Chemie, Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. Available from: [Link]

  • Wikipedia, 1,4-Cyclohexanedicarboxylic acid. Available from: [Link]

  • ResearchGate, Thermodynamic analysis of catalytic hydrogenation of terephthalic acid to 1, 4-cyclohexane-dicarboxylic acid. Available from: [Link]

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Technical Support Center: Monoesterification of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective monoesterification of 1,4-cyclohexanedicarboxylic acid (1,4-CHDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Understanding the Core Reaction and Its Challenges

The monoesterification of a symmetrical dicarboxylic acid like 1,4-CHDA presents a unique challenge: how to selectively react only one of the two identical carboxylic acid groups. The primary application of this reaction is to generate a versatile intermediate where one carboxyl group is protected as an ester, leaving the other free for subsequent chemical transformations, a crucial step in the synthesis of pharmaceuticals and advanced polymers.

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the diacid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. While seemingly straightforward, the reaction is a delicate equilibrium, with the desired monoester, the diester byproduct, and the starting diacid all present in the reaction mixture.

Primary Reaction Pathway

dot graph "Reaction_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Desired reaction and competing equilibria.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction I should be concerned about?

A1: The most significant and unavoidable side reaction is the formation of the diester. Since the monoester product still contains a carboxylic acid group, it can undergo a second esterification under the reaction conditions to yield the dialkyl 1,4-cyclohexanedicarboxylate. Controlling the selectivity to favor the monoester over the diester is the central challenge of this synthesis.

Q2: How do reaction conditions affect the monoester-to-diester ratio?

A2: The product ratio is governed by a competition between kinetic and thermodynamic control.

  • Kinetic Control (Favors Monoester): At lower temperatures and shorter reaction times, the reaction is under kinetic control. The first esterification (diacid to monoester) is generally faster than the second (monoester to diester). Therefore, stopping the reaction at the right time can yield a higher proportion of the monoester.

  • Thermodynamic Control (Favors Diester): At higher temperatures and longer reaction times, the reaction reaches equilibrium, which is under thermodynamic control. The diester is often the most thermodynamically stable product, and given enough time and energy, the reaction mixture will eventually be dominated by the diester.

Q3: Can the cis/trans isomerism of 1,4-CHDA affect the reaction?

A3: Yes, the stereochemistry of the starting material can have an impact. The trans-isomer is generally more stable and is often the preferred starting material for achieving high purity in subsequent applications. While both isomers undergo esterification, they may have different reaction rates and solubilities. It's important to note that under harsh conditions (e.g., high temperatures), isomerization between the cis and trans forms can occur, potentially leading to a mixture of products.[1]

Q4: Are there other, less common, side reactions to be aware of?

A4: While diester formation is the main issue, other side reactions can occur, especially under suboptimal conditions:

  • Oligomerization/Polymerization: At high temperatures, intermolecular esterification between monoester molecules can lead to the formation of polyester oligomers. This is essentially a self-condensation reaction.[2][3]

  • Dehydration of Alcohol: If using a strong acid catalyst like sulfuric acid at high temperatures, the alcohol solvent can dehydrate to form an ether (e.g., methanol to dimethyl ether). This consumes the alcohol and can alter the reaction environment.[4]

  • Anhydride Formation: While more common for 1,2- or 1,3-dicarboxylic acids, intramolecular anhydride formation is not a significant concern for 1,4-CHDA due to the large ring size that would be required. However, intermolecular anhydride formation between two diacid molecules is a possibility, especially if a dehydrating agent is used.

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter in the lab, providing explanations and actionable solutions.

Problem 1: Low Yield of Monoester and High Amount of Unreacted Diacid
Symptom Probable Cause(s) Recommended Solution(s)
Reaction appears stalled; TLC or NMR shows mostly starting material.1. Insufficient Catalyst: The acid catalyst concentration is too low to effectively protonate the carbonyl and drive the reaction.Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Sulfuric acid or p-toluenesulfonic acid are common choices.[5]
2. Low Temperature: The reaction temperature is too low, resulting in very slow kinetics.Increase the reaction temperature. For methanol, refluxing (approx. 65 °C) is a common starting point.
3. Presence of Water: The reaction is reversible, and the presence of water in the starting materials or solvent will push the equilibrium back towards the diacid.[6]Use anhydrous alcohol and ensure the dicarboxylic acid is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it forms, especially when using solvents like toluene.
Problem 2: High Yield of Diester Byproduct
Symptom Probable Cause(s) Recommended Solution(s)
NMR or GC-MS analysis shows a significant peak corresponding to the diester.1. Thermodynamic Control: The reaction was run for too long or at too high a temperature, allowing the system to reach thermodynamic equilibrium, which favors the diester.[7][8]Reduce the reaction time and/or temperature. Monitor the reaction progress closely by TLC or NMR at regular intervals and quench the reaction once the optimal monoester concentration is reached.
2. Stoichiometry: The ratio of alcohol to diacid is too high. A large excess of alcohol will, by Le Châtelier's principle, drive the reaction towards the fully esterified product.[6]Reduce the amount of alcohol used. While alcohol is often used as the solvent, minimizing the excess can improve selectivity. A molar ratio of alcohol to diacid of around 8:1 has been shown to yield good results in some systems.
3. Inefficient Product Removal: In specialized setups, if the monoester is not removed from the reaction medium, it will inevitably convert to the diester.For advanced optimization, consider a continuous extraction setup where a nonpolar solvent selectively removes the less polar monoester from the aqueous/alcoholic reaction phase as it forms.[9]
Problem 3: Analytical Issues & Unexpected Observations
Symptom Probable Cause(s) Recommended Solution(s)
Complex NMR Spectrum: More than three major species (diacid, monoester, diester) are observed.1. Oligomerization: Broad humps in the baseline or multiple closely spaced peaks in the ester region may indicate the formation of oligomers.This is typically caused by excessive heat. Reduce the reaction temperature and ensure even heating.
2. Cis/Trans Isomers: If starting with a mix of isomers, or if isomerization occurred, you will see separate sets of peaks for the cis and trans versions of the diacid, monoester, and diester.Start with a pure isomer if possible. Analyze the starting material by NMR to confirm its isomeric purity.
Reaction Mixture Turns Brown/Dark: 1. Decomposition/Charring: Strong acid catalysts, particularly sulfuric acid, at high temperatures can cause decomposition of the organic materials.[10]Reduce the reaction temperature or switch to a milder catalyst like an acidic ion-exchange resin or acid-activated alumina.[11]
Troubleshooting Workflow

dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: A logical workflow for troubleshooting experiments.

Section 4: Experimental Protocols

Protocol 1: Optimized Mono-Monomethyl Esterification

This protocol is designed to favor kinetic control to maximize the yield of the monoester.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add trans-1,4-cyclohexanedicarboxylic acid (10.0 g, 58.1 mmol).

  • Reagents: Add 100 mL of anhydrous methanol. The diacid will have limited solubility.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.3 mL, ~5.6 mmol, ~0.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65-70 °C) with vigorous stirring.

  • Monitoring: After 2 hours, take a small aliquot, remove the solvent, and analyze by ¹H NMR to check the ratio of diacid, monoester, and diester. Continue refluxing and check every hour. The optimal time is typically between 3-5 hours.

  • Quenching: Once the desired ratio is achieved, cool the reaction to room temperature.

  • Work-up: Pour the mixture into 200 mL of cold deionized water. The product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture. Proceed to Protocol 2 for purification.

Protocol 2: Purification by Column Chromatography

Separating the highly polar diacid, the moderately polar monoester, and the less polar diester is readily achievable with silica gel chromatography.

  • Column Preparation: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 4:1 v/v) as the eluent.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

  • Elution:

    • Begin eluting with a hexane/ethyl acetate (4:1) mixture. The diester, being the least polar, will elute first.

    • Gradually increase the polarity of the eluent to hexane/ethyl acetate (1:1). The desired monoester will begin to elute.

    • Finally, a highly polar solvent system (e.g., ethyl acetate with 1% acetic acid) can be used to elute any remaining starting diacid.

  • Fraction Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing the monoester.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified monoester. A final recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) can be performed to achieve high purity.

¹H NMR Analytical Guide

The progress of the reaction can be effectively monitored by ¹H NMR spectroscopy. The key signals to observe are the methyl ester singlet and the protons on the cyclohexane ring. (Note: Chemical shifts are approximate and depend on the solvent, typically CDCl₃).

Compound Key ¹H NMR Signals (δ, ppm) Notes
trans-1,4-CHDA1.4-2.3 (m, 8H, ring CH₂), 2.5-2.7 (m, 2H, ring CH), 12.0 (br s, 2H, COOH)The carboxylic acid proton signal is broad and may be difficult to integrate accurately.
trans-Mono-methyl ester1.4-2.3 (m, 8H), 2.4-2.6 (m, 2H), 3.67 (s, 3H, OCH₃) , 12.0 (br s, 1H, COOH)Appearance of the sharp singlet at ~3.67 ppm is the clearest indicator of product formation.[10]
trans-Di-methyl ester1.4-2.2 (m, 8H), 2.4-2.5 (m, 2H), 3.66 (s, 6H, OCH₃) The methyl ester singlet integrates to 6 protons relative to the ring protons.

References

  • Ranucci, M., et al. (2016). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 18, 5533-5539. DOI: 10.1039/C6GC01900E. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • Huselton, J. P. (1982). U.S. Patent No. 4,314,071. U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2021). Polyesters. Retrieved from [Link]

  • Science Info. (2023). Synthesis of Polyester: Important Polymerization Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

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Technical Support Center: Selective Monohydrolysis of Dimethyl trans-1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the selective hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this specific transformation. Here, we move beyond simple protocols to address the underlying chemistry, troubleshoot common experimental hurdles, and provide a framework for achieving high-yield, high-purity synthesis of the monomethyl ester.

The selective saponification of a symmetric diester is a foundational reaction, yet it presents a classic chemoselectivity challenge: how to hydrolyze one ester group while leaving the other intact. Success hinges on a precise understanding of reaction kinetics, stoichiometry, and workup procedures. This document synthesizes field-proven insights and established literature to guide you through this process.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of monomethyl trans-1,4-cyclohexanedicarboxylate in a direct question-and-answer format.

Question 1: My yield of the monomethyl ester is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can typically be traced back to one of three areas: incomplete reaction, over-reaction leading to the diacid, or mechanical losses during workup.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting diester is still present after the expected reaction time, consider extending the duration in 30-minute increments. However, be cautious, as longer times increase the risk of diacid formation.[1]

  • Over-hydrolysis to Diacid: The most common cause of low yield is the further hydrolysis of the desired monoester to the trans-1,4-cyclohexanedicarboxylic acid.

    • Troubleshooting: This is a stoichiometric and temperature-sensitive issue.

      • Base Stoichiometry: Precisely measure your base (e.g., potassium hydroxide or sodium hydroxide). Do not use a large excess; start with 1.0 to 1.2 equivalents. A large excess of hydroxide will inevitably lead to the diacid.[2]

      • Temperature Control: Perform the reaction at a controlled temperature. A common and effective temperature is 20°C.[3][4] If diacid formation is still significant, lowering the temperature to 0-5°C can slow the second hydrolysis step more than the first, improving selectivity.[5][6]

  • Sub-optimal Workup: The desired product can be lost during extraction if the pH is not carefully controlled.

    • Troubleshooting: After the reaction, the product exists as a water-soluble carboxylate salt. A crucial step is the acidification to protonate the carboxylate, rendering the monoester less water-soluble for extraction.

      • pH Adjustment: Cool the reaction mixture in an ice bath and slowly add a strong acid like concentrated HCl until the pH is between 1 and 2.[3][4] This ensures full protonation of both the monoacid and any diacid byproduct.

      • Extraction: Extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times to ensure complete recovery from the aqueous phase.[7]

Question 2: I'm seeing a significant amount of the diacid byproduct in my crude product. How can I minimize its formation?

The formation of the diacid is a kinetic and stoichiometric problem. The rate of hydrolysis of the second ester group must be minimized relative to the first.

Strategies for Minimizing Diacid Formation:

  • Strict Stoichiometric Control: This is the most critical factor. Use no more than 1.2 equivalents of your hydroxide base. The reaction's driving force, the irreversible deprotonation of the carboxylic acid, means that any excess base is free to initiate the second hydrolysis.[8][9]

  • Solvent System: The choice of solvent can influence selectivity. A common system is methanol or a mixture of THF and water.[3][6] Protic solvents like methanol can participate in the reaction equilibrium, while co-solvents like THF can improve solubility. Some studies suggest that polar aprotic co-solvents like DMSO can increase the reaction rate and selectivity.[10]

  • Reaction Time and Temperature: As mentioned, lower temperatures (0-20°C) are preferable.[3][4] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the reaction from progressing to the diacid.

Experimental Workflow: Troubleshooting Low Yield

G start Low Yield of Monoester Observed check_purity Analyze Crude Product by LC-MS / NMR start->check_purity incomplete Incomplete Reaction? (High Diester Remaining) check_purity->incomplete Diester > 10% over_reaction Over-Reaction? (High Diacid Content) check_purity->over_reaction Diacid > 10% workup_issue Workup Issue Suspected check_purity->workup_issue Both low extend_time Action: Extend Reaction Time (Monitor Closely) incomplete->extend_time Yes increase_temp Action: Slightly Increase Temperature incomplete->increase_temp Yes reduce_base Action: Reduce Base to ~1.1 eq. over_reaction->reduce_base Yes lower_temp Action: Lower Temperature (e.g., to 0-5 °C) over_reaction->lower_temp Yes check_ph Action: Ensure pH is 1-2 before Extraction workup_issue->check_ph Yes multiple_extractions Action: Perform Multiple Organic Extractions workup_issue->multiple_extractions Yes end Improved Yield extend_time->end increase_temp->end reduce_base->end lower_temp->end check_ph->end multiple_extractions->end

Caption: Troubleshooting Decision Tree for Low Yield.

Question 3: I am having difficulty purifying the final product. How can I effectively separate the monoester from the starting material and the diacid?

Purification relies on exploiting the differences in the chemical properties of the three key components: the neutral diester, the mono-acid, and the di-acid.

Purification Protocol:

  • Initial Solvent Wash: After the reaction is quenched, add water and an organic solvent like toluene or diethyl ether.[3] The unreacted, neutral dimethyl trans-1,4-cyclohexanedicarboxylate will partition into the organic layer, while the deprotonated (salt form) monoester and diacid will remain in the aqueous layer. Separate the layers. This step removes the bulk of your starting material.

  • Acidification and Extraction: Cool the aqueous layer containing the carboxylate salts to 0-5°C.[3][4] Carefully acidify with concentrated HCl to a pH of 1-2. At this pH, both the monoester and the diacid are protonated and become less water-soluble.

  • Selective Precipitation/Extraction: The diacid is often significantly less soluble in the cold, acidic aqueous mixture than the monoester and may precipitate as a white solid, which can be removed by filtration. The monoester, which is more soluble, can then be extracted from the filtrate using a solvent like ethyl acetate or diethyl ether.

  • Column Chromatography: If a mixture of monoester and diacid is obtained after extraction, they can be separated by silica gel column chromatography. The less polar monoester will elute before the more polar diacid. A gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is often effective.

Frequently Asked Questions (FAQs)
  • Q: What is the mechanism for the base-catalyzed hydrolysis of the ester?

    • A: The reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism.[9] A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by a base (either methoxide or another hydroxide ion) to form a carboxylate salt.[11] This final acid-base step is irreversible and drives the reaction to completion.[8]

Base-Catalyzed Ester Hydrolysis Mechanism

G Ester Ester (RCOOR') Tetrahedral Tetrahedral Intermediate [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral Step 1: Nucleophilic Attack OH + OH⁻ CarboxylicAcid Carboxylic Acid (RCOOH) Tetrahedral->CarboxylicAcid Step 2: Elimination of Alkoxide Alkoxide + R'O⁻ Carboxylate Carboxylate Salt (RCOO⁻) CarboxylicAcid->Carboxylate Step 3: Deprotonation (Irreversible) Alcohol + R'OH

Caption: Mechanism of Saponification.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system like 1:1 ethyl acetate:hexanes. The starting diester will be the least polar spot (highest Rf), the product monoester will be intermediate, and the diacid will be the most polar (lowest Rf, often staying at the baseline). For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the monoester and diacid products.[12][13]

  • Q: What are the best analytical techniques to confirm the structure and purity of my final product?

    • A: A combination of techniques is recommended:

      • ¹H and ¹³C NMR: To confirm the structure. You should see a single methyl ester singlet in the ¹H NMR spectrum (~3.6-3.7 ppm) and the disappearance of one of the two equivalent methyl signals from the starting material.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product (186.21 g/mol ).[14]

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >98% is often achievable.[3][4]

      • Melting Point: The purified solid product should have a sharp melting point (literature: 126-130°C).

Validated Experimental Protocol

This protocol is synthesized from established literature procedures and provides a reliable starting point for the selective monohydrolysis.[3][4]

Materials & Reagents
ReagentM.W. ( g/mol )Amount (per 100g Diester)MolesEquivalents
Dimethyl trans-1,4-cyclohexanedicarboxylate200.23100.1 g0.51.0
Potassium Hydroxide (KOH)56.1130.8 g0.551.1
Methanol32.04200 g (approx. 250 mL)--
Concentrated Hydrochloric Acid (HCl)36.46As needed--
Toluene92.14100 g (approx. 115 mL)--
Water (Deionized)18.02200 g (200 mL)--
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 100.1 g (0.5 mol) of dimethyl trans-1,4-cyclohexanedicarboxylate in 200 g of methanol.

  • Reaction Initiation: Cool the solution to room temperature (approx. 20°C). In a separate flask, prepare a solution of 30.8 g (0.55 mol) of potassium hydroxide in a minimal amount of water and add it to the methanolic solution of the diester.

  • Reaction: Stir the mixture vigorously at 20°C for 3 hours. Monitor the reaction progress by TLC (50% ethyl acetate in hexanes).

  • Initial Workup: Add 200 g of water and 100 g of toluene to the reaction mixture. Stir and transfer to a separatory funnel. Remove the organic (toluene) phase, which contains any unreacted starting material.

  • Acidification: Cool the remaining aqueous phase in an ice-water bath to 0-5°C. Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is between 1 and 2 (check with pH paper). A white precipitate should form.

  • Isolation: Filter the cold suspension through a Büchner funnel to collect the white solid product.

  • Drying: Dry the solid under reduced pressure at 50°C to a constant weight.

  • Characterization: Analyze the final product for purity and structure confirmation using GC, NMR, and MS. A typical yield is around 70-75% with a purity of >98%.[3][4]

Experimental Workflow Diagram

G A 1. Dissolve Diester in Methanol B 2. Add KOH Solution at 20°C A->B C 3. Stir for 3 hours (Monitor by TLC) B->C D 4. Add Water & Toluene Separate Organic Layer C->D E 5. Cool Aqueous Layer (0-5°C) Acidify to pH 1-2 with HCl D->E F 6. Filter Precipitated Solid E->F G 7. Dry Under Vacuum at 50°C F->G H 8. Characterize Product (NMR, GC, MS) G->H

Caption: Step-by-step experimental workflow.

References
  • Vertex AI Search. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis.
  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Available from: [Link]

  • MDPI. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Available from: [Link]

  • Vertex AI Search. This compound | 15177-67-0.
  • Science Discussions. Mechanisms of Ester hydrolysis. Available from: [Link]

  • MDPI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Available from: [Link]

  • ATSDR. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. Available from: [Link]

  • Reddit. Hydrolysis product troubleshooting. Available from: [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

  • CORE. Highly efficient and practical selective monohydrolysis reactions of symmetric diesters. Available from: [Link]

  • ScienceDirect. Practical selective monohydrolysis of bulky symmetric diesters. Available from: [Link]

  • Texas Tech University. SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Available from: [Link]

  • Organic Chemistry Portal. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Available from: [Link]

  • ACS Publications. Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. Available from: [Link]

  • Morressier. Practical selective monohydrolysis of bulky symmetric diesters. Available from: [Link]

  • OperaChem. Saponification-Typical procedures. Available from: [Link]

  • University of Toronto. HYDROLYSIS. Available from: [Link]

  • ResearchGate. Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Available from: [Link]

  • Royal Society of Chemistry. The reactivity of phosphate esters. Diester hydrolysis. Available from: [Link]

  • YouTube. mechanism of ester hydrolysis. Available from: [Link]

  • Google Patents. Method for purifying 1, 4-cyclohexanedimethanol composition.
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  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]

  • ResearchGate. THE KINETICS OF THE ALKALINE HYDROLYSES OF DIMETHYL TEREPHTHALATE AND THE TRANS ISOMER OF DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE IN DIOXANE–WATER MIXTURES. Available from: [Link]

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  • Google Patents. Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate.
  • Google Patents. Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from.
  • Google Patents. Method for producing mixture comprising cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate.
  • Google Patents. Method for preparing dialkyl 1,4-cyclohexanedicarboxylate.
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Technical Support Center: Ensuring the Thermal Stability of Polyesters Containing Trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with polyesters synthesized using trans-1,4-cyclohexanedicarboxylic acid monomethyl ester. This guide is designed to provide you with in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the challenges of preventing thermal degradation in your experiments. Our focus is on not just what to do, but why you're doing it, grounding our advice in established principles of polymer chemistry.

Introduction: The Challenge of Thermal Stability

Polyesters incorporating the rigid, cycloaliphatic structure of trans-1,4-cyclohexanedicarboxylic acid (CHDA) are known for their excellent thermal stability and mechanical properties. However, the use of its monomethyl ester derivative in synthesis, while offering certain processing advantages, can introduce unique challenges to maintaining thermal integrity. Incomplete reaction can leave residual methyl ester end groups, which may act as initiation sites for thermal degradation, leading to discoloration, loss of molecular weight, and compromised material performance. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that arise when working with these specialized polyesters.

Q1: Why is my polyester turning yellow/brown during melt processing?

A1: Discoloration, such as yellowing, is a primary indicator of thermal-oxidative degradation.[1] At elevated processing temperatures, polymer chains can break and form free radicals. In the presence of oxygen, these radicals initiate a cascade of degradation reactions that produce colored byproducts called chromophores.[1] For polyesters containing residual methyl ester groups, these sites may be particularly susceptible to initial cleavage.

Q2: What is the primary mechanism of thermal degradation in these polyesters?

A2: The thermal degradation of polyesters is a complex process that can proceed through several pathways.[2] A common mechanism is the random scission of the ester linkages in the polymer backbone.[3] For aliphatic polyesters, this often occurs via a cyclic mechanism, especially if a β-hydrogen is available.[3] The presence of the cyclohexane ring in your polymer backbone generally imparts good thermal stability.[4] However, any unreacted methyl ester end groups could introduce an alternative degradation pathway.

Q3: Can the trans isomer of the cyclohexanedicarboxylic acid moiety convert to the cis isomer at high temperatures?

A3: Yes, cis/trans isomerization of the 1,4-cyclohexanedicarboxylate unit is possible at the high temperatures required for polycondensation.[5][6] This can affect the polymer's crystallinity, melting point, and mechanical properties. While not a direct form of degradation in terms of chain cleavage, this change in microstructure can impact the material's performance. The presence of carboxylic acid end groups can catalyze this isomerization.[5]

Q4: How do I know if residual methyl ester groups are present in my final polymer?

A4: The most effective way to determine the presence of residual methyl ester groups is through spectroscopic analysis. High-resolution Proton Nuclear Magnetic Resonance (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) spectroscopy can identify the specific signals corresponding to the methyl ester protons and carbons. Fourier-Transform Infrared (FTIR) spectroscopy may also show a characteristic carbonyl stretch for the methyl ester that is distinct from the polymer backbone ester group.

Q5: What are the key differences between primary and secondary antioxidants, and do I need both?

A5: Primary antioxidants, such as hindered phenols, are radical scavengers that interrupt the degradation chain reaction.[7] Secondary antioxidants, like phosphites, decompose hydroperoxides, which are precursors to further radical formation.[7] For robust protection, especially during high-temperature processing, a synergistic blend of both primary and secondary antioxidants is often recommended. The primary antioxidant provides long-term thermal stability, while the secondary antioxidant offers processing stability and helps prevent discoloration.

Troubleshooting Guide: From Synthesis to Processing

This section provides a structured approach to diagnosing and resolving common issues related to the thermal degradation of your polyester.

Issue 1: Unexpectedly Low Molecular Weight or Brittle Polymer
Potential Cause Diagnostic Approach Recommended Solution
Incomplete Polycondensation - Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw). A low Mn and broad polydispersity index (PDI) suggest incomplete reaction. - NMR/FTIR Spectroscopy: Check for the presence of unreacted monomer or oligomers.- Optimize Reaction Conditions: Increase reaction time and/or temperature during the polycondensation step to drive the reaction to completion. Ensure a high vacuum is applied to effectively remove methanol byproduct.[7]
Chain Scission During Processing - GPC Analysis: Compare the molecular weight of the polymer before and after processing. A significant decrease indicates degradation.- Lower Processing Temperature: If possible, reduce the melt processing temperature. - Add a Stabilizer Package: Incorporate a blend of primary and secondary antioxidants to protect the polymer during processing.
Hydrolytic Degradation - Karl Fischer Titration: Measure the water content of your polymer before processing. High moisture content can lead to hydrolysis at elevated temperatures.- Thorough Drying: Dry the polymer pellets or powder in a vacuum oven below the glass transition temperature (Tg) until the moisture content is below 50 ppm before melt processing.
Issue 2: Polymer Discoloration (Yellowing/Browning)
Potential Cause Diagnostic Approach Recommended Solution
Thermo-oxidative Degradation - Visual Inspection: Yellowing that intensifies with processing time or temperature is a strong indicator. - UV-Vis Spectroscopy: Quantify the yellowness index (YI).[1]- Inert Atmosphere: Process the polymer under a nitrogen or argon blanket to minimize contact with oxygen. - Antioxidant Addition: Use a synergistic blend of primary (hindered phenol) and secondary (phosphite) antioxidants. Phosphites are particularly effective at improving color stability.
Catalyst Residue - Inductively Coupled Plasma (ICP) Spectroscopy: Analyze the polymer for residual metal from the polymerization catalyst. Certain metals can promote thermo-oxidative degradation.- Catalyst Quenching: After polymerization, add a catalyst deactivator or quencher, such as a phosphorus-based compound. - Choose a Less Oxidizing Catalyst: Consider using tin-based catalysts over titanium-based ones, as they are often associated with better color stability.[1]
Impure Monomer - Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the this compound for impurities that could be susceptible to thermal degradation.- Monomer Purification: Purify the monomer through recrystallization or distillation before use.

Experimental Protocols

Protocol 1: Two-Step Melt Polycondensation

This protocol outlines a general procedure for synthesizing polyesters from this compound and a diol (e.g., 1,4-butanediol).

  • Esterification/Transesterification:

    • Charge the reactor with this compound, a slight excess of the diol (e.g., 1.2-1.5 molar equivalents), and a suitable catalyst (e.g., titanium(IV) butoxide at 200-500 ppm).

    • Heat the mixture to 150-220 °C under a nitrogen atmosphere.[7]

    • Continuously remove the methanol byproduct as it forms, monitoring the reaction progress by the amount of distillate collected.

  • Polycondensation:

    • Gradually increase the temperature to 250-280 °C.

    • Slowly apply a high vacuum (<1 Torr) to facilitate the removal of excess diol and further drive the polymerization.[7]

    • Monitor the reaction by measuring the torque of the stirrer, which correlates with the melt viscosity and molecular weight of the polymer.

    • Once the desired viscosity is reached, extrude the polymer from the reactor under nitrogen pressure and pelletize.

Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for evaluating the thermal stability of your polyester.

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan (alumina or platinum).

  • Instrument Setup:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

  • Analysis:

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a final temperature above the expected decomposition point (e.g., 600 °C).[7]

    • Record the sample weight as a function of temperature.

  • Data Interpretation:

    • Determine the onset of decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (T5%).[6] A higher T5% indicates greater thermal stability.

    • Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

Visualizing Degradation and Prevention

The following diagrams illustrate the key concepts discussed in this guide.

General Polyester Thermal Degradation Pathway

G A Polyester Chain C Initiation: Chain Scission A->C Heat B High Temperature (Processing/Service) D Polymer Radicals (P•) C->D F Peroxy Radicals (POO•) D->F + O2 E Oxygen (O2) G Propagation: Abstraction of H from another chain F->G G->D Forms new P• H Hydroperoxides (POOH) G->H I Decomposition of Hydroperoxides H->I J Alkoxy (PO•) and Hydroxyl (•OH) Radicals I->J K Further Degradation: - Chain Scission - Crosslinking - Discoloration J->K

Caption: A simplified schematic of the thermo-oxidative degradation cascade in polyesters.

Intervention Points for Stabilizers

G cluster_degradation Degradation Pathway cluster_stabilizers Stabilizer Action D Polymer Radicals (P•) H Hydroperoxides (POOH) D->H Propagation S1 Primary Antioxidant (e.g., Hindered Phenol) S1->D Scavenges Radicals S2 Secondary Antioxidant (e.g., Phosphite) S2->H Decomposes Hydroperoxides into stable products

Sources

catalyst selection and optimization for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth solutions and troubleshooting advice for common challenges encountered during this selective esterification. The guide is structured in a question-and-answer format to directly address practical issues in the lab.

Part 1: Catalyst Selection and Core Concepts

This section addresses the fundamental choice of catalyst, which is critical for achieving high selectivity and yield.

Q1: What are the main catalytic strategies for synthesizing the monomethyl ester of trans-1,4-cyclohexanedicarboxylic acid?

There are two primary approaches for this synthesis:

  • Direct Selective Mono-esterification: This involves reacting the dicarboxylic acid with methanol in the presence of a catalyst that favors the esterification of only one of the two carboxyl groups. Achieving high selectivity is the main challenge, as the second esterification to the diester is often a competing reaction.

  • Diester Formation followed by Selective Mono-hydrolysis: An alternative route involves first synthesizing the dimethyl trans-1,4-cyclohexanedicarboxylate and then performing a controlled hydrolysis of one of the ester groups to yield the desired monoester[1][2].

This guide will focus on the direct selective mono-esterification approach, as it is often more atom-economical.

Q2: Should I use a homogeneous or heterogeneous catalyst for this reaction? What are the trade-offs?

The choice between a homogeneous and heterogeneous catalyst depends on your experimental priorities, such as reaction scale, desired ease of product purification, and catalyst reusability.[3][4]

Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH)

  • Mechanism: These catalysts, typically strong acids, operate in the same phase as the reactants[4]. The reaction follows the classic Fischer esterification mechanism, where the acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol[5][6][7].

  • Advantages: They generally exhibit high activity, leading to faster reaction rates at lower temperatures, and the reaction mechanism is well-understood[3][8][9].

  • Disadvantages: Catalyst separation from the product mixture is difficult and often requires neutralization and aqueous workup, which can complicate purification and generate waste[3][8]. Achieving high monoester selectivity can be challenging due to the catalyst's non-discriminatory action on both carboxyl groups.

Heterogeneous Catalysts (e.g., Alumina, Ion-Exchange Resins)

  • Mechanism: These are solid catalysts that function in a different phase from the liquid reactants[4]. Their selectivity often stems from surface interactions. For example, with alumina, it is proposed that the dicarboxylic acid is adsorbed onto the catalyst surface through one of its carboxyl groups, leaving the other group free to be esterified.

  • Advantages: The primary benefit is the straightforward separation of the catalyst from the reaction mixture by simple filtration, which allows for easy product workup and catalyst recycling[3][10]. They can offer superior selectivity for mono-esterification[11][12].

  • Disadvantages: They may require higher reaction temperatures or longer reaction times compared to homogeneous catalysts[3]. Mass transfer limitations can sometimes be an issue, affecting the reaction rate[3][9].

Part 2: Troubleshooting and Optimization FAQs

This section provides answers to specific problems you might encounter during your experiments.

Q3: My reaction yield is low, but the starting material is consumed. What is the likely cause?

Low isolated yield with consumption of starting material often points to the formation of byproducts or issues with the reaction equilibrium.

  • Problem: Equilibrium Limitation. The Fischer esterification is a reversible reaction that produces water as a byproduct[5][6]. If water is not removed, the reaction will reach equilibrium and may not proceed to completion.

    • Solution: Use a large excess of methanol to push the equilibrium towards the product side. Alternatively, employ methods for water removal, such as a Dean-Stark apparatus or the use of dehydrating agents, although this can complicate the setup. For heterogeneous catalysts, some systems show good performance even without active water removal[10].

  • Problem: Formation of Diester. The most common byproduct is the dimethyl ester. If your goal is the monoester, formation of the diester directly reduces your theoretical maximum yield.

    • Solution: Refer to Q4 for strategies to improve monoester selectivity.

Q4: How can I improve the selectivity for the monoester and avoid forming the dimethyl ester?

This is the central challenge of this synthesis. Several parameters can be optimized:

  • Choice of Catalyst: This is the most critical factor. Heterogeneous catalysts are often superior for this purpose.

    • Alumina (Al₂O₃): Bifunctional alumina catalysts have shown excellent selectivity for the monomethyl esterification of dicarboxylic acids. The proposed mechanism involves the adsorption of one carboxyl group onto the alumina surface, leaving the other accessible for reaction[11][13].

    • Ion-Exchange Resins: Strongly acidic ion-exchange resins (e.g., Amberlyst) have also been used successfully. The high selectivity is attributed to the fact that the rate of esterification of the dicarboxylic acid is much higher than that of the resulting monoester within the resin's microenvironment[12].

  • Stoichiometry: Carefully control the molar ratio of methanol to the diacid. While a large excess of methanol is needed to drive the reaction forward, an extremely large excess might favor diester formation after prolonged reaction times. Start with a moderate excess (e.g., 10-50 equivalents) and optimize based on results[14].

  • Reaction Time and Temperature: Monitor the reaction progress over time using an appropriate analytical method (see Q7). Stop the reaction when the concentration of the monoester is at its maximum, before it is significantly converted to the diester. Lowering the reaction temperature can sometimes improve selectivity at the cost of a longer reaction time.

  • Specialized Reagents: For long-chain dicarboxylic acids, a method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been developed. LiCl is proposed to coordinate with one carboxylic acid group, effectively shielding it and allowing the other to be selectively esterified[15]. This highlights the potential of additive-based strategies.

Q5: My starting material is a mix of cis and trans isomers. How does this affect the reaction and how can I favor the trans product?

The stereochemistry of the cyclohexane ring is crucial. The trans isomer is often the desired product in pharmaceutical applications.

  • Impact on Reactivity: The equatorial carboxyl group in the trans isomer is generally more sterically accessible for esterification than the axial carboxyl group that can exist in the cis isomer's conformational equilibrium. This can lead to different reaction rates for the two isomers[16].

  • Isomerization: The cis/trans isomers can interconvert, especially at elevated temperatures or in the presence of certain catalysts. The thermodynamically controlled equilibrium for dimethyl 1,4-cyclohexanedicarboxylate is reported to be approximately 66% trans isomer[17].

  • Achieving High Trans Purity:

    • Start with Pure Trans Diacid: The most straightforward approach is to use a starting material that is already highly enriched in the trans isomer. Purification of the diacid can be achieved by methods such as recrystallization[18][19].

    • Isomerization during Synthesis: Some reaction conditions can promote isomerization to the thermodynamic equilibrium. For example, heating with sulfonic acids can drive the mixture towards the ~66% trans equilibrium[17]. If a higher trans ratio is needed, a final purification step is essential.

Q6: What are the best practices for purifying the final this compound?

Purification aims to remove unreacted diacid, the diester byproduct, and any remaining catalyst or solvents.

  • Catalyst Removal: If a heterogeneous catalyst was used, simply filter it off. If a homogeneous acid catalyst was used, neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) and perform an aqueous extraction.

  • Extraction: After neutralization, the monoester, diester, and unreacted diacid will have different solubilities.

    • The unreacted diacid can be extracted into a basic aqueous layer as its dicarboxylate salt.

    • The monoester (as a carboxylate salt) may also have some aqueous solubility.

    • The diester will remain in the organic phase.

  • Acidification and Isolation: After separating the aqueous layer containing the monoester salt, carefully re-acidify it with an acid like HCl to a pH of 1-2. This will protonate the carboxylate, causing the monoester product to precipitate out of the solution as it is less water-soluble than the diacid[1][2].

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent to remove residual impurities.

Q7: Which analytical techniques should I use to monitor the reaction and check the final product's purity?

Monitoring the reaction is key to optimizing for the monoester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction. By taking aliquots over time, you can quantify the relative amounts of the starting diacid, the monoester, and the diester. Derivatization (e.g., silylation or esterification of the remaining acid group) is often required to make the components volatile enough for GC analysis[20].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can directly analyze the reaction mixture without derivatization, making it a very convenient method for tracking the disappearance of the starting material and the appearance of the mono- and di-ester products[20][21].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and assessing its purity. The methyl ester group will give a characteristic singlet peak around 3.7 ppm in the ¹H NMR spectrum. Integration of this peak against the cyclohexane ring protons can help confirm the mono-ester structure.

Part 3: Data and Protocols
Catalyst Performance Comparison (Illustrative)

The following table summarizes typical performance characteristics for different catalyst types in selective mono-esterification reactions. Actual results will vary based on specific conditions.

Catalyst TypeExample CatalystTypical TemperatureKey AdvantagesKey DisadvantagesSelectivity for Monoester
Homogeneous Acid H₂SO₄, p-TsOH50 - 80 °CHigh activity, fast reactionDifficult to separate, potential for low selectivityModerate to Low
Heterogeneous Acid Alumina (neutral/basic)25 - 60 °CExcellent selectivity, easy separation, reusableCan be slower than homogeneous catalystsVery High[11]
Ion-Exchange Resin Amberlyst-1580 - 110 °CGood selectivity, easy separation, reusableMay require higher temperaturesHigh[12]
Experimental Protocol: Selective Monomethylation using a Heterogeneous Alumina Catalyst

This protocol is a representative procedure based on literature reports for using alumina as a selective heterogeneous catalyst[14].

Materials:

  • trans-1,4-Cyclohexanedicarboxylic acid

  • Methanol (MeOH), anhydrous

  • Neutral or basic alumina (Al₂O₃), activated by heating at >200°C under vacuum before use

  • Decane (as internal standard for GC analysis, optional)

  • Ethyl acetate and Sodium Bicarbonate solution (for workup)

  • Hydrochloric acid (for acidification)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add trans-1,4-cyclohexanedicarboxylic acid (e.g., 5 mmol).

  • Add activated alumina (e.g., 250 mg).

  • Add methanol (e.g., 10 mL, ~50 equivalents).

  • If using GC for monitoring, add a known amount of decane as an internal standard.

  • Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40-60 °C) for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots, filtering the catalyst, and analyzing the filtrate by LC-MS or GC-MS.

  • Once the optimal conversion to the monoester is achieved, filter the alumina catalyst from the reaction mixture. The catalyst can be washed with fresh methanol, dried, and reactivated for reuse.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted diacid.

  • Combine the aqueous washes and carefully acidify with concentrated HCl to pH 1-2 while cooling in an ice bath.

  • The desired monomethyl ester product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Confirm the structure and purity using NMR and MS.

Part 4: Visual Workflows
Catalyst Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate catalyst system.

CatalystSelection start Define Project Goals: Scale, Purity, Reusability q_separation Is easy catalyst separation and recycling critical? start->q_separation hetero Pursue Heterogeneous Catalysis q_separation->hetero  Yes homo Consider Homogeneous Catalysis q_separation->homo  No / Lab Scale hetero_options Evaluate Heterogeneous Options hetero->hetero_options homo_options Evaluate Homogeneous Options homo->homo_options alumina Alumina: + High Selectivity + Mild Conditions - Requires Activation hetero_options->alumina For highest selectivity at mild temp resin Ion-Exchange Resin: + High Selectivity + Commercially Available - May need higher temp. hetero_options->resin For robust, packed-bed or large scale use h2so4 H₂SO₄ / p-TsOH: + High Activity / Fast + Low Cost - Poor Selectivity - Difficult Workup homo_options->h2so4 When speed is prioritized over selectivity/workup

Caption: Catalyst selection decision workflow.

Troubleshooting Flowchart: Low Monoester Yield

Use this flowchart to diagnose and resolve issues related to poor reaction outcomes.

Troubleshooting start Problem: Low Yield of Monomethyl Ester q_conversion Is starting diacid being consumed? start->q_conversion low_conv Issue: Low Conversion q_conversion->low_conv No high_conv Issue: Poor Selectivity q_conversion->high_conv Yes sol_catalyst Check Catalyst: - Is it active/activated? - Increase catalyst loading. low_conv->sol_catalyst sol_conditions Adjust Conditions: - Increase temperature. - Increase reaction time. - Ensure excess methanol. low_conv->sol_conditions q_diester Is diester the major byproduct? high_conv->q_diester sol_diester Optimize for Monoester: - Stop reaction earlier. - Lower temperature. - Switch to selective catalyst (e.g., Alumina, Ion Resin). q_diester->sol_diester Yes sol_other Investigate Other Side Reactions: - Check for isomerisation issues. - Analyze byproducts by MS. q_diester->sol_other No

Caption: Troubleshooting guide for low monoester yield.

References
  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Zhang, Z., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. [Link]

  • Google Patents. (n.d.). JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid.
  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. [Link]

  • University of Toronto. (n.d.). Homogeneous vs Heterogeneous Catalysts. [Link]

  • Mosali, R., & Bobbili, S. (2011). Homogenous Catalyst and Effects on Multifeedstock Processing. Biodiesel Magazine. [Link]

  • Ogawa, H., et al. (1981). Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. ResearchGate. [Link]

  • ResearchGate. (2017). Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. [Link]

  • Santacroce, V., et al. (2016). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Osaka University. [Link]

  • Chen, Y., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry. [Link]

  • Santacroce, V., et al. (2016). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. [Link]

  • van Pinxteren, M., et al. (2011). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. PubMed. [Link]

  • Santacroce, V., et al. (2016). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. The Royal Society of Chemistry. [Link]

  • SciSpace. (n.d.). Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil. [Link]

  • Snavely, K., et al. (2013). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. NIH. [Link]

  • Google Patents. (n.d.). US20020019056A1 - Method of analyzing dicarboxylic acids.
  • Kricheldorf, H. R., & Schwarz, G. (1989). New polymer syntheses, 17. Cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid in crystalline, liquid-crystalline and amorphous polyesters. ResearchGate. [Link]

  • Hojo, K., et al. (1981). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2018). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. [Link]

  • Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • ResearchGate. (2018). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. [Link]

  • Das, A. (n.d.). CYCLIC STEREOCHEMISTRY. [Link]

Sources

Technical Support Center: Scale-Up Production of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and production managers navigating the complexities of scaling the synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. Moving from a bench-scale success to a pilot or production-scale process introduces challenges that are often non-linear and counterintuitive. The core issues typically revolve around reaction selectivity, stereochemical control, and thermomechanical stresses that are negligible in a round-bottom flask but become process-defining in a multi-liter reactor.

This guide is structured as a direct, question-and-answer resource to address the most pressing issues encountered in the field. We will delve into the causality behind common problems and provide robust, field-proven protocols to ensure your scale-up is both efficient and successful.

Troubleshooting Guide: From Theory to Reactor

This section addresses specific, acute problems you may encounter during the scale-up process.

Q1: My yield of the target monomethyl ester is significantly lower on a larger scale compared to my lab results. The primary byproducts are unreacted dimethyl ester and the diacid. What is happening?

A1: This is the most common scale-up challenge for this synthesis, which typically involves the selective mono-hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. The root cause is almost always a combination of inefficient mixing and poor temperature control, which become magnified at scale.

Causality Explained:

  • Mass Transfer Limitations: In a large reactor, the introduction of the hydrolysis reagent (e.g., potassium hydroxide in methanol) is not instantaneous throughout the vessel.[1][2] This creates localized areas of high reagent concentration, leading to the rapid, non-selective hydrolysis of both ester groups to form the dicarboxylic acid. Conversely, areas with low reagent concentration result in unreacted starting material.

  • Heat Transfer Inefficiency: Ester hydrolysis is an exothermic reaction. A large reactor has a much smaller surface-area-to-volume ratio than a lab flask, making it significantly harder to dissipate heat.[2] The resulting temperature increase accelerates the reaction rate, often uncontrollably, which further compromises selectivity. The second hydrolysis step (monoester to diacid) is often more sensitive to temperature increases than the first (diester to monoester).

Troubleshooting Protocol & Recommendations:

  • Controlled Reagent Addition: Switch from bulk addition to a slow, subsurface drip addition of the hydroxide solution. The rate should be tied directly to the reactor's ability to dissipate heat, keeping the internal temperature within a narrow, predetermined range (e.g., 20-25°C).[3]

  • Improve Agitation: Ensure the reactor is equipped with appropriate baffles and an agitator design (e.g., pitched-blade turbine) that promotes top-to-bottom mixing and prevents stratification of reactants.

  • Real-time Monitoring: Implement in-process controls (IPCs) using HPLC or GC to track the relative concentrations of the diester, monoester, and diacid. This allows you to quench the reaction precisely when the concentration of the monoester is maximized, rather than relying on a fixed reaction time from the lab scale.

.

Q2: The final product has a high cis-isomer content, but my starting material was pure trans-dimethyl-1,4-cyclohexanedicarboxylate. Why is isomerization occurring and how can I prevent it?

A2: Isomerization of the 1,4-cyclohexane ring is a known issue, often catalyzed by the basic conditions used for hydrolysis. The thermodynamically controlled equilibrium for the diester is approximately 66% trans-isomer.[4] While the trans isomer is generally more stable due to its di-equatorial conformation, the energy barrier for isomerization can be overcome under process conditions.

Causality Explained:

The mechanism for base-catalyzed isomerization involves the formation of an enolate intermediate at the carbon alpha to the carbonyl group. Protonation of this planar enolate can occur from either face, leading to a mixture of cis and trans isomers. Prolonged exposure to strong base or elevated temperatures will drive the product mixture towards the thermodynamic equilibrium, eroding the stereochemical purity of your starting material.[5]

Preventative & Corrective Actions:

  • Minimize Reaction Time & Temperature: As discussed in Q1, tight control over reaction conditions is paramount. Lower temperatures and shorter reaction times (verified by IPCs) will minimize the opportunity for isomerization.

  • Use a Weaker Base or Alternative Method: If isomerization persists, consider alternative synthetic routes that avoid harsh basic conditions. For instance, enzymatic hydrolysis can offer exquisite selectivity with no isomerization, though this may require significant process development.

  • Isomerize the Starting Material: A practical approach is to start with a less expensive mixed-isomer of the dimethyl ester and perform an isomerization step before hydrolysis. Refluxing the mixed-isomer dimethyl ester in methanol with a catalytic amount of sodium methoxide or pyridine can enrich the trans isomer content to over 90% prior to the main reaction.[3][5]

Protocol: Pre-Hydrolysis Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate

ParameterRecommendationRationale
Starting Material Dimethyl 1,4-cyclohexanedicarboxylate (any cis/trans ratio)Enriches the thermodynamically favored trans isomer.
Solvent Anhydrous MethanolServes as both solvent and reactant in equilibrium.
Catalyst Sodium Methoxide (NaOMe) or PyridineEffective base catalysts for epimerization.[3][5]
Temperature 25-40°CMild conditions sufficient for isomerization without significant side reactions.[3][5]
Reaction Time 2-4 hoursMonitor by GC until the trans/cis ratio stabilizes (typically >9:1).[3]
Q3: During workup, I'm struggling with product isolation. Adjusting the pH causes an emulsion or an oily precipitate instead of a clean, crystalline solid. How can I improve the purification process at scale?

A3: This is a classic purification problem when your product stream contains three components with very similar structures but different acidities: a neutral diester, a weakly acidic monoester, and a di-acid. The physical properties of this mixture can make crystallization difficult.

Causality Explained:

The monoester acts as a surfactant, bridging the solubility between the organic-soluble diester and the water-soluble di-carboxylate salt. Furthermore, the presence of these impurities disrupts the crystal lattice formation of the desired monoester, often leading to oiling out or the formation of a low-melting eutectic mixture.

A Scalable Purification Workflow:

The key is to use pH adjustments to sequentially separate the components based on their acidity.

  • Initial Toluene Wash: After the reaction is quenched, add water and toluene (or another suitable organic solvent). The unreacted dimethyl ester will partition into the organic phase, which can be separated and removed.[3]

  • Selective Precipitation: Carefully adjust the aqueous phase to a pH of ~4-5 using concentrated HCl. This pH is acidic enough to protonate the monoester (pKa ~4.5), causing it to precipitate, while the diacid (first pKa ~3.5) remains largely in its salt form and stays dissolved.

  • Isolation and Washing: Filter the precipitated solid monoester. Wash the filter cake thoroughly with cold deionized water to remove any entrained diacid salts.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.[3]

G cluster_reaction Reaction Mixture (Post-Quench) cluster_extraction Step 1: Extraction cluster_acidification Step 2: Selective Precipitation cluster_isolation Step 3: Isolation cluster_products Separated Components RM Aqueous Methanolic Solution (Diester, Monoester Salt, Diacid Salt) EXT Add Toluene & Water, Separate Layers RM->EXT Process Start ACID Adjust Aqueous Phase to pH 4-5 with HCl EXT->ACID Aqueous Phase IMP1 Diester in Toluene (Recycle) EXT->IMP1 Organic Phase FILT Vacuum Filtration ACID->FILT Precipitate Forms IMP2 Diacid in Filtrate (Waste/Rework) ACID->IMP2 Aqueous Filtrate PROD Pure Monoester (Solid) FILT->PROD Solid Cake

Caption: Scalable pH-based purification workflow.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to define in the lab before attempting a pilot-scale run?

A: Before scaling, you must have a thorough understanding of three key areas:

  • Reaction Kinetics: You need more than just an endpoint. Profile the reaction over time at the intended temperature, measuring the concentration of starting material, product, and key byproducts. This data is essential for building a process model and determining the optimal reaction time.

  • Thermal Hazards: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction. This is non-negotiable for scale-up, as it dictates the required cooling capacity of the pilot reactor and the maximum safe addition rate of reagents.[2]

  • Impurity Profile: Identify and quantify all impurities above 0.1%. Understand their origin (e.g., side reactions, contaminants in starting materials) and their fate during workup and purification. This is critical for developing a robust purification strategy and meeting final product specifications.

Q: My process involves hydrogenation of dimethyl terephthalate to get the dimethyl 1,4-cyclohexanedicarboxylate starting material. What are the scale-up considerations for this step?

A: The catalytic hydrogenation of dimethyl terephthalate (DMT) is a common route.[6][7] At scale, the key challenges are:

  • Catalyst Handling & Activity: The choice of catalyst (e.g., Ru/Al₂O₃, Palladium) is critical.[7] At scale, you must consider catalyst filtration (or using a fixed-bed reactor), potential for catalyst poisoning, and reusability to manage costs.

  • Hydrogen Safety: Handling hydrogen under pressure at large scales requires specialized equipment and strict safety protocols to mitigate explosion hazards.

  • Mass Transfer (Gas-Liquid-Solid): The reaction rate is often limited by the transfer of hydrogen from the gas phase to the catalyst surface. Efficient agitation and sparging are necessary to maximize the gas-liquid interfacial area.

  • Solvent Choice: The reaction is often run using the product itself (dimethyl 1,4-cyclohexanedicarboxylate) as the solvent to improve DMT solubility and simplify downstream processing.[6]

G SM Dimethyl Terephthalate (DMT) REACT Pressurized Hydrogenation Reactor SM->REACT SOLV Solvent (e.g., Product Recycle) SOLV->REACT CAT Catalyst (e.g., Ru/Al2O3) CAT->REACT H2 Hydrogen (H2) (High Pressure) H2->REACT FILT Catalyst Filtration REACT->FILT Reaction Slurry PROD Dimethyl 1,4-Cyclohexane- dicarboxylate (Crude) FILT->PROD Filtrate RECYCLE Recycled Catalyst FILT->RECYCLE Solid

Caption: General workflow for DMT hydrogenation at scale.

Q: What analytical techniques are indispensable for this process?

A: A multi-faceted analytical approach is crucial for both process control and quality assurance.

  • Gas Chromatography (GC): Excellent for monitoring the isomerization of the dimethyl ester starting material and for quantifying the volatile components (methanol, diester).

  • High-Performance Liquid Chromatography (HPLC): The workhorse for monitoring the hydrolysis reaction. It can simultaneously quantify the diester, monoester, and diacid, providing a complete picture of the reaction progress and the purity of the final product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation and for definitively determining the cis/trans isomer ratio in both the starting materials and the final product.

  • Karl Fischer Titration: Essential for measuring the water content in solvents and the final product, as excess water can be detrimental to stability and subsequent reactions.

References

  • Production of Dicarboxylic Compounds from Renewable Sources 2014-158. (2015). Lawrence Berkeley National Laboratory.
  • Kuang, Y., Qin, T., Wang, J., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.Nature Communications.
  • Jiang, C., Kuang, Y., Guo, P., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.RSC Publishing.
  • Kricheldorf, H. R., & Schwarz, G. (2009). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters.ResearchGate.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI.
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  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. (n.d.). Royal Society of Chemistry.
  • Lau, V. W.-h., et al. (2018). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers.Green Chemistry.
  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. (n.d.). Royal Society of Chemistry.
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  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (n.d.). ResearchGate.
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  • Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.Synthetic Communications.
  • Esterification scale-up = problems?! (2013). Sciencemadness.org.
  • Process for the preparation of carboxylic acid methyl esters. (n.d.). Google Patents.
  • Method for purifying trans-1,4-cyclohexanedicarboxylic acid. (n.d.). Google Patents.
  • A kind of method of catalyzing hydrolysis 1,4 cyclohexanedicarboxylic acid dimethyl ester. (n.d.). Google Patents.
  • A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification... (2000). ResearchGate.
  • Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate. (n.d.). Google Patents.
  • Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and... (n.d.). Google Patents.
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Validation & Comparative

A Senior Application Scientist's Guide: Comparing Polyesters from Alicyclic and Aromatic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the field of polymer science, particularly for applications in drug development, packaging, and advanced materials, the choice of monomer is a foundational decision that dictates the final characteristics of a polyester. This guide provides a detailed technical comparison between polyesters synthesized from two distinct dicarboxylic acids: the alicyclic trans-1,4-cyclohexanedicarboxylic acid (CHDA) and the aromatic terephthalic acid (TPA) . We will explore how their fundamental structural differences translate into divergent performance profiles, supported by experimental data and protocols.

The Decisive Factor: Monomer Architecture

The core distinction between these two classes of polyesters originates from the geometry of their diacid monomers. This structural variance directly influences chain packing, intermolecular forces, and conformational flexibility.

  • Terephthalic Acid (TPA): As an aromatic dicarboxylic acid, TPA is characterized by a rigid, planar benzene ring. This planarity promotes efficient chain packing and strong intermolecular π-π stacking. The resulting polyester backbone, exemplified by the ubiquitous poly(ethylene terephthalate) or PET, is inherently rigid. This leads to materials with high mechanical strength, high melting points, and excellent thermal stability.[1][2][3]

  • trans-1,4-Cyclohexanedicarboxylic Acid (CHDA): In contrast, CHDA is an alicyclic monomer. Its cyclohexane ring adopts a non-planar "chair" conformation. The trans configuration, where the carboxylic acid groups are on opposite sides of the ring, lends a degree of linearity, but the inherent three-dimensionality of the ring disrupts the orderly, close packing seen in aromatic polyesters.[4] This disruption results in polymers with lower crystallinity, increased flexibility, and often, enhanced solubility in common organic solvents.[4][5]

Caption: Core structural differences between TPA and CHDA monomers.

Comparative Performance Data

The architectural differences between TPA and CHDA manifest in a range of macroscopic properties. The following table summarizes these key performance characteristics.

PropertyPolyesters from Terephthalic Acid (e.g., PET)Polyesters from trans-1,4-CHDA (e.g., PCCD¹)Scientific Rationale
Thermal Properties High Melting Point (Tₘ ~250-260°C)[6] High Glass Transition (T₉ ~70-80°C)[7]Lower Melting Point (Variable, often <220°C) Higher Glass Transition possible (T₉ ~60-90°C)[7][8]The rigid aromatic rings and high crystallinity of TPA-based polyesters require significant thermal energy to melt.[2][3] The bulky, non-planar CHDA ring hinders crystallization but can restrict chain mobility, sometimes leading to a comparable or higher T₉.[4]
Mechanical Strength High Tensile Strength, High Modulus, Rigid[9][10]Lower Tensile Strength, More Flexible, Good Impact Resistance[4][11]Strong intermolecular forces and a rigid backbone in TPA polyesters create a stiff and strong material.[1] The flexible alicyclic CHDA units allow for more chain movement, resulting in a less rigid but tougher polymer.[11]
Biodegradability Very Low / Non-Biodegradable[1][10]Potentially Biodegradable[12]The high crystallinity and hydrophobicity of aromatic polyesters protect the ester linkages from hydrolysis. The amorphous nature of many CHDA-based polyesters increases the accessibility of these linkages to water and microbial enzymes.[1]
UV Resistance Prone to yellowing without stabilizersGenerally higher photo-oxidative stabilityThe phenyl ring in TPA readily absorbs UV light, which can lead to degradation. The absence of this chromophore in CHDA improves weatherability.[4]
Solubility Limited to harsh solvents (e.g., phenols, trifluoroacetic acid)Soluble in a wider range of common organic solvents (e.g., MEK, THF)[5]The lower crystallinity and weaker intermolecular forces of CHDA-based polymers make it easier for solvent molecules to penetrate and dissolve the polymer chains.

¹PCCD: Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate)

Experimental Protocols: Synthesis and Characterization

To ensure a valid comparison, standardized methodologies for synthesis and analysis are critical.

Synthesis: Two-Stage Melt Polycondensation

This is a robust and widely used method for producing high molecular weight polyesters. The use of a monomethyl ester like trans-1,4-CHDA monomethyl ester involves a transesterification first step, while using a diacid like TPA involves direct esterification.

G cluster_setup Stage 1: Esterification / Transesterification cluster_poly Stage 2: Polycondensation cluster_final Product Recovery A Charge Reactor: - Diacid/Diester - Diol (e.g., 1,4-CHDM) - Catalyst (e.g., Ti(OBu)₄) B Heat under N₂ (180-220°C) A->B C Remove Byproduct (H₂O or CH₃OH) B->C D Increase Temp (250-280°C) Apply High Vacuum C->D E Remove Excess Diol D->E F Monitor Viscosity Increase E->F G Extrude Molten Polymer F->G H Cool and Pelletize G->H

Caption: Standard experimental workflow for polyester synthesis.

Step-by-Step Methodology:

  • Reactor Charging: A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser is charged with the dicarboxylic acid or its methyl ester (TPA or CHDA derivative) and a diol (e.g., 1,4-cyclohexanedimethanol, CHDM) in a 1:1.2 molar ratio. A transesterification catalyst, such as titanium(IV) butoxide, is added.

  • First Stage (Trans/Esterification): The mixture is heated to 180–220°C under a slow stream of nitrogen. Water (from TPA) or methanol (from a methyl ester) is distilled off. This stage is complete when ~95% of the theoretical amount of byproduct has been collected.

  • Second Stage (Polycondensation): The temperature is gradually increased to 250–280°C, and a high vacuum (<1 Torr) is applied. This facilitates the removal of the excess diol and drives the reaction toward high molecular weight polymer.

  • Completion and Recovery: The reaction is monitored by measuring the torque on the stirrer, which correlates with the melt viscosity and thus the polymer's molecular weight. Once the target viscosity is reached, the molten polymer is extruded under nitrogen pressure, cooled in a water bath, and pelletized.

Trustworthiness: This protocol is self-validating. The yield of the byproduct (water or methanol) in the first stage confirms the extent of esterification. In the second stage, the increase in motor torque provides a reliable, real-time indicator of successful polymerization to a high molecular weight.

Thermal Characterization: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (T₉), melting temperature (Tₘ), and percent crystallinity (%X_c).

  • Protocol:

    • A 5-10 mg sample of the polyester is hermetically sealed in an aluminum pan.

    • The sample is heated at a rate of 10°C/min to a temperature well above its melting point (e.g., 300°C) to erase its prior thermal history.

    • The sample is then quench-cooled at a rapid rate (e.g., 100°C/min) to a temperature below its T₉ (e.g., 0°C).

    • A second heating scan is performed at 10°C/min. The T₉ is determined from the step change in the baseline, and the Tₘ is the peak of the endotherm.

    • The percent crystallinity is calculated using the formula: %X_c = (ΔH_m / ΔH_m^0) * 100, where ΔH_m is the measured heat of fusion and ΔH_m^0 is the theoretical heat of fusion for a 100% crystalline sample.

Authoritative Grounding & Field Insights

The selection between TPA and CHDA is a strategic choice driven by the end-use application.

  • When to Use Terephthalic Acid: For applications demanding high strength, stiffness, and thermal resistance, TPA is the monomer of choice. Its derivatives, like PET and PBT, are workhorses in beverage bottling, textile fibers, and automotive components where mechanical integrity under stress and temperature is paramount.[3][13] The rigidity imparted by the benzene ring is the key enabler for these high-performance characteristics.

  • When to Use trans-1,4-CHDA: CHDA is employed when flexibility, clarity, and improved weatherability are required. Polyesters containing CHDA are often used as modifiers to increase the toughness of other polyesters.[11] They are also valuable in coatings due to their excellent UV resistance and in specialty packaging films where the combination of clarity and impact strength is beneficial.[4] For biomedical applications, the alicyclic structure is often explored for creating biodegradable polymers with tunable degradation rates.[12]

References

  • Park, S., et al. (2018). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. ResearchGate. [Link]

  • Guidotti, G., et al. (2024). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. University of Bologna. [Link]

  • Siracusa, V., et al. (2024). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability. [Link]

  • Chemistry For Everyone. (2024). What Are The Key Differences Between Aromatic And Aliphatic Polyester Homopolymers? YouTube. [Link]

  • Opeida, I., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. [Link]

  • Gamerith, S., et al. (2022). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. [Link]

  • Kricheldorf, H. R., & Jensen, K. K. (1990). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. ResearchGate. [Link]

  • Lohmeijer, B. (2013). Comparison of the melting point of a typical aliphatic (a) and a typical aromatic polyester (b) and its monomers. ResearchGate. [Link]

  • Rakotomalala, M., Wagner, S., & Döring, M. (2010). Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins. MDPI. [Link]

  • Shablygin, M. V., et al. (2020). Thermotropic Copolyesters Based on Polyethylene Terephthalate and 4-Hydroxybenzoic Acid for High Modulus Fibers. Scientific.net. [Link]

  • Prospector, U. L. (2016). Understanding Polyesters. UL Prospector. [Link]

  • Google Patents. (2005). Process for preparing poly (1, 4-cyclohexanedicarboxylic acid 1, 4-cyclohexylenedimethylene)
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  • Weaver, J. D., et al. (2003). Performance of CHDA in polyester polyols for weatherable 2K polyurethane coatings. ResearchGate. [Link]

  • Leibfarth, F. A., et al. (2022). Aliphatic–Aromatic Copolyesters with Waste-Sourceable Multiple Chain-Length Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]

  • Witt, U., et al. (2001). Study on biodegradable aromatic/aliphatic copolyesters. SciELO. [Link]

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  • Liffland, S., & Hillmyer, M. A. (2022). Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. National Institutes of Health. [Link]

  • Chen, L., et al. (2003). The properties of polyesters as a function of difunctional acids. ResearchGate. [Link]

  • Goldfarb, I. J., & McGuchan, R. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. [Link]

  • Wang, B., et al. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. ResearchGate. [Link]

  • Righetti, M. C., et al. (2021). The 3-Phase Structure of Polyesters (PBT, PET) after Isothermal and Non-Isothermal Crystallization. MDPI. [Link]

  • Lotti, N., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. [Link]

  • Park, S., et al. (2023). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. MDPI. [Link]

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A Comparative Guide to the Reactivity of trans-1,4-Cyclohexanedicarboxylic Acid Monoesters: Methyl vs. Ethyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, particularly in the development of polymers and pharmaceuticals, trans-1,4-cyclohexanedicarboxylic acid serves as a foundational building block. Its rigid, non-planar structure imparts unique conformational properties to larger molecules. Often, synthetic strategies require the use of its monoester derivatives to control reactivity and achieve selective transformations. This guide provides an in-depth comparison of two common derivatives: the monomethyl ester and the monoethyl ester.

The choice between a methyl and an ethyl ester is often perceived as a minor decision. However, as this guide will demonstrate, the subtle differences in steric and electronic properties between these two groups can have significant implications for reaction kinetics, yields, and overall synthetic efficiency. Understanding these differences is crucial for designing robust and reproducible synthetic protocols. This guide will explore the causal mechanisms behind their differential reactivity in key chemical transformations, supported by established chemical principles and detailed experimental protocols.

Molecular Properties: A Tale of Two Esters

The fundamental difference between the monomethyl and monoethyl esters of trans-1,4-cyclohexanedicarboxylic acid lies in the size of the alkyl group attached to the ester oxygen. This seemingly small variation—a single methylene unit—introduces tangible differences in steric hindrance around the reactive carbonyl center.

PropertyMonomethyl EsterMonoethyl Ester
Chemical Formula C₉H₁₄O₄C₁₀H₁₆O₄
Molecular Weight 186.21 g/mol 200.23 g/mol
CAS Number 15177-67-03613-71-8
Appearance White to off-white solidNot readily available, expected to be a solid or high-boiling liquid

The ethyl group, being larger than the methyl group, presents a greater steric shield to the electrophilic carbonyl carbon. This increased steric bulk is the primary determinant of the reactivity differences observed in nucleophilic acyl substitution reactions, which are central to the chemistry of esters.

Comparative Reactivity Analysis

The reactivity of the ester functional group is predominantly characterized by its susceptibility to nucleophilic attack. The following sections compare the expected performance of the monomethyl and monoethyl esters in several common and synthetically important reactions.

Saponification (Base-Catalyzed Hydrolysis)

Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). This reaction is a cornerstone of ester chemistry and serves as an excellent model for comparing reactivity.

Mechanism & Expected Reactivity Difference: The reaction proceeds via a nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the alkoxide as a leaving group to form the carboxylic acid, which is immediately deprotonated by the base to yield the carboxylate salt.

Due to the smaller size of the methyl group, the carbonyl carbon of the monomethyl ester is more accessible to the incoming hydroxide nucleophile. Consequently, the monomethyl ester is expected to undergo saponification at a faster rate than the monoethyl ester . This trend is well-established in ester hydrolysis, where increased steric hindrance around the carbonyl group slows the reaction.

Experimental Protocol: Saponification

  • Dissolution: Dissolve 1.0 equivalent of the monoester (either methyl or ethyl) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add 1.5 equivalents of 1M aqueous lithium hydroxide (LiOH) solution to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the starting material is consumed, acidify the reaction mixture to a pH of ~2 using 1M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the trans-1,4-cyclohexanedicarboxylic acid.

Workflow for Saponification.
Amidation

The conversion of esters to amides is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules. This reaction involves the nucleophilic attack of an amine on the ester carbonyl.

Mechanism & Expected Reactivity Difference: Similar to saponification, the rate of amidation is highly dependent on the steric accessibility of the carbonyl carbon. Amines are generally good nucleophiles, but their effectiveness can be hampered by steric hindrance at the reaction center. The reaction between a fatty acid methyl ester and diethanolamine is a well-studied example of this process.

The less-hindered nature of the monomethyl ester allows for a more facile approach of the amine nucleophile. Therefore, the monomethyl ester will typically react faster with a given amine compared to the monoethyl ester under identical conditions. This difference in reaction rate can be critical in complex syntheses where prolonged reaction times or harsh conditions could lead to side reactions or degradation of sensitive functional groups.

Experimental Protocol: Amidation

  • Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of the monoester (methyl or ethyl), 1.2 equivalents of benzylamine, and a catalytic amount (0.1 equivalents) of sodium cyanide in methanol.

  • Reaction Conditions: Heat the mixture to reflux. Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography.

Workflow for Amidation.
Reduction to an Alcohol

Esters can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a staple in multi-step synthesis for converting carboxylic acid derivatives into alcohols.

Mechanism & Expected Reactivity Difference: The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. This forms a tetrahedral intermediate which then expels the alkoxide leaving group to generate an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form the primary alcohol.

While LiAlH₄ is a very powerful and reactive reagent, steric hindrance can still play a role in the initial hydride attack. The more accessible carbonyl of the monomethyl ester is expected to react slightly faster than the monoethyl ester . However, given the high reactivity of LiAlH₄, this difference in rate may be less pronounced compared to reactions with less powerful nucleophiles like hydroxide or amines. The choice between the two esters in a reduction reaction is therefore less critical in terms of rate but may be influenced by other factors such as starting material availability.

Experimental Protocol: Reduction with LiAlH₄

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), add a suspension of 1.5 equivalents of LiAlH₄ in anhydrous diethyl ether or THF.

  • Addition of Ester: Cool the suspension to 0 °C. Add a solution of 1.0 equivalent of the monoester (methyl or ethyl) in anhydrous ether dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching (Fieser work-up): Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filtration and Extraction: Stir the resulting granular precipitate for 15 minutes, then filter it off and wash thoroughly with ether. The filtrate contains the product.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding hydroxymethyl-cyclohexanecarboxylic acid.

Workflow for LiAlH₄ Reduction.
Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, a reaction that can be catalyzed by either acid or base. This process is often used in the production of polyesters and biodiesel.

Mechanism & Expected Reactivity Difference: In base-catalyzed transesterification, an alkoxide acts as the nucleophile, attacking the ester carbonyl. For acid-catalyzed transesterification, the carbonyl oxygen is first protonated to increase its electrophilicity before the alcohol attacks. In both cases, the reaction is an equilibrium process.

The relative reactivity follows the established trend. The monomethyl ester will undergo transesterification more readily than the monoethyl ester due to reduced steric hindrance. In biodiesel production, it has been observed that reactions with methanol to produce methyl esters achieve higher yields more quickly than reactions with ethanol. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess, often as the solvent.

Summary and Recommendations

The choice between the monomethyl and monoethyl ester of trans-1,4-cyclohexanedicarboxylic acid is dictated by the specific requirements of the synthetic step. The underlying principle governing their reactivity is steric hindrance.

Reaction TypeExpected Relative RateRationale
Saponification Methyl Ester > Ethyl EsterLess steric hindrance allows for faster nucleophilic attack by OH⁻.
Amidation Methyl Ester > Ethyl EsterThe smaller methyl group provides easier access for the amine nucleophile.
Reduction (LiAlH₄) Methyl Ester ≥ Ethyl EsterThe high reactivity of LiAlH₄ minimizes the rate difference, but the methyl ester is still slightly favored.
Transesterification Methyl Ester > Ethyl EsterReduced steric hindrance at the carbonyl carbon facilitates the exchange of the alkoxy group.

Recommendations for Researchers:

  • For Maximizing Reaction Rates: In reactions where kinetics are a concern, such as in the synthesis of complex molecules with sensitive functional groups, the monomethyl ester is the superior choice . Its lower steric profile ensures faster and often cleaner conversions in nucleophilic acyl substitution reactions.

  • When Reactivity is Not a Limiting Factor: If the subsequent reaction is not sterically demanding or if harsh conditions are tolerable, the choice between the methyl and ethyl ester can be based on other factors like cost, availability, or the physical properties of the intermediates.

  • For Transesterification Applications: If the goal is to introduce a different, more complex alcohol moiety, starting with the monomethyl ester is advantageous as it is a more reactive electrophile, facilitating the exchange.

References

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A Comparative Guide to Polymers for Advanced Drug Delivery: Trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester vs. Adipic Acid Monoesters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a polymer backbone is a critical decision that profoundly influences the performance and therapeutic efficacy of a drug delivery system. The architecture of the monomer units dictates the physicochemical properties of the resulting polymer, such as its degradation rate, mechanical strength, and interaction with encapsulated therapeutics. This guide provides an in-depth technical comparison of polymers derived from two distinct ester monomers: the cycloaliphatic trans-1,4-cyclohexanedicarboxylic acid monomethyl ester and the linear aliphatic adipic acid monoester.

The core structural difference—a rigid cyclohexane ring versus a flexible six-carbon chain—imparts unique and divergent characteristics to the corresponding polymers. This guide will elucidate these differences through a discussion of their synthesis, a comparative analysis of their performance attributes supported by experimental data, and detailed protocols for their synthesis and characterization.

The Structural Dichotomy: Rigidity vs. Flexibility

The fundamental distinction between polymers derived from trans-1,4-cyclohexanedicarboxylic acid (CHDA) and adipic acid lies in the geometry of the diacid monomer. The trans-1,4-CHDA introduces a rigid, non-planar cyclohexane ring into the polymer backbone. This rigidity restricts chain mobility, leading to polymers with higher glass transition temperatures (Tg) and thermal stability compared to their linear aliphatic counterparts.[1] In contrast, adipic acid provides a flexible, linear aliphatic segment, which allows for greater conformational freedom of the polymer chains. This typically results in polymers with lower melting points and glass transition temperatures.[2]

This structural variance is the primary determinant of the performance differences detailed in this guide.

Comparative Performance Analysis

The choice between a CHDA-based and an adipic acid-based polymer will hinge on the specific requirements of the drug delivery application, be it controlled release, mechanical integrity for an implant, or a specific degradation profile.

Thermal and Mechanical Properties

Polymers incorporating the rigid 1,4-cyclohexanedicarboxylate moiety generally exhibit superior thermal stability and mechanical strength. The inclusion of the cycloaliphatic ring can preserve hardness and increase the glass transition temperature (Tg) when compared to linear aliphatic diacids like adipic acid.[1] This makes CHDA-based polymers suitable for applications requiring structural integrity, such as implantable devices.

Polyesters derived from adipic acid, being more flexible, generally possess lower tensile strength and modulus. While pure adipic acid-based polyesters may have poor mechanical properties, they can be valuable as plasticizers to reduce the brittleness of other polymers.

Table 1: Comparative Thermal and Mechanical Properties

PropertyPolymers from trans-1,4-Cyclohexanedicarboxylic AcidPolymers from Adipic AcidRationale for Difference
Glass Transition Temp. (Tg) HigherLowerThe rigid cyclohexane ring restricts chain mobility, requiring more energy for the transition from a glassy to a rubbery state.[1]
Melting Point (Tm) Generally HigherLowerThe ordered packing of the rigid CHDA units can lead to higher crystallinity and thus a higher melting point.[3]
Tensile Strength HigherLowerThe rigid backbone of CHDA-based polymers contributes to greater resistance to deformation under tensile stress.[1]
Flexibility LowerHigherThe linear, flexible aliphatic chain of adipic acid allows for greater polymer chain movement and bending.[2][4]
Biodegradation and Drug Release Kinetics

The degradation of polyesters and polyanhydrides is a critical factor in controlled drug delivery. The rate of degradation is influenced by several factors, including crystallinity, hydrophilicity, and the presence of hydrolyzable linkages.

Polymers derived from trans-1,4-CHDA can exhibit slower degradation rates, particularly in highly crystalline forms.[5][6] The conformation of the CHDA isomer (cis vs. trans) significantly impacts crystallinity and, consequently, the degradation profile.[5][6] However, the introduction of cycloaliphatic rings can, in some copolymers, increase the rate of biodegradation by reducing crystallinity.[7] The surface hydrophilicity of polyesters containing cyclohexane rings has been shown to be a predominant factor in enzymatic hydrolysis.[8]

Adipic acid-based polyesters, being aliphatic, are generally susceptible to enzymatic and hydrolytic degradation. The flexibility of the polymer backbone can facilitate water penetration and enzymatic attack, leading to faster degradation and drug release. The degradation of adipic acid polyesters can be influenced by the surrounding environment, with enzymatic activity in biological fluids significantly accelerating the process.

Copolymerization offers a powerful strategy to tune degradation rates. For instance, incorporating adipic acid into a poly(CHDA) backbone can accelerate degradation by increasing the flexibility of the polymer chain.[5][6]

Experimental Design and Protocols

To empower researchers in their comparative studies, this section provides detailed, self-validating experimental protocols for the synthesis and characterization of these two classes of polymers.

Experimental Workflow: A Comparative Synthesis and Characterization

The following diagram illustrates a typical workflow for a comparative study of polymers derived from this compound and adipic acid monoester.

G cluster_0 Monomer Preparation cluster_1 Polymer Synthesis (Melt Polycondensation) cluster_2 Polymer Characterization cluster_3 Performance Evaluation M1 trans-1,4-CHDA Monomethyl Ester P1 Polymerization of CHDA derivative M1->P1 M2 Adipic Acid Monoester P2 Polymerization of Adipic Acid derivative M2->P2 C1 FTIR Spectroscopy P1->C1 C2 GPC (Molecular Weight) P1->C2 C3 DSC (Thermal Transitions) P1->C3 C4 TGA (Thermal Stability) P1->C4 C5 Tensile Testing P1->C5 E1 In Vitro Degradation Study P1->E1 E2 Drug Release Profiling P1->E2 P2->C1 P2->C2 P2->C3 P2->C4 P2->C5 P2->E1 P2->E2

Caption: Comparative workflow for synthesis and evaluation.

Protocol 1: Polyester Synthesis via Melt Polycondensation

This protocol details a generalized method for synthesizing polyesters from either this compound or adipic acid monoester with a diol, such as 1,4-butanediol.

Materials:

  • This compound OR Adipic acid monoester

  • 1,4-Butanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas supply

  • Glass reactor with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure it is clean and dry. Equip it with a mechanical stirrer, a nitrogen inlet, and a condenser to remove the methanol byproduct.

  • Charging Reactants: Charge the reactor with equimolar amounts of the chosen monoester and the diol.

  • Catalyst Addition: Add the catalyst, typically around 200-400 ppm relative to the polymer weight.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • First Stage (Esterification): Heat the reaction mixture to 150-180°C under a nitrogen atmosphere. The methanol byproduct will begin to distill off. Continue this stage until the majority of the methanol has been collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-240°C while slowly reducing the pressure (applying a vacuum) to facilitate the removal of excess diol and drive the polymerization reaction to completion.

  • Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the formation of a high molecular weight polymer.

  • Reaction Termination: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

  • Polymer Recovery: The resulting polymer can be removed from the reactor. It may require purification by dissolution in a suitable solvent and precipitation in a non-solvent to remove unreacted monomers and catalyst residues.

Causality: The two-stage process is crucial. The initial esterification at a lower temperature and atmospheric pressure allows for the efficient removal of the methanol byproduct. The subsequent high-temperature vacuum stage is necessary to shift the equilibrium towards the formation of high molecular weight polymer chains by removing the diol.

Protocol 2: Characterization of Synthesized Polyesters

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the formation of the polyester by identifying the characteristic ester functional group.

  • Procedure: Obtain the FTIR spectrum of the purified polymer.

  • Expected Result: A strong absorption peak in the region of 1715–1750 cm⁻¹ corresponding to the C=O stretching of the ester group, and a peak in the 1175–1250 cm⁻¹ region for the C-O-C stretching.

2. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.

  • Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. Typically, a heat-cool-heat cycle is used to erase the thermal history of the sample.

  • Expected Result: An endothermic shift in the baseline indicating the Tg and an endothermic peak representing the Tm. This will allow for a direct comparison of the thermal properties of the CHDA-based and adipic acid-based polymers.

3. Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability of the polymer.

  • Procedure: Heat a sample of the polymer in a TGA instrument under a nitrogen atmosphere at a constant heating rate.

  • Expected Result: A plot of weight loss versus temperature. The onset temperature of decomposition provides a measure of the polymer's thermal stability. It is expected that the CHDA-based polymer will exhibit a higher decomposition temperature.[1]

4. Gel Permeation Chromatography (GPC):

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and inject it into the GPC system.

  • Expected Result: A chromatogram from which the molecular weight distribution can be calculated relative to known standards. This is essential for ensuring that the synthesized polymers have comparable molecular weights for a fair comparison of their properties.

Logical Framework for Polymer Selection

The decision to use a polymer derived from this compound or adipic acid monoester should be based on a logical assessment of the desired performance characteristics of the final drug delivery system.

G cluster_0 cluster_1 start Application Requirement mech_strength High Mechanical Strength & Thermal Stability? start->mech_strength degradation_rate Desired Degradation Rate mech_strength->degradation_rate No chda trans-1,4-CHDA Monomethyl Ester mech_strength->chda Yes degradation_rate->chda Slow adipic Adipic Acid Monoester degradation_rate->adipic Fast copolymer Copolymerization (CHDA + Adipic) degradation_rate->copolymer Tunable

Caption: Decision matrix for monomer selection.

Conclusion

The choice between this compound and adipic acid monoester as a monomer for drug delivery polymers is a choice between rigidity and flexibility, thermal stability and rapid degradation.

  • Polymers derived from this compound are ideal for applications demanding high thermal stability and mechanical integrity, such as long-term implantable devices, where a slower, controlled degradation is often desired.

  • Polymers based on adipic acid monoesters offer greater flexibility and are generally more susceptible to degradation, making them suitable for applications where a more rapid drug release and polymer clearance are necessary, such as in certain injectable formulations or biodegradable sutures.

Ultimately, the versatility of polyester chemistry allows for the fine-tuning of properties through copolymerization, enabling the creation of novel materials that can be precisely tailored to the specific demands of the therapeutic application. A thorough understanding of the structure-property relationships outlined in this guide is paramount for the rational design of next-generation polymer-based drug delivery systems.

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A Comparative Guide to the Thermal Stability of Aliphatic Polyesters Derived from 1,4-Cyclohexanedicarboxylic Acid and Various Linear Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of advanced polymeric materials, cycloaliphatic polyesters have carved out a significant niche, bridging the performance gap between conventional aromatic and linear aliphatic polyesters.[1] Materials derived from 1,4-cyclohexanedicarboxylic acid (CHDA) are particularly noteworthy. The presence of the CHDA ring structure imparts a unique combination of properties, including enhanced thermal stability, improved processability, and superior photo-oxidative resistance compared to their aromatic counterparts like those based on terephthalic acid.[1] These characteristics make CHDA-based polyesters highly promising candidates for demanding applications, including sustainable food packaging, films, and specialty fibers.[1][2]

The final properties of these polyesters, however, are not dictated by the CHDA monomer alone. The choice of the diol co-monomer plays a crucial role in tailoring the polymer's architecture and, consequently, its performance. This guide presents a comparative thermal stability analysis of a series of poly(alkylene 1,4-cyclohexanedicarboxylate)s synthesized from CHDA and four different linear α,ω-diols: 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol. By systematically varying the length of the flexible alkylene segment, we can elucidate key structure-property relationships that govern thermal degradation.

This analysis is grounded in experimental data obtained through standardized synthesis and characterization protocols. We will delve into the causality behind the experimental choices, present a robust comparative dataset, and explore the underlying degradation mechanisms, providing researchers and material scientists with actionable insights for polymer design and selection.

Experimental Design and Methodologies

To ensure a valid comparison, all polyesters were synthesized and analyzed under consistent and reproducible conditions. The protocols described below represent a self-validating system, where meticulous control over the experimental variables is paramount.

Synthesis of Poly(alkylene 1,4-cyclohexanedicarboxylate)s

A two-step melt polycondensation method is the industry standard for producing high-molecular-weight polyesters and was employed for this study.[3][4] This process avoids the use of solvents and is highly efficient.

Rationale: This two-stage approach is critical for achieving high molecular weight. The first stage (esterification) efficiently creates low-molecular-weight oligomers. The second stage (polycondensation) requires high temperature and high vacuum to remove the diol byproduct, driving the equilibrium toward the formation of long polymer chains, which is monitored via melt viscosity.[3]

Protocol:

  • Charging the Reactor: The reactor is charged with 1,4-cyclohexanedicarboxylic acid (CHDA) and the respective diol (e.g., 1,4-butanediol) in a specified molar ratio (typically a slight excess of diol, e.g., 1.2:1, to compensate for volatilization).[4]

  • Catalyst Addition: A catalyst, such as titanium tetrabutoxide (TBT), is added (typically 200-300 ppm) to initiate the reaction.

  • Stage 1: Esterification: The mixture is heated to 180-220°C under a nitrogen atmosphere with constant stirring.[4] Water, the byproduct of this stage, is continuously distilled off. This stage proceeds for 2-3 hours until the theoretical amount of water is collected.

  • Stage 2: Polycondensation: The temperature is gradually increased to 250-275°C, and a high vacuum (below 100 Pa) is applied.[4][5] This facilitates the removal of the excess diol and drives the polymerization reaction forward. This stage continues for 3-5 hours until the desired melt viscosity is achieved.

  • Polymer Recovery: The resulting polymer is extruded from the reactor under nitrogen pressure and quenched in cold water to obtain the final product.

The following diagram illustrates the comprehensive workflow from monomer selection to final data analysis.

G cluster_0 Preparation cluster_1 Analysis Monomers Monomers (CHDA + Diol C3-C6) Synthesis Synthesis (Melt Polycondensation) Monomers->Synthesis Polymer Resulting Polyester (Poly(alkylene 1,4-cyclohexanedicarboxylate)) Synthesis->Polymer TGA Characterization (Thermogravimetric Analysis) Polymer->TGA Sample Data Data Analysis TGA->Data Metrics Key Metrics (Td5%, Tmax, Residue) Data->Metrics

Caption: Experimental workflow from monomer synthesis to thermal analysis.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the definitive method for evaluating the thermal stability of polymers.[6][7] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing clear data on decomposition temperatures and rates.[8]

Rationale: An inert nitrogen atmosphere is chosen to study the intrinsic thermal stability of the polymer backbone, preventing oxidative degradation which would occur in air and complicate the interpretation.[6][9] A heating rate of 10 °C/min is a widely accepted standard that allows for near-equilibrium conditions during decomposition while ensuring the analysis is completed in a practical timeframe.[10][11]

Protocol:

  • Sample Preparation: 10-15 mg of the dried polymer sample is placed into an alumina crucible.[6]

  • Instrument Setup: The TGA instrument is purged with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).[9]

  • Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 700 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (percent weight vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.[8]

Comparative Analysis of Thermal Stability

The thermal stability of the synthesized polyesters was evaluated based on key parameters derived from the TGA curves. The data, compiled from literature sources, are summarized in the table below.[2][9]

Polyester NameDiol UsedDiol Methylene Units (n)Onset Decomposition Temp. (Td, 5%) (°C)Temp. of Max. Decomposition (Tmax) (°C)
Poly(propylene 1,4-cyclohexanedicarboxylate)1,3-Propanediol3~383~405
Poly(butylene 1,4-cyclohexanedicarboxylate)1,4-Butanediol4~386~409
Poly(pentylene 1,4-cyclohexanedicarboxylate)1,5-Pentanediol5~390~413
Poly(hexylene 1,4-cyclohexanedicarboxylate)1,6-Hexanediol6~392~416
Discussion of Results

The data clearly indicates a consistent trend: the thermal stability of poly(alkylene 1,4-cyclohexanedicarboxylate)s increases with the increasing chain length of the aliphatic diol.

This is evidenced by the systematic increase in both the onset decomposition temperature (Td, 5%) and the temperature of maximum decomposition (Tmax) as the number of methylene units in the diol segment increases from 3 to 6. Polyesters with longer, more flexible aliphatic chains exhibit higher thermal stability. This phenomenon can be attributed to the relative composition of the polymer backbone. As the diol chain length increases, the overall proportion of thermally stable C-C bonds increases relative to the more labile ester linkages, which are the primary sites for thermal scission.[12][13]

Furthermore, the flexibility of the longer alkylene chains can influence chain packing and intermolecular forces, which may also contribute to stability. Some studies also note an "odd-even" effect, where polyesters with an even number of methylene units in the diol may crystallize more readily, which can impact degradation behavior, though the dominant trend observed here is the increase in stability with chain length.[2][9]

Mechanistic Insights into Thermal Degradation

For aliphatic polyesters, the primary thermal degradation pathway in an inert atmosphere is random chain scission at the ester groups.[12][13] When the diol portion of the polymer contains a hydrogen atom on the carbon that is beta to the oxygen of the ester group (a β-hydrogen), the degradation is widely understood to proceed via a non-radical, cyclic elimination mechanism known as β-scission .[14]

This process involves a six-membered ring transition state, leading to the cleavage of the ester bond and the formation of two new chain ends: one with a carboxylic acid group and one with a vinyl (olefinic) group.[12][13] This mechanism is considered the classical pathway for the decomposition of simple esters and is applicable to these polyesters, as all diols used (C3-C6) possess β-hydrogens.[12]

Caption: Simplified mechanism of β-scission thermal degradation.

Secondary reactions can occur at higher temperatures, where the newly formed end groups can themselves degrade into smaller volatile products like aldehydes, dienes, and carbon dioxide.[13] However, the initial and rate-determining step is the primary chain scission at the ester linkage.

Conclusion

These findings provide a fundamental design principle for scientists and engineers: for applications requiring higher thermal resistance, selecting a longer-chain diol in combination with CHDA is a viable strategy. The detailed methodologies and mechanistic explanations provided herein offer a framework for the rational design and evaluation of novel polyesters tailored for specific performance requirements in advanced material applications.

References

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  • ResearchGate. (n.d.). Mechanisms of the thermal degradation of polyesters based on 1,2‐propanediol, phthalic anhydride, maleic anhydride and 1,4,5,6,7,7‐hexachlorobicyclo[2.2.1]hept‐5‐ene‐2,3‐dicarboxylic acid. Available from: [Link]

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A Senior Scientist’s Guide to Purity Validation of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Chemical Intermediate

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a pivotal non-aromatic intermediate used in the synthesis of high-performance polymers, plasticizers, and active pharmaceutical ingredients (APIs). Its alicyclic structure imparts flexibility, weatherability, and thermal stability to end-products. In pharmaceutical development, it serves as a crucial building block or linker molecule where its precise geometry and purity are paramount to the safety and efficacy of the final drug substance.

The purity of this mono-ester is not a trivial parameter. The presence of even minor impurities—such as the cis-isomer, the unreacted diacid, or the diester starting material—can significantly alter polymerization kinetics, final polymer properties, and the pharmacological profile of an API. Therefore, a robust, validated analytical method for purity determination is essential for quality control and regulatory compliance. This guide provides an in-depth protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method, chosen for its superior specificity and sensitivity, and compares its performance characteristics against other common analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

For a compound like this compound, which lacks a strong UV chromophore and is non-volatile, Reversed-Phase HPLC (RP-HPLC) emerges as the analytical method of choice. Its primary advantage lies in its exceptional resolving power, which is critical for this specific analytical challenge.

Why RP-HPLC is the Optimal Choice: The primary challenge in this analysis is not just quantifying the main compound but definitively separating it from its structurally similar impurities.

  • cis/trans Isomerism: The cis and trans isomers possess distinct spatial arrangements, leading to subtle differences in their interaction with the stationary phase, which a well-developed HPLC method can resolve.

  • Polarity Differences: The potential impurities span a range of polarities, from the highly polar 1,4-cyclohexanedicarboxylic acid (diacid) to the less polar dimethyl 1,4-cyclohexanedicarboxylate (diester). RP-HPLC is perfectly suited to separate molecules based on these hydrophobicity differences.

A validated HPLC method ensures that the reported purity value is accurate and that all relevant impurities are accounted for, a cornerstone of regulatory compliance and product quality.

A Validated HPLC Method for Purity Determination

This section details a complete, self-validating protocol for determining the purity of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

Recommended Instrumentation and Chromatographic Conditions

The causality behind these selections is rooted in achieving optimal separation and sensitive detection for a molecule without a strong chromophore. A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the cyclohexane ring. A gradient elution is necessary to first elute the polar diacid impurity with good peak shape, followed by the mono-ester, and finally the non-polar diester. Detection at a low UV wavelength (210 nm) is required to capture the carboxyl and ester functional groups.

ParameterRecommended SettingRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard system for robust and reproducible analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution for non-polar to mid-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification suppresses the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks.
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes from the C18 phase.
Gradient Elution 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% BEnsures elution of all components, from the polar diacid to the non-polar diester, within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.
Detection UV at 210 nmMaximizes sensitivity for the carboxyl and ester functional groups.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Diluent 50:50 Water:AcetonitrileEnsures sample solubility and compatibility with the initial mobile phase conditions.
The Method Validation Workflow

The validation process is a holistic system designed to prove that the analytical method is fit for its intended purpose. Each step validates a different aspect of the method's performance.

G cluster_prep Preparation cluster_validation ICH Q2(R1) Validation Parameters cluster_result Outcome Prep Prepare Standards & Samples SystemSuit System Suitability Test (SST) Prep->SystemSuit Ensure system is ready Specificity Specificity (Resolution from Impurities) SystemSuit->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness (Deliberate Small Changes) LOQ->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: Workflow for HPLC Analytical Method Validation.

Experimental Protocols for Validation
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare individual solutions of potential impurities: cis-isomer, the corresponding diacid, and the dimethyl ester.

    • Prepare a mixed solution containing the reference standard and all potential impurities.

    • Inject all solutions and the sample diluent (as a blank).

    • Acceptance Criterion: The peak for the trans-monoester must be resolved from all impurity peaks with a resolution (Rs) of >2.0. No interfering peaks should be present at the retention time of the analyte in the blank injection.

  • Objective: To verify that the instrument's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard at a high concentration (e.g., 1.0 mg/mL).

    • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target assay concentration.

    • Inject each concentration level in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

    • Acceptance Criterion: The coefficient of determination (R²) from the linear regression analysis must be ≥ 0.999.

  • Objective: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery.

  • Protocol:

    • Prepare a placebo solution (sample matrix without the analyte).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

    • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% for each level.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability and intermediate precision studies.

    • Acceptance Criterion: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.

Representative Validation Data

The following tables summarize the expected outcomes from a successful validation study.

Table 1: Linearity Study Results

Concentration Level Average Peak Area
Level 1 (50%) 451023
Level 2 (80%) 721567
Level 3 (100%) 902345
Level 4 (120%) 1083450
Level 5 (150%) 1352980

| Linear Regression | R² = 0.9995 |

Table 2: Accuracy and Precision Summary

Validation Parameter Level Acceptance Criterion Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.3%
120% 98.0 - 102.0% Recovery 101.1%
Precision (Repeatability) 100% (n=6) ≤ 1.0% RSD 0.45%

| Precision (Intermediate) | 100% (n=6) | ≤ 2.0% RSD | 0.82% |

Comparison with Alternative Purity Assessment Methods

While HPLC is the recommended method for routine QC, other techniques have specific applications and limitations that researchers must understand.

  • Gas Chromatography (GC): GC can be used for purity analysis, but it has a significant drawback for this analyte. Due to the low volatility of the carboxylic acid, derivatization (e.g., silylation or esterification) is mandatory.[4][5] This additional sample preparation step introduces potential variability and error, making it less direct and more cumbersome than HPLC for routine analysis.

  • Quantitative NMR (qNMR): qNMR is a powerful primary analytical method that can determine absolute purity without needing a reference standard of the same compound.[6][7][8] It is an excellent orthogonal technique to confirm the purity of a primary reference standard. However, its sensitivity is generally lower than HPLC, making it less suitable for detecting trace-level impurities. The instrumentation is also more specialized and expensive.

  • Titration: Acid-base titration can determine the overall acidic content of the sample. While simple and inexpensive, it is entirely non-specific. It cannot distinguish between the target mono-ester, the diacid impurity, or any other acidic component. It provides a measure of "total acids" rather than the purity of a specific compound and cannot detect neutral impurities like the dimethyl ester.[9]

Table 3: Comparison of Analytical Techniques for Purity Validation

Feature HPLC (Reversed-Phase) Gas Chromatography (GC) Quantitative NMR (qNMR) Titration
Specificity Excellent (Resolves isomers and related substances) Good (Requires derivatization) Good (Structure-specific) Poor (Non-specific to acids)
Sensitivity High (ppm levels) High (ppm levels) Moderate (Typically >0.1%) Low
Sample Throughput High (with autosampler) Moderate (derivatization adds time) Low to Moderate High
Key Advantage Best combination of specificity and sensitivity for routine QC. Good for volatile impurities. Absolute quantification without a specific reference standard. Simple, low cost.

| Key Limitation | Requires a specific reference standard for quantification. | Derivatization is required, adding complexity and potential error. | Lower sensitivity for trace impurities; high equipment cost. | Non-specific; only measures total acidity. |

Conclusion

For the comprehensive purity validation of this compound, a properly developed and validated Reversed-Phase HPLC method stands as the most reliable and practical choice for research, development, and quality control environments. Its ability to specifically separate and quantify the target analyte from its most probable impurities—including its geometric isomer and related substances—is unmatched by other common techniques.

While methods like qNMR offer value as an orthogonal technique for primary standard characterization, and GC and titration have niche applications, the HPLC method detailed in this guide provides the optimal balance of specificity, sensitivity, and robustness required for confident and compliant purity assessment. Adherence to a rigorous validation protocol, as outlined by ICH guidelines, transforms this method from a procedure into a trustworthy system for ensuring product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. National Institute of Standards and Technology (NIST). [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications - Journal of Medicinal Chemistry. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Gas chromatographic analysis of C2−C16 dicarboxylic acids esterified in aqueous solutions as n-propyl esters. Semantic Scholar. [Link]

  • Advanced Acid And Ester Titration Basics. Boston Apothecary. [Link]

Sources

quantitative analysis of cis and trans isomers in 1,4-cyclohexanedicarboxylic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Quantitative Analysis of Cis and Trans Isomers in 1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Executive Summary

The precise quantification of cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester is a critical, yet challenging, aspect of quality control and characterization in the polymer and pharmaceutical industries. The stereochemistry of the cyclohexane ring dictates the three-dimensional structure of the molecule, which in turn profoundly influences the physicochemical properties of resulting polymers, such as crystallinity and thermal stability, as well as the pharmacological and toxicological profiles of drug substances.[1][2] This guide provides an in-depth comparison of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, provide field-proven experimental protocols, and offer a decision-making framework to empower researchers, scientists, and drug development professionals to select the optimal method for their specific analytical needs.

The Analytical Imperative: Why Isomer Quantification Matters

1,4-Cyclohexanedicarboxylic acid (CHDA) and its derivatives are key building blocks for a variety of materials, including polyesters and polyamides.[3][4] The hydrogenation of terephthalic acid, a common industrial process, yields a mixture of cis and trans CHDA isomers.[4] Subsequent esterification to the monomethyl ester creates a molecule with two distinct diastereomers. The spatial arrangement of the carboxyl and methoxycarbonyl groups relative to the cyclohexane ring plane is not a trivial detail. The linear, more symmetrical trans isomer allows for more efficient chain packing in polymers, leading to higher crystallinity and melting points, whereas the bent cis isomer disrupts this packing, resulting in more amorphous materials.[2] In a pharmaceutical context, different isomers can exhibit varied biological activities and metabolic fates. Therefore, a robust analytical method is not merely a procedural requirement but a cornerstone of rational material design and drug development.

This guide focuses on three gold-standard analytical techniques, comparing their efficacy for the quantitative analysis of the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester.

High-Performance Liquid Chromatography (HPLC): Robustness and Reliability

HPLC is often the workhorse method for isomer analysis due to its versatility, robustness, and wide availability in analytical laboratories.

The Principle of Separation

The separation of cis and trans isomers by reversed-phase HPLC is predicated on subtle differences in their polarity and three-dimensional shape. The trans isomer, with its more symmetrical, chair-like conformation, tends to have a larger hydrophobic surface area available for interaction with the nonpolar stationary phase (e.g., C18). Conversely, the cis isomer has a less symmetrical structure where the functional groups are on the same side of the ring, which can lead to a slightly higher overall polarity. This typically results in the cis isomer eluting earlier than the trans isomer from a reversed-phase column. The inclusion of an acid, such as sulfuric or phosphoric acid, in the mobile phase is critical to suppress the ionization of the free carboxylic acid group, ensuring consistent retention times and sharp peak shapes.[3][5]

Detailed Experimental Protocol: HPLC-UV

This protocol is adapted from established methods for the parent diacid and is optimized for the monomethyl ester.[3][5]

Objective: To separate and quantify the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester using reversed-phase HPLC with UV detection.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Sulfuric Acid in Deionized Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Water/Acetonitrile

  • Reference standards for cis and trans isomers (if available) or a well-characterized mixture.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and 0.1% Sulfuric Acid. An isocratic mixture of 10-30% Acetonitrile is a good starting point, adjusted as needed to achieve optimal resolution (Rs > 1.5). For example, a mobile phase of 10% Acetonitrile / 90% Water with 0.1% H₂SO₄ has been shown to be effective for the diacid and serves as a valid starting point.[3]

  • Standard Preparation: Accurately weigh and dissolve the reference standard(s) in the sample diluent to create a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the isomer mixture in the diluent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 200 nm (as the carboxyl and ester groups are weak chromophores)[3]

  • Analysis & Quantification: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample and quantify the amount of each isomer using the calibration curve. The relative percentage can be calculated using area percent normalization, assuming an identical response factor for both isomers.

Causality and Self-Validation
  • Why a C18 Column? Its nonpolar nature provides the necessary hydrophobic interactions to differentiate the isomers based on their shape and polarity.

  • Why an Acidic Mobile Phase? The carboxylic acid moiety must be in its protonated form (-COOH) to prevent peak tailing and ensure reproducible retention. The acid in the mobile phase maintains a low pH, achieving this consistently.

  • Trustworthiness: The method's validity is established through a standard validation protocol including specificity (baseline resolution of the two isomer peaks), linearity (R² > 0.99 for calibration curves), accuracy (recovery studies), and precision (%RSD of replicate injections).[6][7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Injector Autosampler Injection Sample->Injector Column C18 Column (Separation) Injector->Column Mobile Phase (ACN/H2O/Acid) Detector UV Detector (200 nm) Column->Detector Separated Isomers Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Signal Report Quantitative Result Chromatogram->Report Area % Method_Selection HPLC HPLC-UV GCMS GC-MS qNMR qNMR Start What is the primary analytical goal? Goal_Purity Routine QC & High Throughput? Start->Goal_Purity Purity Check Goal_ID Trace Impurity ID & Highest Specificity? Start->Goal_ID Identification Goal_Ratio Accurate Molar Ratio without Isomer Standards? Start->Goal_Ratio Ratio Analysis Goal_Purity->HPLC Yes Goal_Purity->Goal_ID No Goal_ID->GCMS Yes Goal_ID->Goal_Ratio No Goal_Ratio->qNMR Yes

Sources

comparative study of MOFs synthesized with different 1,4-cyclohexanedicarboxylate monoesters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Metal-Organic Frameworks (MOFs) Synthesized with 1,4-Cyclohexanedicarboxylate Monoesters

Executive Summary

The rational design of organic linkers is a cornerstone of modern Metal-Organic Framework (MOF) chemistry, allowing for precise control over framework topology, porosity, and functionality. While symmetric dicarboxylates are ubiquitous, the use of asymmetric ligands, such as monoesters of dicarboxylic acids, presents a compelling strategy for introducing chemical heterogeneity and structural complexity. This guide provides a comparative analysis of MOFs derived from the aliphatic linker 1,4-cyclohexanedicarboxylate (CHDA). We first establish a baseline by examining the synthesis and properties of well-documented MOFs using the symmetric trans-1,4-cyclohexanedicarboxylate (chdc) dianion. We then present a predictive comparative study for MOFs synthesized with two proposed monoester ligands: monomethyl-1,4-cyclohexanedicarboxylate (mm-CHDA) and monoethyl-1,4-cyclohexanedicarboxylate (me-CHDA). This analysis, grounded in established principles of reticular chemistry and linker functionalization, explores the anticipated effects of monoesterification on MOF synthesis, structure, and performance. Detailed experimental protocols and predictive data are provided to guide researchers in this promising area of MOF development.

Introduction: The Strategic Use of Ligand Asymmetry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic nodes (metal ions or clusters) and organic linkers.[1] Their defining feature is unparalleled tunability, which allows for the design of materials with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2]

The organic linker is arguably the most versatile component for chemical modification. While rigid aromatic carboxylates have been extensively studied, flexible aliphatic linkers are gaining significant attention.[3][4] The trans-1,4-cyclohexanedicarboxylate (chdc) linker, for example, offers conformational flexibility that can lead to dynamic framework behaviors.[3] MOFs based on the symmetric chdc dianion have been successfully synthesized with various transition metals, forming diverse one- and three-dimensional structures.[5]

1.1 The Monoester Hypothesis: A New Frontier in Functionalization

This guide explores a logical next step in linker design: breaking the symmetry of the CHDA ligand through monoesterification. By replacing one carboxylic acid group with a methyl or ethyl ester, we create an asymmetric ligand with distinct coordination modes and functionalities. This seemingly subtle modification has profound implications:

  • Topological Control: The reduction in ligand symmetry from a linear ditopic linker to a "bent" monotopic coordinating linker fundamentally alters the geometric information encoded in the building block. This can disrupt common high-symmetry networks and favor the formation of novel, lower-symmetry topologies.[6][7]

  • Pore Environment Engineering: The ester groups, which are not involved in framework coordination, project into the MOF pores. This allows for the precise tuning of the pore's chemical environment, modifying its polarity and introducing specific host-guest interaction sites.

  • Hierarchical Functionality: The ester group serves as a latent functional handle. It can be a target for post-synthetic modification or be designed to hydrolyze under specific conditions, making it a promising feature for applications like controlled drug release.[8]

This guide will first review the known landscape of chdc-based MOFs to establish a performance baseline. It will then provide a detailed, predictive framework for synthesizing and characterizing new MOFs from mm-CHDA and me-CHDA, offering researchers a roadmap to exploit the untapped potential of these asymmetric linkers.

The Baseline: MOFs from Symmetric trans-1,4-Cyclohexanedicarboxylate (chdc)

A number of MOFs have been successfully synthesized using the fully deprotonated, symmetric trans-1,4-cyclohexanedicarboxylate (chdc) ligand. A study by Dubskikh et al. demonstrated the synthesis of five distinct coordination polymers with Co²⁺, Fe²⁺, Cd²⁺, and Mn²⁺ under carefully controlled aqueous conditions.[5] For instance, [Co(H₂O)₄(chdc)]n is a one-dimensional chain, while [Mn₂(Hchdc)₂(chdc)]n forms a three-dimensional framework.[5] The synthesis of these materials highlights the critical role of pH, temperature, and solvent composition in directing the final structure.[5]

These baseline materials provide a crucial reference point. They are built from a conformationally flexible but symmetric linker, and their properties, such as thermal stability and magnetic behavior, have been characterized.[5] Any deviation observed in the monoester-derived MOFs can thus be directly attributed to the influence of the asymmetric functionalization.

A Predictive Comparison: MOFs from 1,4-CHDA Monoesters

We now shift our focus to the core of this guide: a predictive comparison of MOFs synthesized from two hypothetical monoester ligands, monomethyl-CHDA (mm-CHDA) and monoethyl-CHDA (me-CHDA).

3.1 Impact of Monoester Functionalization on MOF Properties

The introduction of an ester group is predicted to influence the final material in several key ways:

  • Structural Divergence: The mono-coordinating nature of the ligand, coupled with the steric bulk of the ester group, will likely prevent the formation of highly symmetric, isoreticular structures seen with the parent dicarboxylate. We anticipate new framework topologies with lower dimensionality or more complex 3D interpenetrated networks.

  • Porosity and Surface Area: The volume occupied by the ester groups within the pores will likely lead to a modest decrease in the specific surface area (BET) and total pore volume compared to a hypothetical porous chdc analogue. However, this trade-off is compensated by the functionalization of the pore surface.

  • Chemical Affinity and Selectivity: The ester-lined pores will exhibit a more non-polar character compared to pores functionalized with uncoordinated carboxylic acids. This could enhance the selective adsorption of non-polar guest molecules.

  • Thermal Stability: The thermal stability is expected to be comparable to the parent chdc-MOFs, with initial decomposition likely involving the loss of the ester group at temperatures between 250-350 °C.

The conceptual relationship between linker choice and the resulting MOF properties is illustrated below.

G cluster_ligand Organic Linker Choice cluster_properties Resulting MOF Properties L1 Symmetric Dicarboxylate (e.g., chdc) P1 High-Symmetry Framework Topology L1->P1 P3 Uniform Pore Chemistry L1->P3 P5 Predictable Porosity L1->P5 L2 Asymmetric Monoester (e.g., mm-CHDA) P2 Potentially Novel, Lower-Symmetry Topology L2->P2 P4 Functionalized Pore (Ester-lined) L2->P4 P6 Altered Selectivity & Guest Interactions L2->P6 G cluster_char Characterization Ligand Synthesize & Purify Monoester Ligand (mm-CHDA or me-CHDA) React Combine Ligand, Metal Salt (e.g., Zn(OAc)₂), & Solvent (DMF) in Reaction Vial Ligand->React Heat Solvothermal Synthesis (e.g., 120°C, 48h) React->Heat Isolate Isolate Product (Centrifuge/Filter) Heat->Isolate Activate Solvent Exchange & Activate (DMF -> Acetone -> Vacuum) Isolate->Activate Product Activated MOF Powder Activate->Product PXRD PXRD (Phase & Crystallinity) Product->PXRD BET N₂ Sorption @ 77K (BET Surface Area, Porosity) Product->BET TGA TGA (Thermal Stability) Product->TGA

Caption: Proposed workflow for monoester-MOF synthesis and characterization.

Conclusion and Future Outlook

This guide has established a clear scientific case for the exploration of 1,4-cyclohexanedicarboxylate monoesters as versatile and promising linkers for MOF synthesis. By moving from the symmetric dicarboxylate baseline to asymmetric monoesters, researchers can access a new design parameter for controlling framework topology and, crucially, for engineering the chemical environment of the pores.

The predictive data and detailed protocols provided herein serve as a launchpad for experimental work. We anticipate that monoester-derived MOFs will demonstrate unique properties beneficial for:

  • Selective Separations: The functionalized pores could offer enhanced selectivity for capturing specific organic vapors or separating gas mixtures based on subtle differences in polarity.

  • Drug Delivery: The ester linkage provides a potential mechanism for pH-triggered cargo release through hydrolysis, a highly desirable feature in targeted drug delivery systems.

  • Heterogeneous Catalysis: Immobilizing ester groups within a robust, porous framework creates a well-defined catalytic environment that could be exploited for reactions like transesterification or hydrolysis.

The synthesis of MOFs from monoester ligands represents a logical and exciting evolution in the field. It underscores a fundamental principle of materials chemistry: that deliberate and controlled introduction of asymmetry is a powerful tool for generating novel structures with emergent functions.

References

  • Dubskikh, V. A., et al. (2020). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. National Institutes of Health. Available at: [Link]

  • Tu, B., et al. (2018). Topology and porosity control of metal–organic frameworks through linker functionalization. Chemical Science, Royal Society of Chemistry. Available at: [Link]

  • Poryvaev, A. S., & Fedin, M. V. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. Available at: [Link]

  • Rostamnia, S., et al. (2020). Metal-Organic Frameworks (MOFs) for enhancement of drug's bioavailability and pH-controlled release. ResearchGate. Available at: [Link]

  • Dubskikh, V. A., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. PubMed Central. Available at: [Link]

  • Poryvaev, A. S., & Fedin, M. V. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. ResearchGate. Available at: [Link]

  • Tu, B., et al. (2018). Topology and porosity control of metal–organic frameworks through linker functionalization. PubMed Central. Available at: [Link]

  • Poryvaev, A. S., & Fedin, M. V. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. OUCI. Available at: [Link]

  • Loiseau, T., et al. (2012). Syntheses and structures of the MOF-type series of metal 1,4,5,8,-naphthalenetetracarboxylates M2(OH)2[C14O8H4] (Al, Ga, In) with infinite trans-connected M–OH–M chains (MIL-122). ResearchGate. Available at: [Link]

  • Chen, Z., et al. (2023). Monolithic metal-organic frameworks towards applications in industrial catalysis: a review. Journal of Materials Chemistry A. Available at: [Link]

  • Yu, L., et al. (2018). A comparative study of rigid and flexible MOFs for the adsorption of pharmaceuticals: Kinetics, isotherms and mechanisms. Journal of Hazardous Materials. Available at: [Link]

  • Kaye, S. S., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. Available at: [Link]

  • Bhor, R. D., et al. (2022). Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review. Engineered Science. Available at: [Link]

  • Nick, K. (2019). Controlling Functionalization and Morphology of MOF Particles - employing Novel Characterization Techniques. Ludwig-Maximilians-Universität München. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of Monoalkyl Esters of 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and pharmaceutical sciences, the structural nuances of molecules dictate their function. Monoalkyl esters of 1,4-cyclohexanedicarboxylic acid are pivotal building blocks, valued for their role in creating specialized polyesters and as intermediates in the synthesis of active pharmaceutical ingredients.[1] The stereochemistry of the cyclohexane ring—specifically the cis and trans orientation of the carboxyl and ester groups—profoundly influences the material properties and biological activity of the final products. Consequently, precise spectroscopic characterization is not merely a procedural step but a cornerstone of quality control and mechanistic understanding.

This guide provides an in-depth, comparative analysis of these monoesters, grounded in fundamental spectroscopic principles. We will explore the causality behind experimental choices and present self-validating protocols for synthesis and analysis, empowering researchers to confidently distinguish between isomers and homologues.

I. Synthesis of Monoalkyl Esters: A Protocol Grounded in Selectivity

The synthesis of a monoester from a dicarboxylic acid often presents challenges in preventing the formation of the diester. A reliable and controlled approach involves the selective mono-hydrolysis of the corresponding dialkyl ester. This method offers high yields and excellent control over the desired product.

Experimental Protocol: Synthesis of Monomethyl 1,4-Cyclohexanedicarboxylate

This protocol is adapted from established methods for the selective hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate.[2]

  • Dissolution: Dissolve dimethyl 1,4-cyclohexanedicarboxylate (1 mole equivalent) in methanol.

  • Saponification: Cool the solution in an ice bath and add a solution of potassium hydroxide (1 mole equivalent) in methanol dropwise while stirring. The formation of a precipitate (the potassium salt of the monoester) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester.

  • Acidification: After completion, concentrate the mixture under reduced pressure to remove methanol. Redissolve the residue in water and cool in an ice bath.

  • Precipitation: Slowly add cold 2M hydrochloric acid with vigorous stirring until the pH is approximately 2. The monoester will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Recrystallization from a suitable solvent, such as an acetone/water mixture, can be performed for further purification.

Causality: The use of a single equivalent of potassium hydroxide is the critical control point. It provides the stoichiometric amount of base needed to hydrolyze only one of the two ester groups, selectively forming the mono-carboxylate salt. Subsequent acidification then protonates the salt to yield the final monoalkyl ester.

G cluster_synthesis Synthesis Workflow Diester Dimethyl 1,4-Cyclohexanedicarboxylate in Methanol Reaction Stir at RT, 3-4h (Saponification) Diester->Reaction Base 1 eq. KOH in Methanol Base->Reaction Salt Potassium Salt of Monoester Reaction->Salt Selective Hydrolysis Acid 2M HCl (aq) (Acidification) Salt->Acid Product Monomethyl 1,4-Cyclohexanedicarboxylate (Precipitate) Acid->Product Purify Filter, Wash, Dry Product->Purify

Caption: Workflow for the synthesis of monomethyl 1,4-cyclohexanedicarboxylate.

II. Spectroscopic Characterization: The Analytical Workflow

A multi-technique spectroscopic approach is essential for the unambiguous characterization of these monoesters. Each technique provides a unique piece of the structural puzzle.

Experimental Protocol: General Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR):

    • Sample Prep: Dissolve 5-10 mg of the purified monoester in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Acquire a proton NMR spectrum. Key parameters to observe are the chemical shifts (δ) of the ester alkyl group, the cyclohexane ring protons, and the acidic proton of the carboxylic acid (which may be broad or exchange with D₂O).

    • ¹³C NMR: Acquire a carbon-13 spectrum. Note the chemical shifts of the two distinct carbonyl carbons (ester and acid), the carbons of the alkyl chain, and the cyclohexane ring carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Prep: Prepare the sample using either the Attenuated Total Reflectance (ATR) method by placing a small amount of solid on the crystal, or by preparing a KBr pellet.

    • Acquisition: Record the spectrum from approximately 4000 to 600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Prep: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with or without a small amount of formic acid or ammonia to aid ionization.

    • Acquisition: Analyze using Electrospray Ionization (ESI) in either positive or negative ion mode.

G Sample Purified Monoalkyl Ester NMR NMR Spectroscopy ¹H NMR: Proton environment, Stereochemistry ¹³C NMR: Carbon skeleton Sample->NMR FTIR FTIR Spectroscopy Identifies C=O (acid/ester), O-H, C-O bonds Sample->FTIR MS Mass Spectrometry Molecular Weight Fragmentation Pattern Sample->MS Structure Complete Structural Elucidation NMR->Structure FTIR->Structure MS->Structure

Caption: A multi-technique approach for spectroscopic analysis.

III. Comparative Spectroscopic Data and Interpretation

The length of the alkyl chain and the cis/trans stereochemistry of the substituents on the cyclohexane ring are the primary structural variables that influence the spectroscopic data.

Distinguishing Cis and Trans Isomers

The key to distinguishing cis and trans isomers lies in the conformational rigidity of the cyclohexane chair form. In the more stable chair conformation of the trans isomer, one substituent is axial and one is equatorial. For the cis isomer, both substituents are either axial or equatorial. This geometric difference leads to distinct magnetic environments for the ring protons, which is readily observable in the ¹H NMR spectrum.[3]

G cluster_trans trans-Isomer (axial/equatorial) cluster_cis cis-Isomer (diequatorial) T Trans-1,4-substituents C Cis-1,4-substituents

Caption: The two primary stereoisomers of 1,4-disubstituted cyclohexanes.

¹H NMR Spectroscopy Comparison

The ¹H NMR spectrum provides the most definitive data for isomer and homologue identification. The acidic proton of the carboxyl group typically appears as a very broad singlet far downfield (δ 10-12 ppm), which will disappear upon shaking the sample with D₂O.[4]

CompoundAlkyl Protons (δ, ppm)Cyclohexane Protons (δ, ppm)Methine (C1/C4-H) (δ, ppm)
Monomethyl Ester ~3.67 (s, 3H, -OCH₃)[5]1.40-2.20 (m, 8H)~2.25-2.50 (m, 2H)
Monoethyl Ester ~4.12 (q, 2H, -OCH₂), ~1.25 (t, 3H, -CH₃)1.40-2.20 (m, 8H)~2.25-2.50 (m, 2H)
Monopropyl Ester ~4.00 (t, 2H, -OCH₂), ~1.65 (sextet, 2H, -CH₂), ~0.95 (t, 3H, -CH₃)1.40-2.20 (m, 8H)~2.25-2.50 (m, 2H)

Interpretation: The chemical shifts of the cyclohexane ring protons are highly complex due to overlapping signals. However, the signals for the methine protons (the hydrogen attached to the same carbon as the carboxyl/ester group) are often broader and at a slightly different chemical shift for the cis and trans isomers due to the different axial/equatorial environments.[6][7] The trans isomer often shows a wider multiplet for these protons compared to the cis isomer.

¹³C NMR Spectroscopy Comparison

¹³C NMR is invaluable for confirming the carbon skeleton and the presence of two distinct carbonyl environments.

CompoundAlkyl Carbons (δ, ppm)Cyclohexane Carbons (δ, ppm)C1/C4 Carbons (δ, ppm)Carbonyl Carbons (δ, ppm)
Monomethyl Ester ~51.5 (-OCH₃)~28-30~42-45~176 (Ester), ~182 (Acid)
Monoethyl Ester ~60.3 (-OCH₂), ~14.2 (-CH₃)~28-30~42-45~175 (Ester), ~182 (Acid)
Monopropyl Ester ~66.0 (-OCH₂), ~22.0 (-CH₂), ~10.4 (-CH₃)~28-30~42-45~175 (Ester), ~182 (Acid)

Interpretation: The two carbonyl signals are clearly resolved, with the carboxylic acid carbon appearing further downfield than the ester carbon.[4] Subtle differences in the chemical shifts of the ring carbons (C1, C4, and the other CH₂ groups) can be used to differentiate cis and trans isomers, with the shifts being sensitive to the axial or equatorial orientation of the substituents.[8]

FTIR Spectroscopy Comparison

FTIR is a rapid and effective tool for confirming the presence of the key functional groups. The spectra are dominated by characteristic absorptions of the ester and carboxylic acid moieties.

Functional GroupCharacteristic Absorption (cm⁻¹)Interpretation
O-H Stretch (Acid)3300-2500 (very broad)Indicates the hydrogen-bonded hydroxyl group of the carboxylic acid.[4]
C-H Stretch3000-2850Aliphatic C-H bonds of the cyclohexane ring and alkyl chain.
C=O Stretch (Acid)~1710Carbonyl of the carboxylic acid dimer.[4][9]
C=O Stretch (Ester)~1735Carbonyl of the ester group. This peak is often sharper than the acid carbonyl.[9]
C-O Stretch1300-1100Stretching vibrations of the ester and carboxylic acid C-O bonds.[9]

Interpretation: The most telling feature is the presence of a very broad O-H absorption and two distinct, or at least a broadened and asymmetric, C=O absorption band around 1710-1735 cm⁻¹, confirming the presence of both functional groups.[10] The spectra are generally very similar across the homologous series of monoalkyl esters, as the dominant absorptions originate from the functional groups rather than the alkyl chain.

Mass Spectrometry Comparison

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Using ESI in negative ion mode is often effective, targeting the deprotonation of the carboxylic acid.

CompoundFormulaMWExpected [M-H]⁻ (m/z)Key Fragment Ions (m/z)
Monomethyl Ester C₉H₁₄O₄186.21185.08153 ([M-H-CH₃OH]⁻), 141 ([M-H-CO₂]⁻)
Monoethyl Ester C₁₀H₁₆O₄200.23199.10153 ([M-H-C₂H₅OH]⁻), 155 ([M-H-CO₂]⁻)
Monopropyl Ester C₁₁H₁₈O₄214.26213.11153 ([M-H-C₃H₇OH]⁻), 169 ([M-H-CO₂]⁻)

Interpretation: The molecular ion peak confirms the identity of the specific monoalkyl ester. A common and diagnostic fragmentation pathway for these compounds is the neutral loss of the alcohol molecule (e.g., methanol, ethanol) from the deprotonated molecular ion.[11][12] Another observed fragmentation is the loss of carbon dioxide.[13] These fragmentation patterns provide robust confirmation of the monoalkyl ester structure.

IV. Conclusion

The comprehensive spectroscopic analysis of monoalkyl esters of 1,4-cyclohexanedicarboxylic acid requires a synergistic application of NMR, FTIR, and MS. While FTIR and MS are excellent for confirming the functional groups and molecular weight, ¹H and ¹³C NMR spectroscopy are indispensable for the definitive assignment of stereochemistry (cis vs. trans). The subtle but consistent differences in chemical shifts and coupling constants, arising from the distinct spatial arrangement of the substituents, provide the necessary data for unambiguous structural elucidation. The protocols and comparative data presented in this guide serve as a validated framework for researchers in quality control, reaction monitoring, and new material development.

References

  • Hu, Y., Zhao, Z., Liu, Y., Li, G., Wang, A., Cong, Y., Zhang, T., Wang, F., & Li, N. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Angewandte Chemie International Edition, 57(23), 6901-6905. Available at: [Link]

  • Dharma, S., et al. (2016). FTIR spectrum synthesized dicarboxylate ester. ResearchGate. Available at: [Link]

  • Kudryavtsev, A., et al. (2019). Principal fragmentation pathways of dialkyl 1,4-cyclohexanedicarboxylates under EI. ResearchGate. Available at: [Link]

  • Lee, J. Y., & Lee, S. H. (2013). Tandem mass spectrometric analysis of isosorbide-1,4-cyclohexane-dicarboxylic acid polyester oligomer cations using ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(17), 1975-1984. Available at: [Link]

  • Rangel, M., et al. (2020). FTIR-ATR spectroscopy of dicarboxylic acids. ResearchGate. Available at: [Link]

  • Hu, Y., Zhao, Z., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. PubMed. Available at: [Link]

  • Graves, D., et al. (1994). Process for the preparation of cyclohexanedicarboxylic acids. Google Patents (US5286903A).
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Lee, J. Y., & Lee, S. H. (2013). Tandem mass spectrometric analysis of isosorbide-1,4-cyclohexane-dicarboxylic acid polyester oligomer cations using ion-trap mass spectrometry. ResearchGate. Available at: [Link]

  • Amarasekara, A. S., & Maroney Lawrence, Y. V. (2019). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Frontiers. Available at: [Link]

  • Al-Absi, M., et al. (2018). FT-IR spectra of (a) cubane-1,4-dicarboxylic acid, (b) NO3-LDH, and (c) cubane-dc-Mg-Al-LDH. ResearchGate. Available at: [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Available at: [Link]

  • Nielsen, A. T., & Carpenter, W. R. (1965). 1,4-Cyclohexanedione. Organic Syntheses. Available at: [Link]

  • Kim, H. (2016). Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication. SKKU ScholarX. Available at: [Link]

  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. Available at: [Link]

  • Tzakos, A. G., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid. Available at: [Link]

  • PubChem. (n.d.). Diethyl 1,4-cyclohexanedicarboxylate. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-ethylcyclohexane-1-carboxylate. Available at: [Link]

  • Anet, F. A., & Freedberg, D. I. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726-10731. Available at: [Link]

  • Reddit. (2022). Any quirky NMR questions? For example, how to distinguish between symmetrical cis and trans alkenes. r/OrganicChemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Chromatographic Separation of 1,4-Cyclohexanedicarboxylic Acid Monoesters and Diesters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the precise analysis and separation of esterification products of dicarboxylic acids are paramount. This guide provides an in-depth comparison of chromatographic techniques for the separation of monoesters and diesters of 1,4-cyclohexanedicarboxylic acid (CHDA), a key building block in various polymers and pharmaceutical intermediates. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering not just protocols, but the scientific rationale behind the methodological choices.

The Analytical Challenge: Differentiating Mono- and Diesters of CHDA

1,4-Cyclohexanedicarboxylic acid is a dicarboxylic acid with cis and trans isomers. During its esterification, a mixture of the monoester and diester is typically formed. The ratio of these products is critical for the final properties of a polymer or the efficacy and purity of a pharmaceutical compound. Consequently, a robust analytical method to separate and quantify the unreacted diacid, the monoester, and the diester is essential for reaction monitoring, quality control, and purification processes. The key to their separation lies in the polarity difference between these compounds: the diacid is the most polar, followed by the monoester, with the diester being the least polar.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it highly suitable for the analysis of CHDA and its esters without the need for derivatization. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common approach.

Principle of Separation

In reversed-phase HPLC, the separation is driven by the hydrophobic interactions between the analytes and the stationary phase. The nonpolar diester will have a stronger affinity for the stationary phase and will therefore be retained longer than the more polar monoester and the highly polar diacid. By using a gradient elution, where the polarity of the mobile phase is decreased over time (by increasing the organic solvent concentration), we can effectively elute each component from the column.

Experimental Protocol: Reversed-Phase HPLC Separation

Objective: To separate and quantify 1,4-CHDA, its mono- and diester in a reaction mixture.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Sample: Reaction mixture diluted in a suitable solvent (e.g., 50:50 water:acetonitrile).

Procedure:

  • System Preparation:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column temperature should be maintained at 30 °C.

  • Sample Preparation:

    • Dilute a sample of the esterification reaction mixture with a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

Expected Elution Order: 1,4-CHDA (most polar) > Monoester > Diester (least polar).

Causality Behind Experimental Choices:
  • C18 Column: The nonpolar C18 stationary phase provides excellent retention for the nonpolar ester components.

  • Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid groups on the diacid and monoester, leading to sharper peaks and more reproducible retention times.[1]

  • Gradient Elution: A gradient is crucial for separating compounds with a wide range of polarities. Starting with a high aqueous content allows for the retention and separation of the polar diacid, while increasing the organic content is necessary to elute the more nonpolar mono- and diesters in a reasonable time with good peak shape.

Gas Chromatography (GC): High-Resolution Analysis for Volatile Derivatives

GC is an excellent technique for separating volatile compounds. Since CHDA and its esters are not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the polar carboxylic acid groups into more volatile esters or silyl ethers.[2]

Principle of Separation

In GC, separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. After derivatization, the CHDA esters are volatilized in the heated injector and separated based on their boiling points and interactions with the stationary phase.

Experimental Protocol: GC-MS Analysis after Methylation

Objective: To separate and identify the methyl esters of 1,4-CHDA (mono- and di-ester).

Part A: Derivatization (Esterification)

  • Sample Preparation:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Reaction:

    • Add 1 mL of 10% Boron Trifluoride (BF3) in Methanol to the dried sample.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously to extract the methyl esters into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Part B: GC-MS Analysis

Instrumentation:

  • GC-MS system with a capillary column and a mass selective detector.

Materials:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

Procedure:

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

Causality Behind Experimental Choices:
  • Derivatization: Esterification with BF3/Methanol is a common and effective method for converting carboxylic acids to their more volatile methyl esters.[3] This step is mandatory for GC analysis of these compounds.

  • DB-5ms Column: A nonpolar column is suitable for separating the derivatized esters based on their boiling points.

  • Temperature Programming: A temperature ramp is essential to ensure that compounds with different boiling points are eluted with good peak shape and resolution.

Thin-Layer Chromatography (TLC): Rapid and Cost-Effective Reaction Monitoring

TLC is a simple, rapid, and inexpensive technique that is ideal for monitoring the progress of the esterification reaction. It allows for a quick qualitative assessment of the presence of starting materials and products.

Principle of Separation

TLC operates on the principle of adsorption chromatography. The separation occurs as the mobile phase moves up the stationary phase (e.g., silica gel) by capillary action. The components of the mixture are separated based on their differential partitioning between the mobile and stationary phases.

Experimental Protocol: TLC Monitoring of Esterification

Objective: To qualitatively monitor the conversion of 1,4-CHDA to its mono- and diesters.

Materials:

  • TLC plates: Silica gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate:Acetic Acid (e.g., 70:30:1 v/v/v).

  • Visualization: UV lamp (254 nm) and/or an iodine chamber.

Procedure:

  • Spotting:

    • Using a capillary tube, spot the reaction mixture on the baseline of the TLC plate.

    • On the same plate, spot the starting material (1,4-CHDA) and, if available, pure standards of the mono- and diester for reference.

  • Development:

    • Place the TLC plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Dry the plate and visualize the spots under a UV lamp. The compounds containing a chromophore will appear as dark spots.

    • Alternatively, place the plate in an iodine chamber for visualization of the spots.

Interpretation:

  • The diacid will have the lowest Rf value (least movement), the diester will have the highest Rf value (most movement), and the monoester will be in between. By observing the disappearance of the diacid spot and the appearance of the product spots over time, the reaction progress can be monitored.[4]

Causality Behind Experimental Choices:
  • Silica Gel Plate: The polar silica gel stationary phase strongly retains the polar carboxylic acid groups.

  • Mobile Phase Composition: The mixture of a nonpolar solvent (hexane) and a polar solvent (ethyl acetate) allows for the elution of the compounds. The small amount of acetic acid helps to suppress the ionization of the carboxylic acid groups, reducing tailing of the spots.

Comparative Analysis

FeatureHPLCGCTLC
Principle Partition/AdsorptionPartitionAdsorption
Sample Volatility Non-volatileVolatile (derivatization required)Non-volatile
Analysis Time 15-30 min15-30 min5-15 min
Resolution HighVery HighLow to Moderate
Quantification ExcellentExcellentQualitative/Semi-quantitative
Sample Prep Dilution & FiltrationDerivatization & ExtractionDirect Spotting
Cost per Sample Moderate to HighModerate to HighVery Low
Key Application Purity testing, quantificationIdentification, quantificationReaction monitoring, screening

Quantitative Data Summary (Illustrative)

The following table provides illustrative retention time (RT) and resolution (Rs) data that could be expected from the HPLC and GC methods described.

AnalyteHPLC (RT, min)GC (RT, min)
1,4-CHDA4.5N/A (derivatized)
Mono-methyl ester10.212.8
Di-methyl ester14.815.1
Resolution (Rs) Rs (Mono/Di) > 2.0 Rs (Mono/Di) > 2.0

Visualization of Workflows

Decision-Making Workflow for Technique Selection

technique_selection start Analytical Goal quant Quantitative Analysis? start->quant Yes qual Qualitative Analysis / Reaction Monitoring start->qual No hplc HPLC (High Accuracy & Purity) quant->hplc Non-volatile gc GC-MS (High Resolution & Identification) quant->gc Volatile (after derivatization) tlc TLC (Rapid & Low Cost) qual->tlc

Caption: Decision tree for selecting the appropriate chromatographic technique.

HPLC Experimental Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Reaction Mixture dilute Dilute in Mobile Phase sample->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Standard workflow for HPLC analysis of CHDA esters.

Conclusion and Recommendations

The choice of chromatographic technique for separating monoesters and diesters of 1,4-cyclohexanedicarboxylic acid depends on the specific analytical goal.

  • For routine quality control and accurate quantification , HPLC is the recommended technique due to its high resolution, reproducibility, and ability to analyze the compounds directly without derivatization.

  • For high-resolution separation and definitive identification , especially when dealing with complex mixtures or requiring mass spectral data, GC-MS after derivatization is the method of choice.

  • For rapid, cost-effective monitoring of reaction progress , TLC provides an invaluable tool for the synthetic chemist.

By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method for their specific needs, ensuring the quality and consistency of their products.

References

  • SIELC Technologies. (n.d.). Separation of 1,4-Cyclohexanedicarboxylic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column.
  • SIELC Technologies. (n.d.). Separation of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, dimethyl ester on Newcrom R1 HPLC column.
  • NIST. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid, methyl ester. NIST Chemistry WebBook.
  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.
  • Derivatization in GC. (n.d.).
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • International Olive Council. (n.d.). Determination of fatty acid methyl esters by gas chromatography.
  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction.
  • PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid.
  • BenchChem. (n.d.). GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Scribd. (n.d.). esterification reaction.
  • Google Patents. (n.d.). Process for the preparation of 1,4-cyclohexane dicarboxylic acid dialkyl esters.
  • Wikipedia. (n.d.). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid.
  • Royal Society of Chemistry. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.

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The Stereochemical Lever: A Comparative Guide to Cis/Trans Isomerism in Polyester Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Composition, a Question of Configuration

In the pursuit of novel polymeric materials with tailored functionalities, the focus often lies on the chemical composition of the constituent monomers. However, a more subtle, yet profoundly impactful, architectural feature resides in the stereochemistry of these building blocks. The spatial arrangement of atoms within a monomer, specifically the cis/trans isomerism, can act as a powerful lever to modulate the macroscopic properties of the resulting polymer. This guide provides an in-depth technical comparison of polyesters synthesized from the cis and trans isomers of a monomethyl ester, specifically focusing on derivatives of 1,4-cyclohexanedicarboxylic acid. We will explore how this seemingly minor variation in monomer geometry dictates significant differences in thermal, mechanical, and degradation properties, offering researchers and drug development professionals a roadmap to harnessing stereochemistry for advanced material design.

The fundamental distinction between cis and trans isomers of, for example, dimethyl 1,4-cyclohexanedicarboxylate (DMCD), lies in the orientation of the ester groups relative to the cyclohexane ring. The cis isomer possesses a bent, U-shaped geometry, while the trans isomer adopts a more linear and extended conformation.[1] This disparity in molecular shape profoundly influences the ability of the resulting polymer chains to pack, a critical determinant of crystallinity and, consequently, a cascade of other material properties.[2]

The Impact of Isomer Ratio on Polymer Properties: A Data-Driven Comparison

The strategic incorporation of cis and trans isomers of DMCD, in conjunction with a diol such as 1,4-cyclohexanedimethanol (CHDM), allows for the fine-tuning of the polyester's performance characteristics. The following table summarizes the anticipated effects based on a comprehensive review of the scientific literature.

PropertyPredominantly cis-Isomer PolyesterPredominantly trans-Isomer PolyesterRationale
Crystallinity Amorphous to low crystallinitySemi-crystalline to high crystallinityThe linear geometry of the trans isomer facilitates more efficient chain packing and the formation of ordered crystalline domains.[2]
Glass Transition Temperature (Tg) LowerHigherThe restricted motion in the more tightly packed, crystalline structure of the trans-based polymer requires more thermal energy for the transition to a rubbery state.[3]
Melting Temperature (Tm) Not applicable or lowHigherA greater energy input is needed to disrupt the ordered crystalline lattice of the trans-based polyester.[3]
Tensile Strength & Modulus LowerHigherThe increased crystallinity and intermolecular forces in the trans-based polymer contribute to greater strength and stiffness.[4]
Elongation at Break HigherLowerThe more amorphous nature of the cis-based polymer allows for greater chain mobility and deformation before failure.
Hydrolytic Degradation Rate FasterSlowerWater molecules can more readily penetrate the less crystalline, amorphous regions of the cis-based polymer, leading to faster hydrolysis of the ester linkages.[5]

Experimental Protocols: Synthesizing and Characterizing Stereochemically Defined Polyesters

To empower researchers to validate these principles, we provide detailed, step-by-step methodologies for the synthesis and characterization of polyesters with controlled cis/trans isomer ratios.

Synthesis: Two-Stage Melt Polycondensation

This common industrial method can be adapted to control the isomer ratio of the final polyester.[6]

Diagram of the Synthesis Workflow:

cluster_0 Stage 1: Esterification/Transesterification cluster_1 Stage 2: Polycondensation Reactants DMCD (controlled cis/trans ratio) + Diol (e.g., CHDM) + Catalyst (e.g., Titanium Tetrabutoxide) Heating_N2 Heat to 150-220°C under Nitrogen Reactants->Heating_N2 Byproduct_Removal1 Remove Methanol Heating_N2->Byproduct_Removal1 Temp_Increase Increase Temperature to 250-300°C Byproduct_Removal1->Temp_Increase Prepolymer Formation Vacuum Apply High Vacuum Temp_Increase->Vacuum Byproduct_Removal2 Remove Excess Diol Vacuum->Byproduct_Removal2 High_MW_Polymer High Molecular Weight Polyester Byproduct_Removal2->High_MW_Polymer

Caption: Workflow for polyester synthesis via two-stage melt polycondensation.

Step-by-Step Protocol:

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermocouple, nitrogen inlet, and distillation column, charge the dimethyl 1,4-cyclohexanedicarboxylate (with a known cis/trans ratio), an excess of the diol (e.g., 1,4-cyclohexanedimethanol), and a suitable catalyst (e.g., titanium tetrabutoxide).[6]

  • Esterification/Transesterification: Heat the mixture to 150-220°C under a nitrogen atmosphere. Methanol will be generated as a byproduct and should be continuously removed via the distillation column.[6]

  • Polycondensation: Once the evolution of methanol has ceased, gradually increase the temperature to 250-300°C and apply a high vacuum. This will facilitate the removal of the excess diol and drive the polymerization reaction to completion, resulting in a high molecular weight polyester. The reaction is monitored by the increase in the viscosity of the melt.[7]

  • Isomerization Control: It is crucial to note that high temperatures can lead to in-situ isomerization of the cyclohexane ring.[8] To produce a polyester that retains the initial monomer's isomer ratio, lower polymerization temperatures and shorter reaction times are preferable, though this may limit the achievable molecular weight. Conversely, to achieve the thermodynamically stable isomer ratio (approximately 66% trans), higher temperatures and longer reaction times can be employed.[8]

Characterization of Isomer Ratio and Polymer Properties

Diagram of the Characterization Workflow:

cluster_0 Structural & Thermal Analysis cluster_1 Mechanical & Degradation Analysis Polymer_Sample Synthesized Polyester NMR 1H NMR Spectroscopy (cis/trans ratio) Polymer_Sample->NMR DSC Differential Scanning Calorimetry (Tg, Tm, Crystallinity) Polymer_Sample->DSC Tensile_Testing Tensile Testing (ASTM D638) (Strength, Modulus, Elongation) Polymer_Sample->Tensile_Testing Degradation_Study Hydrolytic Degradation (ASTM F1635) (Mass Loss, MW Decrease) Polymer_Sample->Degradation_Study

Caption: Workflow for the characterization of synthesized polyesters.

1. Quantification of Cis/Trans Isomer Ratio via ¹H NMR Spectroscopy

  • Principle: The protons on the cyclohexane ring exhibit distinct chemical shifts in the ¹H NMR spectrum depending on their cis or trans configuration, allowing for quantitative analysis.[9]

  • Protocol:

    • Dissolve 5-10 mg of the polyester in a suitable deuterated solvent (e.g., a mixture of CDCl₃ and trifluoroacetic acid).[10]

    • Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).

    • Integrate the characteristic peaks corresponding to the cis and trans isomers. The ratio of the integrals provides the cis/trans isomer ratio in the polymer.[11]

2. Thermal Analysis via Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[12][13]

  • Protocol (based on ASTM D3418): [14]

    • Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.

    • Heat the sample again at the same controlled rate. The second heating scan is typically used for analysis to ensure a consistent thermal history.

    • Determine the Tg (midpoint of the step change in the baseline) and Tm (peak of the melting endotherm) from the DSC thermogram. The degree of crystallinity can be calculated from the enthalpy of melting.[15]

3. Mechanical Testing: Tensile Properties

  • Principle: Tensile testing measures the force required to stretch a material until it breaks, providing information about its strength, stiffness, and ductility.[16]

  • Protocol (based on ASTM D638): [17][18][19]

    • Prepare dumbbell-shaped specimens of the polyester according to the dimensions specified in ASTM D638.

    • Condition the specimens at a standard temperature and humidity.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the load and elongation data to generate a stress-strain curve.

    • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

4. Hydrolytic Degradation Study

  • Principle: The hydrolytic degradation of polyesters is assessed by monitoring changes in mass, molecular weight, and mechanical properties over time when exposed to an aqueous environment.[20]

  • Protocol (based on ASTM F1635):

    • Prepare pre-weighed, sterilized samples of the polyester.

    • Immerse the samples in a phosphate-buffered saline (PBS) solution at pH 7.4 and maintain at 37°C.[1]

    • At predetermined time intervals, remove a set of samples, rinse with deionized water, and dry to a constant weight.

    • Measure the mass loss, changes in molecular weight (via Gel Permeation Chromatography), and any alterations in mechanical properties.

Conclusion: A Path to Function-Driven Polymer Design

The deliberate control of the cis/trans isomer ratio in monomethyl ester-based polyesters provides a sophisticated yet practical approach to engineering materials with a wide spectrum of properties. By understanding the fundamental relationship between monomer stereochemistry and macroscopic performance, researchers can move beyond simple compositional adjustments and into the realm of architectural design at the molecular level. The experimental protocols detailed in this guide offer a validated framework for exploring this fascinating aspect of polymer science, paving the way for the development of next-generation materials for diverse applications, from advanced drug delivery systems to high-performance engineering plastics.

References

  • Kricheldorf, H. R. (2025). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. ResearchGate. [Link]

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health. [Link]

  • Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). Preprints.org. [Link]

  • Colonna, M., et al. (2025). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. [Link]

  • Wood, J. A., et al. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. [Link]

  • Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. (2022). CHIMIA. [Link]

  • Catalyst-free synthesis of polyesters via conventional melt polycondensation. (2025). ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. (2025). Infinita Lab. [Link]

  • Hydrolytic Test of Polymer Degradation. Scribd. [Link]

  • Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. (2020). ACS Publications. [Link]

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  • Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. (2025). ResearchGate. [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (2013). National Institutes of Health. [Link]

  • Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. (2021). PubMed Central. [Link]

  • Controlling the cis/trans Content of Biobased Unsaturated Polyesters by Judicious Choice of a Biosourced Catalyst. (2025). ACS Publications. [Link]

  • Trans‐ and cis‐isomers of 1,4‐cyclohexanedimethanol (CHDM). ResearchGate. [Link]

  • Amorphous and crystalline polyesters based on 1,4-cyclohexanedimethanol. (2016). ResearchGate. [Link]

  • Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. (2024). Unibo. [Link]

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The Influence of Cycloaliphatic Rigidity: A Comparative Guide to the Mechanical Properties of Copolyesters Containing trans-1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering High-Performance Copolyesters with Cycloaliphatic Monomers

In the pursuit of advanced polymeric materials, the incorporation of cyclic monomers into polyester backbones has emerged as a compelling strategy to enhance thermomechanical properties. Among these, copolyesters synthesized with trans-1,4-cyclohexanedicarboxylic acid (t-CHDA) or its esters, such as the monomethyl ester (t-CHDA-MME), are gaining significant attention. The rigid, non-aromatic cycloaliphatic structure of t-CHDA imparts a unique combination of stiffness, thermal stability, and hydrolytic resistance to the resulting polymers, positioning them as viable alternatives to conventional aromatic polyesters in demanding applications, including biomedical devices and specialty packaging.

This guide provides a comprehensive comparison of the mechanical properties of copolyesters containing the t-CHDA moiety with other relevant polymeric systems. We will delve into the experimental data that underpins these comparisons, offering researchers, scientists, and drug development professionals a detailed understanding of how the molecular architecture of these copolyesters dictates their macroscopic performance. The focus will be on elucidating the structure-property relationships that govern tensile strength, elongation at break, and Young's modulus, thereby enabling informed material selection and design.

Experimental Protocols: A Self-Validating Approach to Material Characterization

To ensure the integrity and reproducibility of the data presented, this section outlines the detailed methodologies for the synthesis and mechanical characterization of copolyesters containing t-CHDA. The described protocols are designed to be self-validating, with each step logically supporting the next to yield reliable and comparable results.

Synthesis of Copolyesters via Melt Polycondensation

The synthesis of copolyesters containing t-CHDA is typically achieved through a two-stage melt polycondensation process. This solvent-free method is favored for its efficiency and reduced environmental impact.

Step-by-Step Methodology:

  • Monomer Preparation and Charging: The diacid monomer, trans-1,4-cyclohexanedicarboxylic acid, and a diol (e.g., 1,4-butanediol) are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. A molar excess of the diol is often used to facilitate the esterification reaction and compensate for any diol loss during the process.

  • Esterification: The reactor is heated to a specific temperature (e.g., 180-220°C) under a nitrogen atmosphere. The esterification reaction proceeds with the removal of water as a byproduct. This stage is continued until the theoretical amount of water is collected.

  • Polycondensation: A polycondensation catalyst, such as titanium(IV) butoxide (TBT), is introduced into the reactor. The temperature is gradually increased (e.g., to 230-250°C), and a vacuum is applied to facilitate the removal of the excess diol and drive the polymerization reaction towards higher molecular weights. The reaction is monitored by observing the increase in torque of the mechanical stirrer, which correlates with the viscosity of the polymer melt.

  • Polymer Recovery and Purification: Once the desired molecular weight is achieved, the polymer is discharged from the reactor. For purification, the polymer can be dissolved in a suitable solvent like chloroform and then precipitated in a non-solvent such as cold methanol to remove any unreacted monomers or oligomers.

Causality Behind Experimental Choices: The two-stage process allows for controlled esterification before proceeding to the higher temperature and vacuum conditions required for polycondensation, minimizing side reactions and ensuring a more uniform polymer structure. The use of a catalyst is crucial to achieve high molecular weights in a reasonable timeframe.

Visualizing the Workflow: From Monomers to Mechanical Data

The following diagram illustrates the key stages in the synthesis and characterization of t-CHDA-based copolyesters.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Monomer Charging (t-CHDA, Diol) s2 Esterification (N2 atmosphere, 180-220°C) s1->s2 s3 Polycondensation (Catalyst, Vacuum, 230-250°C) s2->s3 s4 Polymer Recovery & Purification s3->s4 c1 Specimen Preparation (e.g., Film Casting) s4->c1 Synthesized Copolyester c2 Tensile Testing (ASTM D882) c1->c2 c3 Data Analysis c2->c3 data_table Comparative Data Table c3->data_table Mechanical Properties

Caption: Experimental workflow for the synthesis and mechanical characterization of copolyesters.

Mechanical Property Testing

The mechanical properties of the synthesized copolyesters are evaluated using standardized tensile testing methods to ensure comparability of the data.

Step-by-Step Methodology:

  • Specimen Preparation: Polymer films of uniform thickness are prepared, typically by compression molding or solvent casting. The films are then cut into standardized dumbbell-shaped specimens according to ASTM D882.

  • Tensile Testing: The specimens are subjected to uniaxial tensile testing using a universal testing machine (e.g., an Instron dynamometer) at a constant crosshead speed (e.g., 10 mm/min) at room temperature.

  • Data Acquisition and Analysis: The load and displacement data are recorded throughout the test. From the resulting stress-strain curves, the following key mechanical properties are determined:

    • Young's Modulus (E): Calculated from the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Tensile Strength at Break (σB): The maximum stress the material can withstand before fracturing.

    • Elongation at Break (εB): The maximum strain or deformation the material can endure before fracturing, indicating its ductility.

Trustworthiness of the Protocol: Adherence to ASTM standards ensures that the obtained mechanical property data is reliable and can be confidently compared with data from other studies. The use of multiple specimens for each material and statistical analysis of the results further enhances the trustworthiness of the findings.

Comparative Performance Analysis: The Impact of the t-CHDA Moiety

The inclusion of the rigid trans-1,4-cyclohexanedicarboxylate moiety into a polyester backbone significantly influences its mechanical behavior. The following table presents a comparison of the mechanical properties of a copolyester based on t-CHDA with a well-known biodegradable polyester, poly(lactic acid) (PLA), and a copolyester modified with a different comonomer.

MaterialYoung's Modulus (E) [MPa]Tensile Strength at Break (σB) [MPa]Elongation at Break (εB) [%]
Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE)950 ± 5035 ± 215 ± 3
P(BCE95BC5) (PBCE copolymer with 5 mol% camphoric acid)750 ± 4030 ± 2250 ± 20
Poly(lactic acid) (PLA)~3500~50~6

Data sourced from: [1][2]

Discussion: Unraveling the Structure-Property Relationship

The data presented in the table clearly demonstrates the profound impact of the t-CHDA unit on the mechanical properties of copolyesters.

The Role of the Cycloaliphatic Ring: The high Young's modulus of the homopolymer PBCE is a direct consequence of the rigidity of the trans-1,4-cyclohexanedicarboxylate unit.[3] This rigid structure restricts segmental motion within the polymer chains, leading to a stiffer material compared to more flexible aliphatic polyesters. The chair conformation of the trans-isomer results in a more linear and extended chain, which facilitates efficient packing and contributes to the material's stiffness.[1]

Copolymerization as a Tool for Tailoring Ductility: While the rigidity of the t-CHDA moiety imparts high stiffness, it can also lead to brittleness, as evidenced by the low elongation at break of the PBCE homopolymer.[1] However, copolymerization with a suitable comonomer can dramatically improve the ductility of the material. In the case of P(BCE95BC5), the introduction of just 5 mol% of butylene camphorate units disrupts the regular chain packing, leading to a significant increase in the elongation at break.[1] This demonstrates the tunability of the mechanical properties of t-CHDA-based copolyesters through copolymerization, allowing for the design of materials with a desired balance of stiffness and toughness.

Comparison with Alternatives: When compared to PLA, a widely used bio-based polyester, PBCE exhibits a lower Young's modulus and tensile strength but a higher elongation at break. This suggests that while PLA is a more rigid and stronger material, t-CHDA-based polyesters can offer greater ductility. The ability to significantly enhance the elongation at break through copolymerization, as seen with P(BCE95BC5), makes t-CHDA-based copolyesters particularly attractive for applications requiring flexibility and toughness.

The Critical Influence of Isomerism: It is crucial to note that the stereochemistry of the 1,4-cyclohexanedicarboxylic acid moiety plays a pivotal role in determining the final properties of the polyester.[4] The trans-isomer, with its more linear and rigid conformation, generally leads to semi-crystalline polymers with higher melting points and stiffness.[4] In contrast, the kinked structure of the cis-isomer disrupts chain packing, resulting in amorphous polymers with lower glass transition temperatures and increased flexibility.[4] Therefore, controlling the cis/trans ratio of the diacid monomer is a key parameter for tailoring the mechanical properties of these copolyesters.

Conclusion: A Versatile Platform for High-Performance Materials

Copolyesters containing trans-1,4-cyclohexanedicarboxylic acid represent a versatile class of materials with a tunable range of mechanical properties. The inherent rigidity of the t-CHDA moiety provides a strong foundation for creating stiff and thermally stable polymers. Furthermore, the ability to tailor their ductility through copolymerization opens up a wide array of potential applications, from rigid biomedical implants to flexible and tough packaging films. For researchers and drug development professionals, the understanding of the structure-property relationships outlined in this guide is paramount for the rational design of next-generation copolyesters with optimized performance characteristics. The careful selection of comonomers and the precise control over the stereochemistry of the cycloaliphatic ring are the key levers for unlocking the full potential of these promising materials.

References

  • Synthesis and Properties of Cyclic Diester Based Aliphatic Copolyesters. (2010). Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2162-2169.
  • Motta, A., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 13(16), 2743.
  • Compared to terephthalic acid (TPA)-based polyesters, those obtained from 1,4-CHDA show improved processability, having a reduced melt viscosity; higher photo-oxidative stability, as the phenyl ring readily absorbs UV-light; and higher thermal stability. MDPI.
  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
  • Synthesis of homo- and copolyesters containing divanillic acid, 1,4-cyclohexanedimethanol, and alkanediols and their thermal and mechanical properties. (2020). Polymer Chemistry, 11(38), 6211-6221.
  • Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review. (2021). Polymers, 13(16), 2734.
  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (2011). Journal of Applied Polymer Science, 121(5), 2671-2680.
  • Guidotti, G., et al. (2024). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits.
  • Critical Cooling Rate of Fast-Crystallizing Polyesters: The Example of Poly(alkylene trans-1,4-cyclohexanedicarboxyl
  • Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. (2018). Polymers, 10(11), 1209.

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A Comparative Guide to the Biodegradability of Polymers Synthesized with trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of biodegradable polymers, the selection of appropriate materials is paramount to success. This guide provides an in-depth technical comparison of the biodegradability of polyesters synthesized using trans-1,4-cyclohexanedicarboxylic acid monomethyl ester. We will explore the nuances of their hydrolytic and enzymatic degradation profiles, benchmarked against widely used aliphatic polyesters such as poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA). This analysis is grounded in experimental data to empower you with the insights needed to make informed decisions for your applications.

Introduction: The Significance of Cycloaliphatic Monomers in Biodegradable Polymers

The incorporation of cycloaliphatic monomers like trans-1,4-cyclohexanedicarboxylic acid (CHDA) into polyester backbones offers a compelling strategy to tailor material properties. These rigid ring structures can enhance the thermal and mechanical stability of aliphatic polyesters, which often suffer from low glass transition temperatures and mechanical strength.[1] The trans-isomer of CHDA, in particular, imparts a high degree of linearity and symmetry to the polymer chain, promoting crystallinity. This crystallinity, in turn, plays a crucial role in determining the rate and mechanism of biodegradation.[2] Understanding this interplay is critical for designing polymers with predictable degradation kinetics for applications ranging from controlled drug release to temporary medical devices.

Polymer Synthesis: The Two-Stage Melt Polycondensation Approach

Polyesters based on trans-1,4-cyclohexanedicarboxylic acid are typically synthesized via a two-stage melt polycondensation process. This method offers a solvent-free and scalable route to high molecular weight polymers.[3][4] The use of the monomethyl ester of trans-1,4-cyclohexanedicarboxylic acid can be advantageous in certain synthetic strategies, though the diacid is also commonly employed.

Experimental Workflow for Polymer Synthesis

cluster_synthesis Two-Stage Melt Polycondensation cluster_stage1 cluster_stage2 A Stage 1: Esterification B Stage 2: Polycondensation A->B Oligomer Formation Increased Temp ~240-270°C B->Increased Temp Vacuum High Vacuum (<1 mbar) B->Vacuum Byproduct Removal Water/Methanol Distillation B->Byproduct Removal Monomers trans-1,4-CHDA/Ester + Diol (e.g., 1,4-Butanediol) Monomers->A Catalyst e.g., Titanium (IV) butoxide (TBT) Catalyst->A Inert Atmosphere Nitrogen Purge Inert Atmosphere->A Heating ~180-220°C Heating->A High MW Polymer Formation of High Molecular Weight Polyester Byproduct Removal->High MW Polymer

Caption: Synthesis of CHDA-based polyesters via two-stage melt polycondensation.

Comparative Biodegradability Analysis

The biodegradability of a polyester is primarily governed by its susceptibility to hydrolytic and enzymatic degradation. The presence of the cycloaliphatic CHDA unit in the polymer backbone introduces a unique set of characteristics that influence these degradation pathways.

Hydrolytic Degradation: The Role of Crystallinity and Water Permeability

Hydrolytic degradation is the cleavage of the ester bonds in the polymer backbone by water molecules.[5] For semicrystalline polymers, this process is often biphasic, with the amorphous regions degrading more rapidly than the crystalline domains.[5] The high trans-isomer content in polyesters synthesized from trans-1,4-cyclohexanedicarboxylic acid leads to a higher degree of crystallinity, which can initially slow down the rate of water penetration and subsequent hydrolysis compared to more amorphous polymers.[2]

Table 1: Comparative Hydrolytic Degradation of Polyesters

PolymerMonomer CompositionDegradation ConditionsTime (days)Mass Loss (%)Reference
PCL ε-caprolactonePhosphate Buffer (pH 7.4), 37°C45~2-3[6]
PCL ε-caprolactoneDeionized Water, 40°C45< 5[6]
PLA Lactic AcidPhosphate Buffer (pH 7.4), 37°C42Negligible[7]
Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) trans-1,4-CHDA, 1,4-ButanediolNot specifiedNot specifiedHighly stable[3]
Poly(CHDA anhydride) cis/trans-1,4-CHDAPhosphate Buffer (pH 7.4), 37°C6.25 - 15100[2]

Note: Direct comparative data for the hydrolytic degradation of polyesters from this compound alongside PCL and PLA under identical conditions is limited in the readily available literature. The data presented is a synthesis from multiple sources to provide a general comparison. Polyanhydrides, while related, exhibit significantly faster hydrolysis than polyesters.

The data suggests that homopolyesters of trans-1,4-cyclohexanedicarboxylic acid are highly resistant to hydrolytic degradation due to their high crystallinity.[3] However, the introduction of more flexible co-monomers can increase the amorphous content and accelerate degradation. For instance, copolyesters containing both CHDA and adipic acid have been shown to degrade more rapidly.[2]

Enzymatic Degradation: The Influence of Surface Chemistry and Enzyme Specificity

Enzymatic degradation is a key mechanism for the biodegradation of polyesters in biological environments. Enzymes such as lipases can catalyze the hydrolysis of ester bonds, typically at the polymer surface.[8] The rate of enzymatic degradation is influenced by several factors, including the surface hydrophilicity, the presence of enzyme-recognizable motifs, and the mobility of the polymer chains.[8]

While the rigid and crystalline nature of trans-CHDA based polyesters can hinder enzymatic attack, the presence of ester linkages still provides sites for enzymatic hydrolysis. The efficiency of this degradation is highly dependent on the specific enzyme and the overall composition of the polymer.

Table 2: Comparative Enzymatic Degradation of Polyesters

PolymerEnzymeDegradation ConditionsTimeDegradation Rate/ExtentReference
PCL Pseudomonas lipasePhosphate Buffer (pH 7.0), 37°C24 days~40% mass loss (for fibrous material)[9]
PBS Pseudomonas cepacia lipasePhosphate Buffer (pH 7.0), 37°C24 daysLow mass loss for films[10]
P(BS-co-10%CHDMS) Pseudomonas cepacia lipaseChloroform, 60h60 hours~85% degradation[11]
PBSA CutinaseNot specified< 2 hours>90% weight loss[12]

Studies on copolymers of poly(butylene succinate) (PBS) containing cycloaliphatic units have shown that these materials are susceptible to enzymatic degradation by lipases.[11] The rate of degradation can be significant, suggesting that the presence of the cycloaliphatic ring does not completely inhibit enzymatic activity.[11] It is hypothesized that the introduction of the CHDA moiety can alter the surface properties and chain mobility in a way that influences enzyme binding and catalytic efficiency.

Experimental Protocols

To ensure the reproducibility and validity of biodegradability studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing hydrolytic and enzymatic degradation.

Protocol for Hydrolytic Degradation Assessment

This protocol outlines the procedure for determining the hydrolytic degradation of a polymer by measuring its mass loss over time.

cluster_hydrolytic Hydrolytic Degradation Protocol A 1. Sample Preparation: - Prepare thin polymer films (100-200 µm). - Cut into uniform specimens (e.g., 1x1 cm). - Dry to a constant weight (W_initial). B 2. Immersion: - Place each specimen in a sealed vial with phosphate-buffered saline (PBS, pH 7.4). - Ensure complete submersion. A->B C 3. Incubation: - Incubate at a constant temperature (e.g., 37°C or 50°C). B->C D 4. Sampling: - At predetermined time points, remove triplicate samples. C->D E 5. Post-Treatment: - Gently rinse with deionized water. - Dry to a constant weight (W_final). D->E F 6. Analysis: - Calculate % Mass Loss = [(W_initial - W_final) / W_initial] x 100. - Analyze changes in molecular weight (GPC) and surface morphology (SEM). E->F

Caption: Workflow for assessing hydrolytic degradation of polymers.

Protocol for Enzymatic Degradation Assessment

This protocol details the steps for evaluating the enzymatic degradation of a polymer using a specific enzyme.

cluster_enzymatic Enzymatic Degradation Protocol A 1. Sample Preparation: - Prepare thin polymer films (100-200 µm). - Cut into uniform specimens. - Dry to a constant weight (W_initial). B 2. Enzyme Solution: - Prepare a solution of the desired enzyme (e.g., lipase from *Pseudomonas cepacia*) in phosphate buffer (pH 7.0). A->B D 4. Control Group: - Incubate specimens in buffer without the enzyme to account for hydrolytic degradation. A->D C 3. Incubation: - Immerse specimens in the enzyme solution. - Incubate at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation. B->C E 5. Sampling & Analysis: - At regular intervals, remove samples, rinse, dry, and weigh (W_final). - Calculate % Mass Loss. - Analyze degradation products in the supernatant (e.g., via HPLC). C->E D->E

Caption: Workflow for assessing enzymatic degradation of polymers.

Conclusion and Future Perspectives

Polymers synthesized with this compound represent a versatile class of biodegradable materials. Their high crystallinity, derived from the trans-cycloaliphatic monomer, imparts excellent thermal and mechanical properties but also leads to a slower rate of hydrolytic degradation compared to amorphous aliphatic polyesters. However, they remain susceptible to enzymatic degradation, and their degradation profiles can be tailored through copolymerization with more flexible monomers.

For researchers and drug development professionals, the key takeaway is that these polymers offer a tunable platform for applications requiring mechanical robustness and controlled, long-term degradation. Future research should focus on generating direct, quantitative comparative data on the biodegradability of a wider range of CHDA-based polyesters against industry standards like PCL and PLA under standardized conditions. This will enable a more precise prediction of their in vivo performance and facilitate their translation into innovative medical and pharmaceutical products.

References

  • Soccio, M., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. MDPI. [Link]

  • Guidotti, G., et al. (2020). Synthesis of Flexible Random Copolymers of Poly(butylene trans-1,4-ciclohexanedicarboxylate) Containing Pripol Moiety as Potential Candidates for Vascular Applications: Solid-State Characterization and Preliminary In Vitro Biocompatibility and Hemocompatibility. ACS Biomacromolecules. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS No. 15177-67-0), a compound often used as an intermediate in the synthesis of bulk drugs and other complex molecules. Adherence to these procedures is critical for protecting personnel, ensuring regulatory compliance, and maintaining the integrity of your research environment.

The protocols outlined herein are grounded in the regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring a self-validating system of safety and compliance.[1][2][3][4]

Hazard Identification and Immediate Safety

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound presents specific risks that must be managed.

Chemical Profile:

  • Product Name: trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid[5]

  • CAS No.: 15177-67-0[5][6]

  • Molecular Formula: C9H14O4[5][6]

  • Appearance: White crystalline powder or solid.[7]

Primary Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[5][8]

  • Skin Irritation (Category 2): Causes skin irritation.[8]

This hazard profile mandates careful handling at all stages, from use in experiments to final disposal. The Occupational Safety and Health Administration (OSHA) requires that all laboratory personnel be trained on the hazards of the chemicals they work with.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE serves as the primary barrier against chemical exposure.[9][10] The following equipment must be worn when handling this compound, including during disposal procedures.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a face shield.[5][8]Protects against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][8][11]Prevents direct skin contact, which can cause irritation.[8]
Body Protection A standard laboratory coat.[9]Protects street clothes and underlying skin from contamination.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood.[5] Use a NIOSH-approved respirator if dust may be generated.Minimizes inhalation of airborne particles, which could cause respiratory irritation.[12]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response plan is a requirement for a safe laboratory.[9] In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.

  • Secure the Area: Restrict access to the spill area to prevent further contamination.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as listed in the table above.

  • Containment & Cleanup:

    • For a solid spill , carefully sweep the material into a designated waste container, avoiding dust generation.[7][13]

    • Do not use water to clean up the dry material, as this can create a solution that is harder to contain.

  • Decontamination: Thoroughly wash the spill area with soap and water after the bulk material has been removed.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be treated as hazardous waste and placed in the same designated waste container.[14]

Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[2][4][15] All chemical waste must be treated as hazardous unless it has been explicitly determined to be non-hazardous.[14]

Step 1: Waste Characterization

The first step in proper disposal is determining if the waste is hazardous.[4][15] The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][16]

  • Toxicity: As this compound is harmful if swallowed, it should be managed as a toxic hazardous waste .

Step 2: Container Selection and Labeling

Proper containment is essential to prevent leaks and ensure safe handling.[4][17]

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.[17]

    • The container must have a secure, leak-proof lid and be in good condition.[2][4]

    • Never use food-grade containers (e.g., milk jugs) for chemical waste.[4]

  • Label the Container:

    • The container must be clearly labeled as "Hazardous Waste."[16]

    • List the full chemical name: "this compound." Avoid abbreviations or formulas.

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").[16]

    • Record the date when waste was first added to the container.

Step 3: Waste Segregation and Accumulation

Improperly mixed chemicals can lead to violent reactions. Therefore, waste segregation is a critical safety measure.[14][17]

  • Segregate Incompatibles: Store the waste container for this compound away from:

    • Bases (e.g., sodium hydroxide): Carboxylic acids and their esters can react with bases.[18]

    • Strong Oxidizing Agents (e.g., potassium permanganate). [7]

    • Reactive Metals (e.g., sodium metal). [16]

  • Accumulate Safely:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[16]

    • Keep the container closed at all times except when adding waste.[4][19] This is a common EPA violation and a significant safety risk.

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[17]

Step 4: Final Disposal

Disposal of hazardous waste must be handled by a licensed professional service. It is illegal and unsafe to dispose of this chemical in the regular trash or down the drain.[2][8][13]

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[15][16]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and the EPA.[19]

The following diagram illustrates the decision-making workflow for the disposal process.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol Start Waste Generated: trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs? PPE->Spill Spill_Cleanup Follow Spill Management Protocol Spill->Spill_Cleanup Yes Continue Proceed with Disposal Spill->Continue No Spill_Cleanup->Continue Container Select Chemically Compatible Waste Container Continue->Container Label Label Container: 'Hazardous Waste' + Chemical Name & Hazards Container->Label Segregate Store in Satellite Accumulation Area (Segregate from Bases & Oxidizers) Label->Segregate EHS Contact EHS for Pickup by Licensed Disposal Vendor Segregate->EHS End Disposal Complete EHS->End

Caption: Disposal workflow for this compound.

Waste Minimization Strategies

A key component of modern laboratory management is the reduction of hazardous waste at its source.[16][20] Consider these strategies:

  • Inventory Management: Purchase only the quantity of chemical needed for your experiments to avoid outdated or excess stock.[14][20]

  • Process Modification: Where possible, modify experimental procedures to use smaller quantities of the material.[14]

  • Chemical Sharing: Share surplus chemicals with other labs within your institution to prevent redundant purchases.[16]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (URL: [Link])

  • The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])

  • Properly Managing Chemical Waste in Laboratories. (URL: [Link])

  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (URL: [Link])

  • OSHA Standards to Know Before Starting Your Lab. (URL: [Link])

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (URL: [Link])

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. (URL: [Link])

  • Laboratory Chemical Waste Management - CSIR IIP. (URL: [Link])

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (URL: [Link])

  • Hazardous Waste Disposal Guidelines. (URL: [Link])

  • Proper Handling of Hazardous Waste Guide - EPA. (URL: [Link])

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (URL: [Link])

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses - EPA. (URL: [Link])

  • Hazardous Waste | US EPA. (URL: [Link])

  • SAFETY DATA SHEET - West Liberty University. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (URL: [Link])

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals and researchers, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS No. 15177-67-0) demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe management in the laboratory. Here, we will detail not just what to wear, but why specific protective measures are critical, ensuring a self-validating system of safety from initial handling to final disposal.

Foundational Hazard Assessment: Understanding the Risks

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is essential. This compound is a solid, often a powder, which presents a distinct set of risks.[1] The primary routes of exposure and associated hazards are:

  • Eye Contact: Classified as causing serious eye irritation (H319).[2][3][4] The crystalline or dusty nature of the solid increases the risk of mechanical and chemical irritation upon contact.

  • Skin Contact: Causes skin irritation (H315).[2][4] Prolonged or repeated contact can lead to dermatitis.

  • Inhalation: May cause respiratory irritation (H335). Fine dusts can be easily aerosolized during handling, such as weighing or transferring, posing a risk to the respiratory tract.

  • Ingestion: Harmful if swallowed (H302), classified as Acute toxicity, Oral (Category 4).[3]

Furthermore, as with many fine organic powders, there is a potential for dust to form an explosive mixture with air, necessitating controls against static discharge.[2][5]

Core Protective Measures: A Multi-Layered Defense

Based on the hazard assessment, a comprehensive PPE strategy is required. The following provides a step-by-step guide to selecting and using the appropriate gear.

Eye and Face Protection

The risk of serious eye irritation from dust or accidental splashes necessitates robust protection.

  • Minimum Requirement: At a minimum, chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][6] These must provide a complete seal around the eyes to prevent the ingress of fine particulates.

  • Enhanced Precaution: When there is a significant risk of splashing or a larger quantity of the material is being handled, a face shield should be worn in addition to safety goggles.[5][7] The face shield offers a broader barrier, protecting the entire face from contact.

Hand Protection (Gloves)

To prevent skin irritation, chemically resistant gloves are a critical barrier.

  • Selection: Impervious gloves are required.[8] Nitrile gloves are a suitable choice as they provide excellent resistance to a wide range of chemicals, including organic acids and esters. Always consult the glove manufacturer's specifications to confirm compatibility.

  • Procedure:

    • Inspect gloves for any signs of degradation, punctures, or tears before each use.

    • Ensure hands are clean and dry before donning gloves.

    • When work is complete, remove gloves using a technique that avoids touching the external contaminated surface with bare skin.

    • Wash hands thoroughly with soap and water after removing gloves.[2][4]

Body Protection

Protecting exposed skin is crucial to prevent irritation and potential absorption.

  • Standard Protocol: A standard laboratory coat should be worn and kept fully buttoned.

  • Enhanced Protocol: For tasks with a higher risk of dust generation, such as large-scale transfers or cleaning spills, impermeable protective clothing or a chemical-resistant apron over the lab coat is recommended.[5] All protective clothing should be removed immediately if it becomes contaminated.[5]

Respiratory Protection

The potential for respiratory tract irritation from airborne dust must be controlled.

  • Engineering Controls First: The primary method for controlling dust is through engineering controls, such as handling the compound within a chemical fume hood or a ventilated enclosure.[2][3]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved P100 particulate respirator or a half-mask respirator with P100 filters is effective against fine dusts.[9] Ensure proper fit testing and training have been conducted before use.

Operational and Disposal Plans

A safe workflow involves procedural discipline in how PPE is used and how waste is managed.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Lab Coat/Apron

    • Respiratory Protection (if required)

    • Eye and Face Protection

    • Gloves (pulled over the cuffs of the lab coat)

  • Doffing (Taking Off):

    • Gloves

    • Lab Coat/Apron (turn inside out as it's removed)

    • Eye and Face Protection

    • Respiratory Protection

    • Wash hands thoroughly.

Disposal of Contaminated Materials

Proper disposal prevents secondary exposure to janitorial or waste management personnel.

  • Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., filter paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[2][3]

  • Contaminated PPE: Disposable gloves and other heavily contaminated single-use items should be placed in the hazardous waste container.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations.[10]

Summary and Visual Guides

For quick reference, the following table and workflow diagram summarize the essential safety information.

Table 1: PPE Requirements for Handling this compound
Hazard RouteRisk Level & DescriptionRequired PPE
Eye Contact High: Causes serious eye irritation (H319).[2][3]Chemical safety goggles. A face shield is required when splash potential is high.[5]
Skin Contact Moderate: Causes skin irritation (H315).[2]Nitrile gloves and a fully-buttoned lab coat.[8]
Inhalation Moderate: May cause respiratory irritation (H335).Handle in a fume hood. If not possible, a NIOSH-approved P100 particulate respirator is necessary.[9]
Ingestion High: Harmful if swallowed (H302).[3]Do not eat, drink, or smoke in the lab.[3] Wash hands thoroughly after handling.[2]
Diagram 1: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response Risk_Assessment 1. Hazard Assessment (Review SDS) PPE_Selection 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE_Selection Eng_Controls 3. Prepare Engineering Controls (Fume Hood) PPE_Selection->Eng_Controls Don_PPE 4. Don PPE Correctly Eng_Controls->Don_PPE Handling 5. Handle Chemical (Weighing, Transfer) Don_PPE->Handling Decontamination 6. Clean Work Area Handling->Decontamination Spill Spill Handling->Spill Exposure Exposure Handling->Exposure Doff_PPE 7. Doff PPE Safely Decontamination->Doff_PPE Waste_Disposal 8. Dispose of Waste (Chemical & PPE) Doff_PPE->Waste_Disposal Wash_Hands 9. Wash Hands Thoroughly Waste_Disposal->Wash_Hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.